molecular formula C11H13F2NO B1322374 4-(2,4-Difluorophenoxy)piperidine CAS No. 367501-08-4

4-(2,4-Difluorophenoxy)piperidine

Cat. No.: B1322374
CAS No.: 367501-08-4
M. Wt: 213.22 g/mol
InChI Key: LJTKODIQFDAGSL-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H13F2NO and its molecular weight is 213.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,4-difluorophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTKODIQFDAGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625460
Record name 4-(2,4-Difluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367501-08-4
Record name 4-(2,4-Difluorophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(2,4-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing 4-(2,4-Difluorophenoxy)piperidine, a key building block in the development of various pharmacologically active compounds. The document details the prevalent synthetic strategies, starting from readily available materials, and focuses on the formation of the crucial ether linkage and subsequent deprotection. Experimental protocols, quantitative data, and reaction pathway visualizations are provided to assist researchers in the efficient and reproducible synthesis of this important intermediate.

Introduction

The 4-phenoxypiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting the central nervous system (CNS) and other biological systems. The introduction of fluorine atoms onto the phenyl ring can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins. This compound, in particular, serves as a valuable intermediate in the synthesis of potent and selective antagonists for various receptors. This guide outlines the primary synthetic pathways for its preparation, focusing on methods that are both efficient and scalable.

Synthetic Pathways

The synthesis of this compound is typically a two-step process commencing with N-Boc-4-hydroxypiperidine. The first step involves the formation of the ether bond between the piperidine and the difluorophenyl moiety. The second step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the final product, often as a hydrochloride salt. The three most common methods for the ether bond formation are the Williamson ether synthesis, Nucleophilic Aromatic Substitution (SNAr), and the Mitsunobu reaction.

Synthesis_Overview Overall Synthetic Strategy Start N-Boc-4-hydroxypiperidine Intermediate tert-butyl 4-(2,4-difluorophenoxy) piperidine-1-carboxylate Start->Intermediate Ether Formation (Williamson, SNAr, or Mitsunobu) Aromatic 2,4-Difluorinated Aromatic Precursor Aromatic->Intermediate Final_Product This compound (often as HCl salt) Intermediate->Final_Product Boc Deprotection (Acidic Conditions)

Caption: Overall Synthetic Strategy for this compound.

Step 1: Ether Formation

The formation of the ether linkage is the key bond construction in this synthesis. The choice of method often depends on the specific difluorinated aromatic precursor used.

This classical method involves the reaction of an alkoxide with an alkyl or aryl halide. In this context, the alkoxide of N-Boc-4-hydroxypiperidine reacts with a suitable 2,4-difluorophenyl derivative bearing a good leaving group.

Williamson_Ether_Synthesis Williamson Ether Synthesis Pathway cluster_reactants Reactants N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Alkoxide Formation Deprotonation to form N-Boc-4-piperidinoxide N-Boc-4-hydroxypiperidine->Alkoxide Formation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Alkoxide Formation 2,4-Difluorophenol 2,4-Difluorophenol (or derivative with leaving group) SN2 Reaction Nucleophilic attack on 2,4-difluorophenyl precursor 2,4-Difluorophenol->SN2 Reaction Alkoxide Formation->SN2 Reaction Product tert-butyl 4-(2,4-difluorophenoxy) piperidine-1-carboxylate SN2 Reaction->Product SNAr_Reaction SNAr Reaction Pathway cluster_reactants Reactants N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Alkoxide Formation Deprotonation of alcohol N-Boc-4-hydroxypiperidine->Alkoxide Formation Base (e.g., NaH, Cs2CO3) Base (e.g., NaH, Cs2CO3) Base (e.g., NaH, Cs2CO3)->Alkoxide Formation 1,2,4-Trifluorobenzene 1,2,4-Trifluorobenzene Meisenheimer Complex Formation of Meisenheimer Complex 1,2,4-Trifluorobenzene->Meisenheimer Complex Alkoxide Formation->Meisenheimer Complex Fluoride Elimination Elimination of Fluoride Ion Meisenheimer Complex->Fluoride Elimination Product tert-butyl 4-(2,4-difluorophenoxy) piperidine-1-carboxylate Fluoride Elimination->Product Mitsunobu_Reaction Mitsunobu Reaction Pathway cluster_reactants Reactants N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine Oxyphosphonium Salt Formation of Oxyphosphonium Salt N-Boc-4-hydroxypiperidine->Oxyphosphonium Salt 2,4-Difluorophenol 2,4-Difluorophenol SN2 Displacement SN2 displacement by 2,4-difluorophenoxide 2,4-Difluorophenol->SN2 Displacement PPh3 Triphenylphosphine (PPh3) Phosphonium Betaine Formation of Phosphonium Betaine PPh3->Phosphonium Betaine DEAD/DIAD Azodicarboxylate (DEAD/DIAD) DEAD/DIAD->Phosphonium Betaine Phosphonium Betaine->Oxyphosphonium Salt Oxyphosphonium Salt->SN2 Displacement Product tert-butyl 4-(2,4-difluorophenoxy) piperidine-1-carboxylate SN2 Displacement->Product Deprotection_Step Boc Deprotection Pathway Intermediate tert-butyl 4-(2,4-difluorophenoxy) piperidine-1-carboxylate Carbocation Formation of tert-butyl carbocation Intermediate->Carbocation Acid Strong Acid (e.g., HCl in Dioxane, TFA) Acid->Carbocation Final_Product This compound Hydrochloride Carbocation->Final_Product Byproducts Isobutylene + CO2 Carbocation->Byproducts

An In-depth Technical Guide to 4-(2,4-Difluorophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 4-(2,4-Difluorophenoxy)piperidine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its structural motifs—a piperidine ring linked to a difluorinated phenyl group via an ether linkage—it represents a scaffold with potential for biological activity. This document collates available chemical and physical data, outlines plausible experimental protocols for its synthesis and characterization, and visualizes these workflows.

Core Properties and Data

Publicly available information indicates that this compound hydrochloride is primarily a research chemical or synthetic intermediate.[1] Its detailed pharmacological profile is not extensively documented in peer-reviewed literature. The data presented below is compiled from chemical supplier databases and computational sources.

The following table summarizes the key physicochemical properties of this compound hydrochloride.

PropertyValueCitation(s)
IUPAC Name This compound;hydrochloride[2]
CAS Number 1171775-66-8[3]
Molecular Formula C₁₁H₁₄ClF₂NO[2]
Molecular Weight 249.68 g/mol [2]
Appearance White to yellow solid[3]
InChI Key OCJMIBZWCNGEAG-UHFFFAOYSA-N
SMILES C1CNCCC1OC2=C(C=C(C=C2)F)F.Cl[2]
Storage Conditions Room Temperature, Inert atmosphere[3]

The compound is associated with the following hazard statements, indicating it should be handled with appropriate laboratory safety precautions.

Hazard Statement CodeDescriptionCitation(s)
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Potential Pharmacological Significance

While direct pharmacological studies on this compound hydrochloride are scarce, its structural components are present in pharmacologically active molecules. The piperidine moiety is a common scaffold in central nervous system (CNS) drugs.[4] Aryl ether linkages are also prevalent in various drug classes.

Notably, related structures containing a difluorophenyl-piperidine core have been investigated for their affinity to dopamine receptors. For instance, a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been synthesized and characterized as potent antagonists of the dopamine D4 receptor (D4R), suggesting potential applications in treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[5][6] The analogous compound, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, serves as a key intermediate in the synthesis of antipsychotic drugs such as risperidone, which target dopamine D2 and serotonin receptors.[7][8]

Given these precedents, it is plausible that this compound hydrochloride could be investigated as a ligand for dopamine receptors or other CNS targets.[9] However, without specific experimental data, this remains speculative.

Experimental Protocols

A common and effective method for synthesizing aryl ethers is the Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction. The proposed workflow involves the reaction of a piperidine alcohol with an activated difluorobenzene derivative.

Reaction: N-Boc-4-hydroxypiperidine + 2,4-Difluoronitrobenzene → N-Boc-4-(2,4-Difluorophenoxy)piperidine → this compound → this compound hydrochloride

Detailed Protocol:

  • Step 1: Ether Formation (SNAr Reaction)

    • To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the resulting suspension at room temperature for 30 minutes to form the alkoxide.

    • Add a solution of 1,2-difluoro-4-nitrobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and quench carefully with water.

    • Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 2: Boc Deprotection

    • Dissolve the purified N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or a 4M solution of HCl in dioxane.

    • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

    • Remove the solvent and excess acid under reduced pressure to yield the crude amine salt.

  • Step 3: Hydrochloride Salt Formation (if necessary)

    • If the deprotection was performed with TFA, neutralize the resulting salt with a mild base (e.g., saturated NaHCO₃ solution) and extract the free base into an organic solvent.

    • Dry the organic layer, filter, and then treat with a stoichiometric amount of ethereal HCl or a solution of HCl in isopropanol.

    • The hydrochloride salt will typically precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound hydrochloride.

To confirm the identity, purity, and structure of the synthesized compound, a standard battery of analytical techniques would be employed.

Detailed Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The resulting spectrum should show characteristic peaks for the piperidine ring protons and the aromatic protons of the difluorophenoxy group. Expected integrations should correspond to the number of protons in the structure.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule.

    • ¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atoms. Two distinct signals would be expected for the two non-equivalent fluorine atoms on the aromatic ring.

  • Mass Spectrometry (MS):

    • Use a high-resolution mass spectrometer (HRMS), such as an ESI-TOF or Orbitrap, to determine the exact mass of the molecular ion.

    • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via electrospray ionization (ESI).

    • The measured mass should correspond to the calculated exact mass of the protonated free base [C₁₁H₁₄F₂NO]⁺, confirming the molecular formula.

  • High-Performance Liquid Chromatography (HPLC):

    • Assess the purity of the final compound using a reverse-phase HPLC method.

    • A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an additive like 0.1% formic acid or TFA.

    • Detection is commonly performed with a UV detector, monitoring at wavelengths where the aromatic ring absorbs (e.g., 254 nm).

    • A pure sample should ideally show a single major peak. Purity is calculated based on the relative peak area.

Visualizations

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound hydrochloride.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Start1 N-Boc-4-hydroxypiperidine Step1 Step 1: S_NAr Reaction (NaH, DMF) Start1->Step1 Start2 1,2-Difluoro-4-nitrobenzene Start2->Step1 Step2 Step 2: Boc Deprotection (HCl/Dioxane) Step1->Step2 Protected Intermediate Step3 Step 3: Purification (Crystallization/Filtration) Step2->Step3 Crude Salt EndProduct This compound Hydrochloride Step3->EndProduct

Caption: Proposed synthetic workflow for this compound HCl.

Analytical_Workflow cluster_analysis Characterization Methods cluster_results Data Outputs Sample Synthesized Compound (Final Product) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS HPLC Purity Analysis (RP-HPLC) Sample->HPLC Structure Structural Confirmation NMR->Structure Formula Molecular Formula Verification MS->Formula Purity Purity Assessment (>95%) HPLC->Purity

Caption: Standard analytical workflow for chemical structure and purity verification.

References

In-Depth Technical Guide: Characterization of 4-(2,4-Difluorophenoxy)piperidine Hydrochloride (CAS Number: 1171775-66-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and potential biological activity of 4-(2,4-Difluorophenoxy)piperidine hydrochloride. The information presented is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Compound Information

PropertyValueSource
CAS Number 1171775-66-8N/A
Chemical Name This compound hydrochlorideN/A
Molecular Formula C₁₁H₁₄ClF₂NO--INVALID-LINK--
Molecular Weight 249.68 g/mol --INVALID-LINK--
Appearance White to yellow solidCommercial Suppliers
Storage Conditions Inert atmosphere, room temperatureCommercial Suppliers

Synthesis and Purification

The synthesis of this compound hydrochloride can be achieved through a Williamson ether synthesis, a well-established method for forming ethers. This involves the reaction of an alkoxide with a primary alkyl halide. In this case, the synthesis would proceed by reacting 4-hydroxypiperidine with 2,4-difluorophenol.

Proposed Synthetic Pathway

A plausible synthetic route involves the following steps:

  • Protection of the Piperidine Nitrogen: The secondary amine of 4-hydroxypiperidine is first protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

  • Williamson Ether Synthesis: The protected 4-hydroxypiperidine is then reacted with 2,4-difluorophenol in the presence of a base to form the ether linkage.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, followed by the formation of the hydrochloride salt.

Synthetic Pathway 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc₂O, Base N-Boc-4-(2,4-difluorophenoxy)piperidine N-Boc-4-(2,4-difluorophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2,4-difluorophenoxy)piperidine 2,4-Difluorophenol, Base This compound HCl This compound HCl N-Boc-4-(2,4-difluorophenoxy)piperidine->this compound HCl HCl

Figure 1: Proposed synthetic pathway for this compound hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-4-hydroxypiperidine

  • To a solution of 4-hydroxypiperidine in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

Step 2: Synthesis of N-Boc-4-(2,4-difluorophenoxy)piperidine

  • To a solution of N-Boc-4-hydroxypiperidine and 2,4-difluorophenol in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride) portion-wise at 0 °C.

  • Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Synthesis of this compound hydrochloride

  • Dissolve the crude N-Boc-4-(2,4-difluorophenoxy)piperidine in a suitable solvent (e.g., dioxane or methanol).

  • Add a solution of hydrochloric acid (e.g., 4M in dioxane or concentrated HCl) and stir at room temperature.

  • Monitor the deprotection by TLC.

  • Upon completion, the hydrochloride salt may precipitate. If not, concentrate the solution under reduced pressure to obtain the crude product.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol. The purity of the final compound should be assessed by analytical techniques like HPLC, NMR, and mass spectrometry.

Physicochemical Characterization

ParameterMethodExpected Outcome
Purity HPLC>98%
Identity ¹H NMR, ¹³C NMR, Mass SpectrometryConsistent with the proposed structure
Melting Point Melting Point ApparatusA sharp melting range is expected for a pure compound.
High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of the compound.

  • Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% trifluoroacetic acid or formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

HPLC Workflow Sample Preparation Sample Preparation HPLC Injection HPLC Injection Sample Preparation->HPLC Injection Dissolve in mobile phase C18 Column C18 Column HPLC Injection->C18 Column Mobile Phase Gradient UV Detector UV Detector C18 Column->UV Detector Elution Chromatogram Chromatogram UV Detector->Chromatogram Data Acquisition Purity Assessment Purity Assessment Chromatogram->Purity Assessment Peak Integration

Figure 2: General workflow for HPLC analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the difluorophenoxy group and the aliphatic protons of the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing fluorine atoms and the ether linkage.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbons attached to fluorine will exhibit C-F coupling.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would likely involve cleavage of the ether bond and fragmentation of the piperidine ring.

Biological Activity and Signaling Pathway

Based on the structural similarity to known pharmacologically active molecules, this compound hydrochloride is hypothesized to be a dopamine D4 receptor antagonist. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.

Proposed Mechanism of Action

As a D4 receptor antagonist, the compound would bind to the receptor and block the binding of the endogenous ligand, dopamine. This would inhibit the downstream signaling cascade initiated by D4 receptor activation.

Dopamine D4 Receptor Signaling Pathway

Activation of the D4 receptor by dopamine leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The Gαi/o subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

D4_Receptor_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/oβγ D4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel Efflux K+ Efflux GIRK->Efflux Dopamine Dopamine Dopamine->D4R Activates Antagonist 4-(2,4-Difluorophenoxy) piperidine HCl Antagonist->D4R Inhibits ATP ATP ATP->AC K_ion K+ K_ion->GIRK G_alpha->AC Inhibits G_betagamma->GIRK Activates

Figure 3: Proposed signaling pathway of the Dopamine D4 receptor and the inhibitory action of the antagonist.

Experimental Protocol for Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity of the compound for the dopamine D4 receptor.

  • Objective: To determine the inhibitory constant (Ki) of this compound hydrochloride at the human dopamine D4 receptor.

  • Materials:

    • Membranes from cells expressing the human dopamine D4 receptor.

    • Radioligand (e.g., [³H]-spiperone).

    • Test compound (this compound hydrochloride).

    • Non-specific binding control (e.g., haloperidol).

    • Assay buffer.

    • Filtration apparatus and glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity by scintillation counting.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Prepare Reagents Receptor Membranes Radioligand Test Compound Incubation Incubate at specified temperature and time Prepare Reagents->Incubation Filtration Separate bound and free radioligand Incubation->Filtration Scintillation Counting Quantify radioactivity Filtration->Scintillation Counting Data Analysis Calculate IC₅₀ and Ki Scintillation Counting->Data Analysis

Figure 4: Workflow for a competitive radioligand binding assay.

Safety Information

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier. General precautions for handling chemical compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for qualified researchers and professionals. The experimental protocols are provided as examples and should be adapted and validated for specific laboratory conditions. All chemical handling should be performed in accordance with established safety protocols.

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(2,4-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comprehensive research on the specific mechanism of action for 4-(2,4-difluorophenoxy)piperidine is limited in publicly available literature. This guide, therefore, presents a putative mechanism of action based on an in-depth analysis of structurally similar compounds and their known pharmacological targets. The primary molecular targets identified for analogous compounds include the sigma-1 receptor (σ1R), the dopamine D4 receptor, and G-protein-gated inwardly rectifying potassium (GIRK) channels.

Executive Summary

This compound is a synthetic compound featuring a piperidine ring linked to a difluorophenoxy moiety. While its direct pharmacological profile is not extensively documented, structure-activity relationship (SAR) studies of analogous molecules strongly suggest its potential interaction with key central nervous system targets. This guide synthesizes available data on related phenoxyalkylpiperidines and difluorobenzoyl-piperidines to propose a multifactorial mechanism of action. The primary putative targets are the sigma-1 receptor, where it may act as a ligand, and the dopamine D4 receptor, where it could exhibit antagonistic properties. Furthermore, modulation of GIRK channels is a plausible downstream effect or a direct interaction. This document provides a comprehensive overview of the potential binding affinities, experimental protocols for target validation, and the associated signaling pathways.

Putative Molecular Targets and Quantitative Data

Based on the pharmacology of structurally related compounds, the following tables summarize the potential binding affinities and functional activities of this compound at its likely molecular targets.

Sigma-1 Receptor (σ1R) Affinity

Many phenoxyalkylpiperidine derivatives exhibit high affinity for the sigma-1 receptor.[1] The 2,4-difluoro substitution on the phenoxy ring is a common feature in various pharmacologically active compounds, often enhancing binding affinity through electron-withdrawing effects.[2]

Table 1: Binding Affinities of Structurally Related Compounds at Sigma-1 Receptors

CompoundModification from Core StructureReceptorKi (nM)Reference
1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidineMethoxy substitution on phenoxy ring, ethyl linker, 4-methyl on piperidineσ10.89[1]
1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidineChloro substitution on phenoxy ring, ethyl linker, 4-methyl on piperidineσ10.34[1]
1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineCyanophenoxymethyl group, 3-fluoropropyl linkerσ14.3[3]
Dopamine D4 Receptor Antagonism

Derivatives of 4,4-difluoropiperidine with phenoxymethyl substituents have been identified as potent and selective dopamine D4 receptor antagonists.[4][5] The core piperidine structure is crucial for interaction with the receptor.

Table 2: Binding Affinities of Structurally Related Compounds at Dopamine D4 Receptors

CompoundModification from Core StructureReceptorKi (nM)Reference
A 4,4-difluoropiperidine ether-based antagonist (14a)4,4-difluoro substitution on piperidine, specific ether linkageD40.3[5]
A 3,4-Difluorophenyl substituted 4,4-difluoropiperidine (8b)4,4-difluoro on piperidine, 3,4-difluorophenyl etherD45.5[5]

Experimental Protocols

To validate the putative mechanism of action of this compound, the following experimental protocols, adapted from studies on related compounds, are recommended.

Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of the test compound for the sigma-1 receptor.

Objective: To measure the displacement of a radiolabeled sigma-1 receptor ligand by this compound.

Materials:

  • Membrane homogenates from guinea pig liver or cells expressing human sigma-1 receptors.[6][7]

  • Radioligand: [3H]-(+)-pentazocine.[6]

  • Non-specific binding control: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).[8]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compound: this compound at various concentrations.

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Prepare dilutions of the test compound.

  • In a 96-well plate, add the binding buffer, membrane preparation, and the test compound or vehicle.

  • Add the radioligand ([3H]-(+)-pentazocine) to initiate the binding reaction.[8]

  • For non-specific binding wells, add a high concentration of unlabeled haloperidol or (+)-pentazocine.

  • Incubate the plate at a specified temperature and duration (e.g., 120 minutes at 37°C).[9]

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for GIRK Channel Modulation

This protocol assesses the functional effect of the compound on GIRK channel activity in neurons.

Objective: To measure changes in ion currents through GIRK channels in the presence of this compound.

Materials:

  • Acutely prepared brain slices (e.g., from mouse hippocampus) or cultured neurons.[10]

  • Artificial cerebrospinal fluid (ACSF).[10]

  • Patch-clamp rig with amplifier and data acquisition system.

  • Borosilicate glass pipettes for recording.

  • GIRK channel agonist (e.g., baclofen) and antagonist (e.g., tertiapin-Q) as controls.[10]

Procedure:

  • Prepare acute brain slices and maintain them in oxygenated ACSF.

  • Transfer a slice to the recording chamber and continuously perfuse with ACSF.

  • Establish a whole-cell patch-clamp recording from a target neuron (e.g., a CA1 pyramidal neuron).[10]

  • Voltage-clamp the neuron at a holding potential near the resting membrane potential.

  • Apply a GIRK channel agonist like baclofen to induce an outward current, confirming the presence of functional GIRK channels.[10]

  • Wash out the agonist and apply this compound at various concentrations to the bath.

  • Record any changes in the holding current. An outward current suggests activation, while a reduction of a baseline current or agonist-induced current suggests inhibition.

  • Use specific GIRK channel blockers like tertiapin-Q to confirm that the observed effects are mediated by GIRK channels.[10]

Signaling Pathways and Visualizations

The putative molecular targets of this compound are involved in distinct and critical signaling pathways in the central nervous system.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[11] It modulates a variety of signaling pathways, including calcium signaling and the activity of other receptors and ion channels.

sigma1_pathway ligand This compound (Putative Agonist/Antagonist) sigma1 Sigma-1 Receptor ligand->sigma1 ip3r IP3 Receptor sigma1->ip3r Modulates ion_channel Ion Channels (e.g., K⁺ channels) sigma1->ion_channel Modulates ca_er Ca²⁺ (ER) ip3r->ca_er ca_cyto Ca²⁺ (Cytosol) ca_er->ca_cyto Release downstream Downstream Signaling (e.g., Kinase Cascades) ca_cyto->downstream

Putative Sigma-1 Receptor Signaling Pathway.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Antagonism of this receptor would block the downstream effects of dopamine, leading to an increase in adenylyl cyclase activity and subsequent signaling cascades.

d4_pathway dopamine Dopamine d4r Dopamine D4 Receptor dopamine->d4r antagonist This compound (Putative Antagonist) antagonist->d4r Blocks gi Gαi/o d4r->gi ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates downstream Downstream Effects (e.g., Gene Transcription) pka->downstream

Putative Dopamine D4 Receptor Antagonism.

GIRK Channel Modulation Workflow

The following diagram illustrates a potential experimental workflow to determine if this compound modulates GIRK channels, which could be a downstream effect of GPCR activity or a direct interaction.

girk_workflow start Prepare Neuronal Culture or Brain Slices patch Establish Whole-Cell Patch-Clamp Recording start->patch baseline Record Baseline Current patch->baseline apply_drug Apply this compound baseline->apply_drug measure Measure Current Change apply_drug->measure decision Current Change Observed? measure->decision apply_blocker Apply GIRK Blocker (Tertiapin-Q) decision->apply_blocker Yes no_effect No GIRK Modulation Observed decision->no_effect No measure_block Measure Reversal of Effect apply_blocker->measure_block conclusion Conclude GIRK Channel Modulation measure_block->conclusion

Workflow for Investigating GIRK Channel Modulation.

Conclusion and Future Directions

The available evidence from structurally related compounds suggests that this compound is likely to exert its pharmacological effects through modulation of the sigma-1 receptor and/or antagonism of the dopamine D4 receptor. The downstream consequences of these interactions could involve alterations in calcium homeostasis, cyclic AMP signaling, and the activity of ion channels such as GIRK channels.

To definitively elucidate the mechanism of action of this compound, further research is imperative. This should include comprehensive in vitro binding and functional assays across a wide range of receptors and channels, followed by in vivo studies to correlate these molecular actions with physiological and behavioral outcomes. The experimental protocols and potential signaling pathways outlined in this guide provide a robust framework for initiating such investigations. The insights gained will be crucial for the potential development of this and related compounds as therapeutic agents for neurological and psychiatric disorders.

References

The Biological Activity of 4-(2,4-Difluorophenoxy)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 4-(2,4-Difluorophenoxy)piperidine and its derivatives. This class of compounds has garnered significant interest within the scientific community for its potent and selective interactions with key neurological targets, positioning it as a valuable scaffold for the development of novel therapeutics for central nervous system (CNS) disorders. This document outlines the synthesis, mechanism of action, receptor binding profiles, and potential therapeutic applications of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Core Compound Structure and Synthesis Overview

The core structure of this compound features a piperidine ring linked via an ether bond at the 4-position to a 2,4-difluorophenyl group. This structural motif has been identified as a privileged scaffold for targeting dopamine and sigma receptors.

A general synthetic route to phenoxy-piperidine derivatives involves the reaction of a suitably protected 4-hydroxypiperidine with a difluorobenzene derivative. A common approach is the Williamson ether synthesis, where the alkoxide of the piperidinol is reacted with a difluoro-substituted aromatic compound. Another method involves the displacement of a leaving group on the piperidine ring by a difluorophenol.

Primary Biological Targets and Mechanism of Action

Research has primarily focused on the interaction of this compound derivatives with two main classes of receptors: Dopamine D4 receptors and Sigma (σ) receptors.

2.1. Dopamine D4 Receptor Antagonism

The Dopamine D4 receptor (D4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the limbic and cortical areas of the brain, including the cortico-basal ganglia network[1]. Unlike the more widespread D2 and D3 receptors, the selective localization of D4R makes it an attractive target for therapeutic intervention with potentially fewer side effects[1][2].

Derivatives of the this compound scaffold have been identified as potent D4R antagonists[1][2]. As antagonists, these compounds bind to the D4 receptor but do not elicit the intracellular signaling cascade typically initiated by the endogenous ligand, dopamine. By blocking the receptor, they can modulate dopaminergic neurotransmission. This mechanism is particularly relevant in conditions where hyperactivity of the D4 receptor is implicated, such as in L-DOPA-induced dyskinesias (LID) in Parkinson's disease patients[1][2]. Preclinical studies have suggested that selective D4 antagonists can alleviate LID without compromising the antiparkinsonian effects of L-DOPA[2].

2.2. Sigma (σ) Receptor Modulation

Sigma receptors are unique, non-opioid receptor proteins located in the central nervous system and peripheral organs[3][4]. There are two primary subtypes, sigma-1 (σ₁) and sigma-2 (σ₂)[3][4]. The σ₁ receptor is a chaperone protein at the endoplasmic reticulum-mitochondrion interface, and it is involved in regulating a variety of cellular functions, including calcium signaling, ion channel activity, and neuronal survival[3][5]. The σ₂ receptor, identified as TMEM97, is also located in the endoplasmic reticulum and is implicated in cell proliferation and death, with high expression levels in various tumor cell lines[6][7].

Phenoxyalkylpiperidine derivatives have been developed as high-affinity ligands for sigma receptors[8]. Depending on the specific substitutions, these compounds can act as either agonists or antagonists. Sigma-1 receptor agonists have shown potential in providing neuroprotection and treating amnesia, while σ₂ receptor ligands are being explored for their cytotoxic effects in cancer cells[4][6][8]. The 4-phenoxy-piperidine scaffold is considered an optimal structure for achieving selectivity for σ₁ over σ₂ receptors[8].

Quantitative Biological Data

The following tables summarize the receptor binding affinities and in vitro pharmacokinetic properties of representative 4-phenoxy-piperidine derivatives. It is important to note that the data presented is for a series of related compounds, as comprehensive data for the specific this compound is not centrally available in the public domain. These tables illustrate the structure-activity relationships (SAR) within this chemical class.

Table 1: Dopamine D4 Receptor Binding Affinities of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs

CompoundAryl Ether MoietyKi (nM) for hD4R
7b 3,4-Difluorophenoxy320
8b 3,4-Difluorophenoxy5.5
9c 3,4-Difluorophenoxy135
9k 3,4-Difluorophenoxy2.7
9n 3,4-Difluorophenoxy46.8
8a 4-Fluorophenoxy140
9a 4-Fluorophenoxy1,413
9g 4-Fluorophenoxy118
9p 4-Fluorophenoxy73
8c 4-Fluoro-3-methylphenoxy13
9l 4-Fluoro-3-methylphenoxy6.5
9j 4-Cyanophenoxy1.7
14a (Structure not specified)0.3

Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which are structurally related to the topic compound.[1][2]

Table 2: Sigma Receptor Binding Affinities of Phenoxyalkylpiperidines

CompoundReceptorKi (nM)Selectivity (σ₁/σ₂)
1a (p-chlorophenoxy analog)σ₁0.34 - 1.18-
1b (p-methoxyphenoxy analog)σ₁0.89 - 1.49-
4a (p-chlorophenoxy analog)σ₂17.2-
General Trend σ₂52.3 - 809-

Data represents a range for a series of N-[(4-substituted-phenoxy)ethyl]piperidines.[8]

Table 3: In Vitro Pharmacokinetic Properties

PropertyObservation for the 4,4-Difluoropiperidine Ether Series
Microsomal Stability Poor stability, high intrinsic clearance in liver microsomes
Plasma Protein Binding High

These general observations highlight challenges in developing these compounds as CNS drugs.[1][2]

Experimental Protocols

4.1. Radioligand Binding Assay for Dopamine D4 Receptor Affinity

This protocol describes a competitive inhibition assay to determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.

    • Cells are harvested, and cell membranes are prepared by homogenization in a suitable buffer (e.g., Tris-HCl) followed by centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

  • Competitive Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • Cell membranes expressing the hD4R.

      • A fixed concentration of a radioligand, such as [³H]N-methylspiperone.

      • Varying concentrations of the test compound (e.g., this compound).

    • For determining non-specific binding, a high concentration of a known D4R ligand (e.g., haloperidol) is added to a set of wells.

    • The plate is incubated to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity on each filter is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

4.2. In Vitro Microsomal Stability Assay

This protocol assesses the metabolic stability of a compound in the presence of liver microsomes.

  • Assay Components:

    • Liver microsomes (human or other species).

    • NADPH regenerating system (cofactor for metabolic enzymes).

    • Test compound.

    • Phosphate buffer.

  • Procedure:

    • The test compound is incubated with liver microsomes and the NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction in the aliquots is stopped by adding a quenching solution (e.g., acetonitrile).

    • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The in vitro half-life (t₁/₂) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is calculated from the half-life.

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound.

Dopamine_D4_Receptor_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Activates Antagonist 4-(2,4-Difluorophenoxy) piperidine Antagonist->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Cellular_Response Modulation of Neuronal Excitability G_protein->Cellular_Response Downstream Signaling cAMP ↓ cAMP

Caption: Dopamine D4 Receptor Antagonism Pathway.

Sigma_1_Receptor_Modulation cluster_ER_MAM Endoplasmic Reticulum (MAM) cluster_Cellular_Functions Cellular Functions Sigma1R Sigma-1 Receptor (Chaperone) Ion_Channels Ion Channel Modulation Sigma1R->Ion_Channels Modulates Ca_Signaling Calcium Signaling Sigma1R->Ca_Signaling Regulates Neuroprotection Neuroprotection Sigma1R->Neuroprotection Promotes Ligand Phenoxy-piperidine Ligand Ligand->Sigma1R Binds to Experimental_Workflow_Binding_Assay Start Start: Receptor Binding Assay Step1 Prepare Cell Membranes (e.g., hD4R-HEK293) Start->Step1 Step2 Incubate Membranes with Radioligand and Test Compound Step1->Step2 Step3 Separate Bound from Free Radioligand (Filtration) Step2->Step3 Step4 Quantify Radioactivity (Scintillation Counting) Step3->Step4 Step5 Data Analysis: Determine IC50 and Ki Step4->Step5 End End: Binding Affinity Profile Step5->End

References

Spectral Data Analysis of 4-(2,4-Difluorophenoxy)piperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide addresses the spectral data of 4-(2,4-difluorophenoxy)piperidine, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis. Due to the limited availability of public experimental data for this specific molecule, this document provides a summary of predicted spectral information and outlines generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established methodologies for analogous compounds.

Executive Summary

A thorough search of scientific literature and spectral databases reveals a lack of publicly available experimental ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. While a predicted ¹³C NMR spectrum is available, empirical data is necessary for definitive structural confirmation and characterization. This guide presents the predicted data and provides a framework of standard experimental procedures for obtaining the necessary spectral information.

Predicted Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. It is important to note that these are computational predictions and may differ from experimental values.

Atom Predicted ¹³C NMR Chemical Shift (ppm) in D₂O
C1'158.4 (dd, J = 247.5, 11.1 Hz)
C2'104.9 (dd, J = 28.3, 3.0 Hz)
C3'111.8 (dd, J = 12.1, 4.0 Hz)
C4'155.1 (dd, J = 246.5, 12.1 Hz)
C5'111.8 (dd, J = 12.1, 4.0 Hz)
C6'120.2 (dd, J = 21.2, 4.0 Hz)
C472.1
C3, C542.5
C2, C650.1

Note: Predicted data should be confirmed with experimental analysis.

Experimental Protocols

The following are generalized protocols for the synthesis and spectral analysis of this compound, based on standard laboratory practices for similar aryl piperidinyl ethers.

Synthesis of this compound

A common method for the synthesis of aryl ethers from an alcohol and an activated aryl halide is the Williamson ether synthesis or a related nucleophilic aromatic substitution reaction.

Materials:

  • N-Boc-4-hydroxypiperidine

  • 2,4-Difluoronitrobenzene or other suitable activated 2,4-difluorophenyl electrophile

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

  • Acid for deprotection (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in dioxane)

  • Reagents for workup and purification (e.g., water, brine, organic solvents, silica gel)

Procedure:

  • Alkoxide Formation: To a solution of N-Boc-4-hydroxypiperidine in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), a strong base is added portion-wise at 0 °C. The mixture is stirred to allow for the formation of the corresponding alkoxide.

  • Nucleophilic Aromatic Substitution: The activated 2,4-difluorophenyl compound is added to the reaction mixture, which is then allowed to warm to room temperature or heated to facilitate the substitution reaction. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Deprotection: The N-Boc protecting group is removed by treating the purified intermediate with a strong acid. After the reaction is complete, the solvent is removed in vacuo to yield the desired this compound, often as a salt (e.g., hydrochloride or trifluoroacetate).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition:

  • ¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the hydrogen atoms.

  • ¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is acquired to identify the chemical shifts of the carbon atoms.

  • 2D NMR (Optional): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to aid in the complete and unambiguous assignment of all proton and carbon signals.

Mass Spectrometry (MS)

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).[1]

Sample Preparation:

  • The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration.

Data Acquisition:

  • ESI-MS: This soft ionization technique is typically used for polar molecules and will likely yield the protonated molecule [M+H]⁺.[1] High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

  • EI-MS: This higher-energy ionization method may lead to more extensive fragmentation, providing valuable structural information.[1]

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (N-Boc-4-hydroxypiperidine, 2,4-Difluorophenyl electrophile) reaction Williamson Ether Synthesis or SNAr Reaction start->reaction workup Aqueous Workup & Extraction reaction->workup purification1 Column Chromatography workup->purification1 deprotection N-Boc Deprotection purification1->deprotection purification2 Final Purification/ Salt Formation deprotection->purification2 product This compound purification2->product nmr NMR Spectroscopy (¹H, ¹³C, 2D) product->nmr ms Mass Spectrometry (ESI, HRMS) product->ms data_analysis Spectral Data Analysis & Structure Confirmation nmr->data_analysis ms->data_analysis

Caption: General workflow for the synthesis and spectral characterization of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain detailing the signaling pathways or primary biological targets of this compound. Research on structurally related compounds may provide insights into its potential pharmacological profile.

Conclusion

References

4-(2,4-Difluorophenoxy)piperidine: A Core Building Block for Neurological and Metabolic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2,4-Difluorophenoxy)piperidine is a versatile heterocyclic chemical building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a flexible piperidine ring with a rigid, electron-withdrawing difluorophenoxy moiety, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a focus on its role in the development of antagonists for key neurological and metabolic targets.

Physicochemical Properties

The hydrochloride salt of this compound is the common commercially available form. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compound;hydrochloride[1]
CAS Number 1171775-66-8[1]
Molecular Formula C₁₁H₁₄ClF₂NO[1]
Molecular Weight 249.68 g/mol [1]
Appearance White to yellow solid
Storage Inert atmosphere, room temperature

Synthesis and Experimental Protocols

General Synthetic Workflow

G cluster_0 Step 1: N-Protection of Piperidin-4-ol cluster_1 Step 2: Ether Formation (Williamson Synthesis) cluster_2 Step 3: Deprotection Piperidin-4-ol Piperidin-4-ol N-Boc-piperidin-4-ol N-Boc-piperidin-4-ol Piperidin-4-ol->N-Boc-piperidin-4-ol Protection Protecting_Group e.g., Boc₂O, Et₃N, DCM Protecting_Group->N-Boc-piperidin-4-ol N-Boc-4-(2,4-difluorophenoxy)piperidine N-Boc-4-(2,4-difluorophenoxy)piperidine N-Boc-piperidin-4-ol->N-Boc-4-(2,4-difluorophenoxy)piperidine Coupling 2,4-Difluorophenol 2,4-Difluorophenol 2,4-Difluorophenol->N-Boc-4-(2,4-difluorophenoxy)piperidine Base e.g., NaH, DMF Base->N-Boc-4-(2,4-difluorophenoxy)piperidine This compound This compound N-Boc-4-(2,4-difluorophenoxy)piperidine->this compound Deprotection Acid e.g., TFA in DCM or HCl in Dioxane Acid->this compound G Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor activates G_protein Gi/o Protein D4_Receptor->G_protein couples to AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates Ca_ion Ca²⁺ Influx G_protein->Ca_ion inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Antagonist This compound -based Antagonist Antagonist->D4_Receptor blocks G Orexin_A_B Orexin-A / Orexin-B OX1R_OX2R Orexin Receptors (OX1/OX2) Orexin_A_B->OX1R_OX2R activates Gq_protein Gq Protein OX1R_OX2R->Gq_protein couples to Gs_protein Gs Protein OX1R_OX2R->Gs_protein couples to Gi_protein Gi Protein OX1R_OX2R->Gi_protein couples to PLC Phospholipase C Gq_protein->PLC activates AC_stim Adenylyl Cyclase (stim) Gs_protein->AC_stim activates AC_inhib Adenylyl Cyclase (inhib) Gi_protein->AC_inhib inhibits PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 cleaves to DAG DAG PIP2->DAG cleaves to Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C DAG->PKC activates cAMP_up ↑ cAMP AC_stim->cAMP_up cAMP_down ↓ cAMP AC_inhib->cAMP_down Antagonist This compound -based Antagonist Antagonist->OX1R_OX2R blocks

References

Potential Therapeutic Targets for 4-(2,4-Difluorophenoxy)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 4-(2,4-Difluorophenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential to interact with a variety of biological targets, particularly within the central nervous system (CNS). This document provides a comprehensive overview of potential therapeutic targets for derivatives of this chemical series, with a focus on G-protein coupled receptors (GPCRs), which are common targets for piperidine-containing compounds. This guide details hypothetical, yet representative, quantitative data, experimental protocols for target validation and characterization, and visualizes key signaling pathways and experimental workflows.

Introduction to the this compound Scaffold

The piperidine ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting a wide range of proteins. The addition of a 2,4-difluorophenoxy group can significantly modulate the physicochemical properties of the molecule, including lipophilicity, metabolic stability, and target-binding affinity, by introducing specific electronic and steric interactions.

While the broader class of piperidine derivatives has been extensively studied, this guide will focus on the plausible and high-value therapeutic targets for compounds incorporating the specific this compound core. Based on the prevalence of similar structures in neuropharmacology, we will explore their potential as modulators of key G-protein coupled receptors (GPCRs) involved in neurotransmission.

Potential Therapeutic Targets: G-Protein Coupled Receptors (GPCRs)

GPCRs represent one of the largest and most successfully drugged protein families. Their involvement in a vast array of physiological processes makes them attractive targets for therapeutic intervention. For the this compound scaffold, we will consider two high-value CNS targets: the Dopamine D2 Receptor (D2R) and the Serotonin 5-HT2A Receptor (5-HT2AR).

  • Dopamine D2 Receptor (D2R): A key target for antipsychotic and antiparkinsonian drugs. It is primarily coupled to the Gi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

  • Serotonin 5-HT2A Receptor (5-HT2AR): Implicated in a variety of neuropsychiatric disorders, including schizophrenia, depression, and anxiety. It is coupled to the Gq/11 family of G-proteins, activating phospholipase C (PLC) and leading to an increase in intracellular inositol phosphates and calcium.

Quantitative Pharmacological Data

The following tables summarize hypothetical, yet representative, in vitro pharmacological data for a series of this compound derivatives (termed "DFP-Compounds"). This data illustrates a potential structure-activity relationship (SAR) at the D2 and 5-HT2A receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

Compound ID D2 Receptor (Ki, nM) 5-HT2A Receptor (Ki, nM) Selectivity (Ki 5-HT2A / Ki D2)
DFP-001 15.2 180.5 11.9
DFP-002 8.7 95.3 11.0
DFP-003 2.1 150.8 71.8

| DFP-004 | 25.6 | 5.4 | 0.21 |

Table 2: In Vitro Functional Activity (IC50 / EC50, nM)

Compound ID D2R Functional Assay (IC50, nM) (cAMP Inhibition) 5-HT2AR Functional Assay (EC50, nM) (Calcium Flux)
DFP-001 35.8 > 1000
DFP-002 20.1 850.2
DFP-003 5.3 > 1000

| DFP-004 | 60.2 | 12.7 |

Detailed Experimental Protocols

The following are standard, detailed methodologies for the key experiments cited in the tables above.

Radioligand Binding Assay for D2 and 5-HT2A Receptors

Objective: To determine the binding affinity (Ki) of test compounds for the human D2 and 5-HT2A receptors.

Materials:

  • Cell membranes expressing recombinant human D2 or 5-HT2A receptors.

  • Radioligands: [3H]-Spiperone for D2R, [3H]-Ketanserin for 5-HT2AR.

  • Non-specific binding competitors: Haloperidol for D2R, Mianserin for 5-HT2AR.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds (DFP-series) at various concentrations.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the DFP test compounds in assay buffer.

  • In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration near its Kd), and either a test compound, buffer (for total binding), or a non-specific competitor (for non-specific binding).

  • Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester, followed by three washes with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 values by non-linear regression analysis.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

D2R cAMP Functional Assay (Antagonist Mode)

Objective: To measure the ability of test compounds to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing the human D2 receptor.

  • Dopamine (agonist).

  • cAMP assay kit (e.g., HTRF or LANCE).

  • Forskolin (to stimulate adenylyl cyclase).

  • Test compounds (DFP-series).

Procedure:

  • Plate the D2R-expressing cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the DFP test compounds for 15 minutes.

  • Add a fixed concentration of dopamine (at its EC80) in the presence of forskolin.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the cAMP assay kit.

  • Plot the cAMP concentration against the test compound concentration and perform a non-linear regression to determine the IC50 value.

5-HT2AR Calcium Flux Functional Assay (Agonist Mode)

Objective: To measure the ability of test compounds to stimulate calcium mobilization via the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compounds (DFP-series).

  • A fluorescence plate reader with an integrated fluidics head (e.g., FLIPR).

Procedure:

  • Plate the 5-HT2AR-expressing cells in a 96-well plate and incubate overnight.

  • Load the cells with the calcium-sensitive dye for 60 minutes at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add various concentrations of the DFP test compounds and continuously measure the fluorescence intensity for 2-3 minutes.

  • Plot the peak fluorescence response against the test compound concentration and perform a non-linear regression to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and a typical experimental workflow for the characterization of the DFP compounds.

Gq_Signaling_Pathway Ligand DFP Compound (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Gi_Signaling_Pathway Ligand Dopamine (Agonist) Receptor D2 Receptor Ligand->Receptor Activates Antagonist DFP Compound (Antagonist) Antagonist->Receptor Blocks Gi Gαi/o Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: D2 Receptor Gi Signaling Pathway (Antagonism).

Drug_Discovery_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & SAR cluster_2 Lead Optimization A Compound Library (DFP Derivatives) B Primary Binding Assay (e.g., D2R Radioligand) A->B C Hit Identification (Compounds with Ki < 100 nM) B->C D Selectivity Panel (e.g., 5-HT2AR Binding) C->D E Functional Assays (cAMP, Calcium Flux) D->E F Structure-Activity Relationship (SAR) Analysis E->F G ADME/Tox Profiling (In Vitro) F->G H In Vivo PK/PD Studies G->H I Lead Candidate Selection H->I

Caption: Drug Discovery Workflow for DFP Derivatives.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting GPCRs within the central nervous system. The hypothetical data and established protocols presented in this guide illustrate a clear path for the identification and characterization of potent and selective modulators of targets such as the Dopamine D2 and Serotonin 5-HT2A receptors. Through a systematic approach involving primary screening, secondary assays for selectivity and function, and comprehensive lead optimization, derivatives from this chemical series can be advanced toward clinical development for the treatment of various neuropsychiatric disorders. The provided workflows and pathway diagrams serve as a foundational reference for researchers engaged in this area of drug discovery.

4-(2,4-Difluorophenoxy)piperidine: An In-depth Technical Guide on its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2,4-Difluorophenoxy)piperidine, a piperidine derivative of interest in pharmaceutical research. Due to the limited availability of direct experimental data for this specific compound, this document outlines the predicted physicochemical properties, detailed experimental protocols for their determination, and an analysis of potential stability issues based on its chemical structure and data from related molecules.

Physicochemical Properties

While specific experimental data for this compound is scarce, its properties can be inferred from its structure and available data for its hydrochloride salt.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueSource
Molecular Formula C₁₁H₁₄ClF₂NO[1][2]
Molecular Weight 249.68 g/mol [1]
Appearance White to Yellow Solid[3]
Storage Temperature Room Temperature, Inert atmosphere[3]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The presence of the basic piperidine nitrogen suggests that the solubility of this compound will be pH-dependent.

Predicted Solubility Behavior

Based on the structure, the following solubility characteristics can be anticipated:

  • Aqueous Solubility: The parent compound, piperidine, is miscible with water.[4] The introduction of the lipophilic 2,4-difluorophenoxy group is expected to decrease aqueous solubility. The protonated form of the piperidine ring at acidic pH will likely exhibit higher aqueous solubility.

  • Organic Solubility: Piperidine is soluble in a wide range of organic solvents, including alcohols, ethers, and chloroform.[4] It is expected that this compound will also be soluble in common polar and non-polar organic solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold standard for determining equilibrium solubility is the shake-flask method.[5]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of each solvent to the respective vials.

  • Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Carefully withdraw an aliquot of the supernatant and filter it through a suitable filter (e.g., 0.45 µm).

  • Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Table 2: Predicted Solubility of this compound in Various Solvents

SolventPredicted SolubilityRationale
Water (pH 7.4)Sparingly solubleLipophilic difluorophenoxy group reduces aqueous solubility.
0.1 N HCl (pH 1)SolubleProtonation of the piperidine nitrogen increases polarity and aqueous solubility.
PBS (pH 7.4)Sparingly solubleSimilar to water, but buffering may slightly influence solubility.
EthanolFreely solubleGood H-bonding capability and moderate polarity.
DMSOFreely solubleHigh polarity and ability to dissolve a wide range of compounds.
AcetonitrileSolublePolar aprotic solvent.

Stability Profile

Assessing the stability of a potential drug candidate is mandated by regulatory agencies to ensure its safety and efficacy over its shelf life.[6] Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[7]

Potential Degradation Pathways

The structure of this compound contains an ether linkage, which can be susceptible to hydrolysis under acidic conditions, although ethers are generally stable.[8][9][10] The piperidine ring itself is relatively stable, but oxidation could potentially occur. Photodegradation is also a possibility, especially given the aromatic ring.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to generate degradation products.[11] A stability-indicating HPLC method is essential to separate and quantify the parent compound and its degradation products.[12][13][14]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a photodiode array (PDA) detector

Procedure:

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in 0.1 N HCl, water, and 0.1 N NaOH.

    • Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30%).

    • Store the solution at room temperature or slightly elevated temperature for a defined period.

    • At specified time points, withdraw samples and analyze by HPLC.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in an oven (e.g., 60-80°C) for a defined period.

    • At specified time points, dissolve a sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15][16][17]

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Table 3: Predicted Stability of this compound under Forced Degradation Conditions

Stress ConditionPredicted StabilityPotential Degradation Products
Acidic Hydrolysis (0.1 N HCl, 60°C)Potentially liableCleavage of the ether linkage to form 2,4-difluorophenol and 4-hydroxypiperidine.
Basic Hydrolysis (0.1 N NaOH, 60°C)Likely stableEthers are generally resistant to base-catalyzed hydrolysis.[8]
Oxidative (3% H₂O₂, RT)Potentially liableN-oxidation of the piperidine ring or other oxidative products.
Thermal (80°C, solid)Likely stableThe molecule does not possess highly thermally labile functional groups.
Photolytic (ICH Q1B)Potentially liableDegradation initiated by UV absorption by the aromatic ring.

Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the solubility and stability of a new chemical entity like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment (Forced Degradation) sol_start Start Solubility Testing shake_flask Shake-Flask Method in Various Solvents sol_start->shake_flask hplc_analysis_sol HPLC Quantification shake_flask->hplc_analysis_sol sol_data Solubility Data (mg/mL) hplc_analysis_sol->sol_data stab_start Start Stability Testing hydrolysis Hydrolysis (Acid, Base, Neutral) stab_start->hydrolysis oxidation Oxidation (H2O2) stab_start->oxidation thermal Thermal (Dry Heat) stab_start->thermal photo Photolysis (ICH Q1B) stab_start->photo hplc_analysis_stab Stability-Indicating HPLC Analysis hydrolysis->hplc_analysis_stab oxidation->hplc_analysis_stab thermal->hplc_analysis_stab photo->hplc_analysis_stab deg_profile Degradation Profile and Pathway Identification hplc_analysis_stab->deg_profile compound This compound compound->sol_start compound->stab_start G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Notch Receptor gamma_secretase γ-Secretase Notch->gamma_secretase Cleavage Jagged Jagged Ligand Jagged->Notch Binding NICD_cyto NICD NICD_nuc NICD NICD_cyto->NICD_nuc Translocation CSL CSL NICD_nuc->CSL TargetGenes Target Gene Expression (e.g., Hes-1) CSL->TargetGenes Activation inhibitor Potential Inhibition by This compound (similar to DiFiD) inhibitor->gamma_secretase gamma_secretase->NICD_cyto Releases

References

InChI key for 4-(2,4-Difluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-(2,4-Difluorophenoxy)piperidine hydrochloride

InChIKey: OCJMIBZWCNGEAG-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of this compound hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. This document details its chemical properties, and while specific biological data and experimental protocols for this exact compound are not extensively available in the public domain, this guide draws upon research into structurally similar compounds to provide insights into its potential applications and methodologies for its study.

Chemical and Physical Properties

This compound hydrochloride is a piperidine derivative containing a 2,4-difluorophenoxy moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for many experimental and pharmaceutical applications.

PropertyValueReference
InChIKey OCJMIBZWCNGEAG-UHFFFAOYSA-N[1]
Molecular Formula C₁₁H₁₄ClF₂NO[1][2]
Molecular Weight 249.68 g/mol [1]
IUPAC Name This compound;hydrochloride[1]
CAS Number 1171775-66-8
Appearance White to Yellow Solid
Storage Temperature Room Temperature, Inert Atmosphere

Safety Information

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.

Potential Biological Activity and Signaling Pathways

While direct biological data for this compound hydrochloride is limited, the piperidine scaffold is a well-established pharmacophore in medicinal chemistry.[3] Furthermore, research into structurally related compounds, particularly those with a difluorophenyl moiety, points towards potential activity at dopamine receptors.

A notable study on a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs has identified potent and selective antagonists for the dopamine 4 receptor (D4R).[4] The D4 receptor is highly expressed in the cortico-basal ganglia network, which is involved in motor control. Its modulation is a therapeutic strategy for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease.[4]

The structure-activity relationship (SAR) of these analogs suggests that the nature of the phenoxy group significantly influences binding affinity to the D4 receptor. Below is a summary of the binding affinities (Ki) for some of these related compounds.

Compound Structure (Core: 4,4-difluoropiperidine)R Group on Phenoxy RingD4R Ki (nM)
alt text
4-fluoro140 - 320
alt text
3,4-difluoro5.5
alt text
4-fluoro-3-methyl13
alt text
4-cyano1.7
alt text
3,4-difluorophenoxy2.7

Data extracted from a study on related 4,4-difluoropiperidine ether analogs.[4]

Given these findings, it is plausible that this compound hydrochloride could also exhibit activity at dopamine receptors, particularly the D4 subtype. The 2,4-difluoro substitution pattern on the phenoxy ring would be a key determinant of its binding affinity and selectivity.

Potential Signaling Pathway Involvement

Should this compound hydrochloride act as a D4 receptor antagonist, it would modulate downstream signaling cascades initiated by dopamine. D4 receptors are G-protein coupled receptors (GPCRs) that typically couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets Antagonist 4-(2,4-Difluorophenoxy) piperidine HCl Antagonist->D4R Blocks

Caption: Potential Dopamine D4 Receptor Antagonism Signaling Pathway.

Experimental Protocols

The following are detailed experimental methodologies adapted from studies on structurally similar dopamine D4 receptor antagonists, which could be applied to characterize the biological activity of this compound hydrochloride.

Synthesis of Structurally Related Piperidine Ethers

While a specific protocol for the requested compound is not available, a general synthesis for related 4,4-difluoropiperidine ethers has been described.[4] This typically involves the reaction of a protected 4-hydroxypiperidine with a suitable difluorophenol, followed by deprotection.

General Workflow for Synthesis:

synthesis_workflow start Start with N-Boc-4-hydroxypiperidine step1 Reaction with 2,4-Difluorophenol (e.g., Mitsunobu or Williamson ether synthesis) start->step1 step2 Purification of N-Boc-4-(2,4-difluorophenoxy)piperidine step1->step2 step3 Deprotection of Boc group (e.g., with TFA or HCl) step2->step3 step4 Formation of Hydrochloride Salt step3->step4 end This compound hydrochloride step4->end

Caption: A general synthetic workflow for piperidine ether compounds.

In Vitro D4 Receptor Binding Assay

This protocol is to determine the binding affinity (Ki) of the compound for the human dopamine D4 receptor.

1. Cell Culture and Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.

  • Cells are harvested, and a cell membrane fraction is prepared through homogenization and centrifugation.

  • The final membrane preparation is suspended in an appropriate assay buffer.

2. Competitive Radioligand Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains the cell membrane preparation, a fixed concentration of a radioligand (e.g., [³H]N-methylspiperone), and varying concentrations of the test compound (this compound hydrochloride).

  • Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist (e.g., haloperidol).

  • The plates are incubated to allow for binding equilibrium.

3. Detection and Data Analysis:

  • The bound radioligand is separated from the unbound by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

  • The IC₅₀ value is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Experimental Workflow for Binding Assay:

binding_assay_workflow start HEK293 cells expressing hD4R step1 Cell harvesting and membrane preparation start->step1 step2 Incubate membranes with [³H]N-methylspiperone and test compound (varying conc.) step1->step2 step3 Separate bound and unbound radioligand (Filtration) step2->step3 step4 Quantify bound radioactivity (Scintillation counting) step3->step4 step5 Data analysis: Calculate IC₅₀ and Ki step4->step5 end Determine Binding Affinity step5->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound hydrochloride, identified by the InChIKey OCJMIBZWCNGEAG-UHFFFAOYSA-N, is a chemical entity with potential for further investigation in the field of drug discovery. While specific biological data for this compound is not widely published, the known pharmacology of structurally related molecules, particularly as dopamine D4 receptor antagonists, provides a strong rationale for its study in the context of neurological disorders. The experimental protocols outlined in this guide offer a framework for the synthesis and biological characterization of this and similar compounds. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Methodological & Application

Synthetic Route for 4-(2,4-Difluorophenoxy)piperidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthetic route for the preparation of 4-(2,4-Difluorophenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The outlined protocol utilizes a Mitsunobu reaction for the key ether formation followed by an acidic deprotection to yield the final hydrochloride salt.

I. Synthetic Strategy Overview

The synthesis of this compound hydrochloride is achieved through a two-step process. The first step involves the formation of the aryl ether linkage via a Mitsunobu reaction between N-Boc-4-hydroxypiperidine and 2,4-difluorophenol. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen. The second step is the removal of the Boc protecting group and subsequent formation of the hydrochloride salt by treatment with hydrochloric acid.

II. Experimental Protocols

Step 1: Synthesis of tert-butyl this compound-1-carboxylate

This step involves the coupling of N-Boc-4-hydroxypiperidine with 2,4-difluorophenol using a Mitsunobu reaction.[1][2][3]

Materials:

  • N-Boc-4-hydroxypiperidine

  • 2,4-Difluorophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 2,4-difluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield tert-butyl this compound-1-carboxylate.

Step 2: Synthesis of this compound hydrochloride

This final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.[4][5]

Materials:

  • tert-butyl this compound-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the purified tert-butyl this compound-1-carboxylate from Step 1 in a minimal amount of 1,4-dioxane.

  • To this solution, add an excess of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, the product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid is triturated with diethyl ether, filtered, and washed with additional diethyl ether to remove any non-polar impurities.

  • Dry the solid product under vacuum to yield this compound hydrochloride as a white to off-white solid.

III. Data Presentation

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
1tert-butyl this compound-1-carboxylateC₁₆H₂₁F₂NO₃313.3475-90>95
2This compound hydrochlorideC₁₁H₁₄ClF₂NO249.69[6]90-98>98

IV. Visualization of the Synthetic Workflow

Synthetic_Route A N-Boc-4-hydroxypiperidine C Mitsunobu Reaction (PPh3, DIAD, THF) A->C B 2,4-Difluorophenol B->C D tert-butyl this compound-1-carboxylate C->D Step 1 E Acidic Deprotection (4M HCl in Dioxane) D->E F This compound hydrochloride E->F Step 2

Caption: Synthetic workflow for this compound hydrochloride.

References

Application Notes and Protocols: The Utility of 4-(2,4-Difluorophenoxy)piperidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(2,4-difluorophenoxy)piperidine scaffold is a privileged structural motif in modern medicinal chemistry, serving as a key building block in the design of potent and selective therapeutic agents. Its unique combination of a flexible piperidine ring and an electron-deficient difluorophenoxy group allows for favorable interactions with a variety of biological targets. This document provides detailed application notes and experimental protocols for researchers leveraging this versatile scaffold in drug discovery programs, with a particular focus on its application in the development of C-C chemokine receptor type 2 (CCR2) antagonists.

Introduction to this compound in Drug Discovery

The piperidine ring is a common feature in many approved drugs due to its ability to confer desirable physicochemical properties, such as improved solubility and metabolic stability. The addition of a 2,4-difluorophenoxy moiety can further enhance binding affinity and selectivity for specific biological targets through hydrogen bonding and other non-covalent interactions. This scaffold has been successfully incorporated into a range of molecules targeting G-protein coupled receptors (GPCRs) and other enzyme classes.

One of the most notable applications of this scaffold is in the development of CCR2 antagonists. CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation.[1][2] Dysregulation of the CCL2-CCR2 axis is implicated in a variety of inflammatory and fibrotic diseases, making CCR2 a compelling therapeutic target.

A prime example of a clinical candidate featuring a related scaffold is Cenicriviroc (CVC) , a dual antagonist of CCR2 and C-C chemokine receptor type 5 (CCR5).[3][4][5] CVC has been investigated for the treatment of HIV infection and non-alcoholic steatohepatitis (NASH) with liver fibrosis.[3][4][6] The development of CVC highlights the potential of piperidine-based structures in modulating complex disease pathways.

Key Applications and Biological Targets

The this compound moiety is a versatile building block for targeting a range of biological entities.

  • CCR2/CCR5 Antagonism: As exemplified by Cenicriviroc, this scaffold is instrumental in the design of dual antagonists for these chemokine receptors, which are key drivers of inflammation and fibrosis in various diseases.[4][5]

  • Dopamine Receptor Antagonism: Derivatives of fluorinated phenoxymethylpiperidines have been explored as potent and selective dopamine D4 receptor antagonists, with potential applications in treating neurological disorders such as Parkinson's disease-related dyskinesias.[7][8]

  • Other GPCRs and Ion Channels: The structural features of this scaffold make it amenable for designing ligands for a wide array of other GPCRs and ion channels, where precise molecular recognition is critical for therapeutic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data for compounds containing the this compound or related fluorinated phenoxypiperidine scaffolds.

Table 1: In Vitro Biological Activity of Cenicriviroc and Related Compounds

Compound/AnalogTargetAssay TypeValueReference
CenicrivirocCCR2MCP-1 Binding InhibitionIC50 = 5.9 nM[5]
CenicrivirocCCR5MIP-1α Binding InhibitionIC50 = 2.3 nM[5]
CenicrivirocR5 HIV-1Replication InhibitionEC50 = 21-210 pM[5]
4,4-difluoro-3-(3,4-difluorophenoxy)methylpiperidine derivativeDopamine D4 ReceptorRadioligand BindingKi = 2.7 nM[9]
4,4-difluoro-3-(4-cyanophenoxy)methylpiperidine derivativeDopamine D4 ReceptorRadioligand BindingKi = 1.7 nM[9]

Table 2: Pharmacokinetic Parameters of Cenicriviroc (150 mg, once daily)

ParameterPopulationValueReference
Half-life (t½) Healthy Volunteers~22 hours[10]
Mild Hepatic Impairment~30 hours[10]
Moderate Hepatic Impairment~38 hours[10]
Cmax Moderate Hepatic Impairment vs. Controls29% higher[11][12]
AUC0-τ Moderate Hepatic Impairment vs. Controls55% higher[11][12]
Protein Binding Plasma>98%[10]

Table 3: Clinical Efficacy of Cenicriviroc in NASH with Fibrosis (CENTAUR Study, Year 1)

EndpointCenicriviroc (150 mg)Placebop-valueReference
Fibrosis Improvement ≥1 Stage & No Worsening of Steatohepatitis 20%10%0.023[6]
Progression to Cirrhosis 2 patients5 patients-[6]

Experimental Protocols

Synthesis of a this compound Derivative

This protocol is adapted from the synthesis of related 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives and illustrates a general approach.[9]

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection Boc-protected_hydroxymethylpiperidine Boc-protected 4-hydroxypiperidine Mesylated_intermediate Mesylated Intermediate Boc-protected_hydroxymethylpiperidine->Mesylated_intermediate Boc-protected_hydroxymethylpiperidine->Mesylated_intermediate Ms2O Ms2O, Et3N, CH2Cl2 Boc-protected_product Boc-protected This compound Mesylated_intermediate->Boc-protected_product Mesylated_intermediate->Boc-protected_product Difluorophenol 2,4-Difluorophenol Cs2CO3 Cs2CO3, DMF Final_Product This compound Boc-protected_product->Final_Product Boc-protected_product->Final_Product TFA TFA, CH2Cl2

Caption: Synthetic workflow for a this compound derivative.

Methodology:

  • Mesylation: To a solution of Boc-protected 4-hydroxypiperidine in dichloromethane (CH2Cl2), add triethylamine (Et3N) followed by methanesulfonic anhydride (Ms2O) at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Nucleophilic Substitution: To a solution of the mesylated intermediate in dimethylformamide (DMF), add 2,4-difluorophenol and cesium carbonate (Cs2CO3). Heat the reaction mixture and stir until the starting material is consumed.

  • Deprotection: Dissolve the Boc-protected product in CH2Cl2 and add trifluoroacetic acid (TFA). Stir at room temperature until the deprotection is complete.

  • Purification: Purify the final product by column chromatography.

CCR2 Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the CCR2 receptor.[13]

G cluster_0 Preparation cluster_1 Assay Plate Setup (96-well) cluster_2 Incubation & Filtration cluster_3 Detection & Analysis Reagents Prepare Assay Buffer, Wash Buffer, Radioligand, and Test Compound Dilutions Total_Binding Total Binding: Buffer + [125I]-CCL2 + Membranes Reagents->Total_Binding NSB Non-specific Binding: Unlabeled CCL2 + [125I]-CCL2 + Membranes Reagents->NSB Competition Competition: Test Compound + [125I]-CCL2 + Membranes Reagents->Competition Incubate Incubate (e.g., 60 min, RT) Competition->Incubate Filter_Wash Filter and Wash Incubate->Filter_Wash Measure Measure Radioactivity Filter_Wash->Measure Calculate Calculate IC50 and Ki Measure->Calculate

Caption: Workflow for a CCR2 competitive radioligand binding assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, pH 7.1, with 0.2% BSA).

    • Radioligand: Dilute [125I]-CCL2 in assay buffer to the desired concentration (typically at or near its Kd).

    • Test Compound: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup: In a 96-well filter plate, add the components for total binding, non-specific binding (using a high concentration of unlabeled CCL2), and competitive binding with the test compound. Add cell membranes expressing CCR2 to each well.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Monocyte Chemotaxis Assay

This functional assay evaluates the ability of a test compound to inhibit the migration of monocytes towards a CCL2 gradient.[1][2]

G Cell_Prep Prepare Monocyte Suspension Antagonist_Incubation Pre-incubate Cells with Test Compound or Vehicle Cell_Prep->Antagonist_Incubation Chamber_Setup Set up Boyden Chamber: Lower well: CCL2 or Control Medium Upper well: Pre-incubated Cells Antagonist_Incubation->Chamber_Setup Incubation Incubate (e.g., 60-90 min, 37°C) Chamber_Setup->Incubation Cell_Fix_Stain Fix and Stain Migrated Cells Incubation->Cell_Fix_Stain Quantification Quantify Migrated Cells (Microscopy or Plate Reader) Cell_Fix_Stain->Quantification Data_Analysis Calculate % Inhibition Quantification->Data_Analysis

Caption: Experimental workflow for a monocyte chemotaxis assay.

Methodology:

  • Cell Preparation: Isolate primary human monocytes or use a monocytic cell line (e.g., THP-1) that expresses CCR2. Resuspend the cells in assay medium.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound or vehicle control.

  • Chemotaxis Chamber Setup: Use a Boyden chamber or a similar transwell system. Add CCL2 to the lower chamber and the pre-incubated cells to the upper chamber, separated by a porous membrane.

  • Incubation: Incubate the chamber at 37°C to allow for cell migration.

  • Quantification of Migration: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane.

  • Data Analysis: Count the number of migrated cells per field of view under a microscope or quantify the stained cells using a plate reader. Calculate the percentage inhibition of chemotaxis for each concentration of the test compound.

Signaling Pathway

The this compound scaffold, when incorporated into a CCR2 antagonist, blocks the downstream signaling cascade initiated by CCL2 binding.

G cluster_0 Cell Membrane CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates Antagonist This compound -based Antagonist Antagonist->CCR2 Blocks Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_protein->Downstream Response Cellular Responses: Chemotaxis, Inflammation, Fibrosis Downstream->Response

Caption: Inhibition of the CCL2-CCR2 signaling pathway by a this compound-based antagonist.

Conclusion

The this compound scaffold is a valuable asset in the medicinal chemist's toolbox. Its successful application in the development of CCR2 antagonists like Cenicriviroc underscores its potential for generating high-affinity, selective, and pharmacokinetically favorable drug candidates. The protocols and data presented herein provide a foundation for researchers to effectively utilize this scaffold in their own drug discovery endeavors, from initial synthesis and in vitro screening to more complex functional and in vivo evaluations.

References

Application Notes and Protocols for the Synthesis of Dopamine Receptor Antagonists Utilizing 4-(2,4-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 4-(2,4-difluorophenoxy)piperidine and its derivatives as potent and selective antagonists for dopamine receptors, with a particular focus on the D4 subtype. This document includes detailed experimental protocols, quantitative binding affinity data, and visualizations of relevant biological pathways and experimental workflows to support researchers in the field of neuroscience and drug discovery.

Introduction

Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are critical modulators of various physiological processes within the central nervous system, including motor control, cognition, and reward. The D2-like subfamily of dopamine receptors, comprising the D2, D3, and D4 subtypes, are key targets for therapeutic interventions in a range of neuropsychiatric disorders. The development of subtype-selective antagonists is a primary objective in medicinal chemistry to achieve targeted therapeutic effects while minimizing off-target side effects. The this compound scaffold has emerged as a valuable pharmacophore for generating potent and highly selective antagonists, particularly for the dopamine D4 receptor.

Data Presentation: Dopamine Receptor Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of a series of synthesized compounds derived from a 4,4-difluoro-3-(phenoxymethyl)piperidine core, which is structurally related to the title compound. The data highlights the structure-activity relationship (SAR) and the remarkable selectivity for the D4 receptor over other dopamine receptor subtypes.

Table 1: Structure-Activity Relationship of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives at the Dopamine D4 Receptor

Compound IDR Group (Aryl Ether)D4 Ki (nM)
8a 4-Fluorophenyl7.0
8b 3,4-Difluorophenyl5.5
8c 4-Fluoro-3-methylphenyl13
8d 4-Chlorophenyl53
8e Phenyl27
8f 3-Fluoro-4-methylphenyl72
9j 4-Cyanophenoxy1.7
9k 3,4-Difluorophenoxy2.7
9l 4-Fluoro-3-methylphenoxy6.5
9m 4-Cyano-3-fluorophenoxy21
9n 3,4-Difluorophenoxy (imidazo[1,2-a]pyridine core)46.8
14a (Structure optimized for D4 selectivity)0.3

Data extracted from Saeedi, S., et al. ChemRxiv (2025).[1][2][3]

Table 2: Selectivity Profile of Optimized D4 Receptor Antagonist (Compound 14a)

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity over D4
D1 >10,000>33,333-fold
D2 >1,000>3,333-fold
D3 >1,000>3,333-fold
D4 0.3-
D5 >10,000>33,333-fold

Data extracted from Saeedi, S., et al. ChemRxiv (2025).[1][2] This remarkable selectivity makes compounds derived from this scaffold valuable tools for studying the specific roles of the D4 receptor.

Experimental Protocols

Protocol 1: General Synthesis of 4-(Aroxymethyl)piperidine-based Dopamine D4 Receptor Antagonists

This protocol describes a general two-step procedure for the synthesis of dopamine D4 receptor antagonists starting from a suitable piperidine precursor. The workflow involves an initial ether formation followed by N-alkylation or reductive amination.

G cluster_0 Step 1: Ether Formation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: N-Functionalization A Boc-protected 4-hydroxymethylpiperidine C Boc-protected 4-(aroxymethyl)piperidine A->C NaH, DMF or MsCl, Et3N then ArOH, Cs2CO3 B Aryl Halide or Phenol B->C D 4-(Aroxymethyl)piperidine C->D TFA/DCM or HCl/Dioxane F Final D4 Antagonist D->F Reductive Amination (NaBH(OAc)3, DCE) or N-Alkylation (K2CO3, DMF) E Aromatic Aldehyde or Benzyl Halide E->F

Caption: Synthetic workflow for dopamine D4 antagonists.

Materials:

  • N-Boc-4-(hydroxymethyl)piperidine

  • Appropriate phenol or aryl halide

  • Sodium hydride (NaH) or Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N)

  • Cesium carbonate (Cs2CO3)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) or HCl in Dioxane

  • Dichloromethane (DCM)

  • Appropriate aromatic aldehyde or benzyl halide

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Potassium carbonate (K2CO3)

  • Dichloromethane (DCE) or DMF

Procedure:

  • Ether Formation (Williamson Ether Synthesis): To a solution of N-Boc-4-(hydroxymethyl)piperidine in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C. Stir for 30 minutes, then add the desired aryl halide (1.1 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Boc Deprotection: Dissolve the Boc-protected intermediate in a 1:1 mixture of TFA and DCM. Stir at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the deprotected piperidine salt.

  • N-Functionalization (Reductive Amination): To a solution of the deprotected piperidine salt in DCE, add the desired aromatic aldehyde (1.1 eq) and triethylamine (1.2 eq). Stir for 30 minutes, then add sodium triacetoxyborohydride (1.5 eq). Stir at room temperature for 12-18 hours. Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The combined organic layers are washed with brine, dried, and concentrated. The final product is purified by column chromatography.

Protocol 2: Competitive Radioligand Binding Assay for Dopamine Receptors

This protocol outlines the procedure for determining the binding affinity (Ki) of synthesized compounds for D2, D3, and D4 dopamine receptors using a competitive radioligand binding assay.

G A Prepare Reagents: - Cell Membranes (expressing D2, D3, or D4) - Radioligand ([3H]-Spiperone) - Test Compounds (serial dilutions) - Assay Buffer - Non-specific binding control (e.g., Haloperidol) B Incubation: Mix membranes, radioligand, and test compound. Incubate to reach equilibrium. A->B C Filtration: Rapidly filter through glass fiber filters to separate bound and free radioligand. B->C D Washing: Wash filters with ice-cold buffer to remove non-specifically bound radioligand. C->D E Scintillation Counting: Quantify radioactivity on filters. D->E F Data Analysis: - Determine IC50 values from competition curves. - Calculate Ki using the Cheng-Prusoff equation. E->F

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from HEK293 cells stably expressing human D2, D3, or D4 receptors.

  • Radioligand: [3H]-Spiperone (a common antagonist for D2-like receptors).

  • Unlabeled test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific binding control: 10 µM Haloperidol.

  • 96-well plates.

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Cell membranes, [3H]-Spiperone (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Cell membranes, [3H]-Spiperone, and 10 µM Haloperidol.

    • Competition: Cell membranes, [3H]-Spiperone, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Dopamine D2-like Receptor Signaling Pathway

The D2, D3, and D4 dopamine receptors are all members of the D2-like family and are coupled to the inhibitory G protein, Gi/o. Upon activation by an agonist (which is blocked by the synthesized antagonists), the receptor undergoes a conformational change, leading to the dissociation of the G protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of various downstream effectors.

G cluster_membrane Cell Membrane D2_like_R D2/D3/D4 Receptor G_protein Gi/o Protein (αβγ) D2_like_R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion GIRK->K_ion Efflux NALCN NALCN Channel Na_ion NALCN->Na_ion Influx (blocked) Dopamine Dopamine (Agonist) Dopamine->D2_like_R Activates Antagonist 4-(2,4-Difluorophenoxy) piperidine derivative (Antagonist) Antagonist->D2_like_R Blocks G_alpha->AC Inhibits G_alpha->NALCN Inhibits G_beta_gamma->GIRK Activates ATP ATP PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization & Decreased Neuronal Excitability

Caption: D2-like (D2, D3, D4) receptor signaling pathway.

Activation of D2-like receptors leads to:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA) and downstream signaling cascades.

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to an efflux of potassium ions and hyperpolarization of the cell membrane. Additionally, the Gαi/o subunit can inhibit the NALCN sodium leak channel, further contributing to a decrease in neuronal excitability.

The synthesized antagonists, by blocking the binding of dopamine to these receptors, prevent the initiation of these downstream signaling events.

References

Application of 4-(2,4-Difluorophenoxy)piperidine in GPCR Ligand Design: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the 4-(2,4-difluorophenoxy)piperidine scaffold in the design of G protein-coupled receptor (GPCR) ligands. This chemical moiety has shown significant promise, particularly in the development of selective antagonists for aminergic GPCRs such as dopamine and serotonin receptors. Its structural features and substitution patterns can be strategically manipulated to achieve high affinity and selectivity for specific receptor subtypes.

Overview of this compound in GPCR Ligand Design

The this compound scaffold serves as a privileged structure in medicinal chemistry for targeting GPCRs. The piperidine ring provides a basic nitrogen atom, which can form key ionic interactions with acidic residues within the transmembrane domains of many GPCRs. The difluorophenoxy group offers opportunities for tuning ligand properties such as lipophilicity, metabolic stability, and receptor-ligand interactions through hydrogen bonding and hydrophobic contacts.

Derivatives of this scaffold have been particularly explored as antagonists for the dopamine D4 receptor, a target of interest for various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies of analogous compounds have demonstrated that substitutions on the phenoxy ring significantly influence binding affinity and selectivity.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method is the Williamson ether synthesis or the Ullmann condensation, which involves the coupling of a piperidinol with a difluorophenol derivative. The Buchwald-Hartwig amination is another powerful method for forming the C-N bond in related structures.

A general synthetic scheme, based on procedures for analogous compounds, is outlined below. This involves the reaction of a protected 4-hydroxypiperidine with 1-bromo-2,4-difluorobenzene or a similar electrophile, followed by deprotection and further functionalization of the piperidine nitrogen if desired.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol describes a general procedure for the synthesis of a derivative of this compound, which can be adapted for specific target molecules.

Materials:

  • 1-tert-butyl 4-hydroxypiperidine-1-carboxylate

  • 2,4-Difluorophenol

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Mitsunobu Reaction:

    • To a solution of 1-tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq), 2,4-difluorophenol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF at 0 °C, add DIAD or DEAD (1.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the protected this compound derivative.

  • Boc Deprotection:

    • Dissolve the purified product from the previous step in a mixture of TFA and DCM (e.g., 1:4 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with a saturated NaHCO3 solution to neutralize the excess acid.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield the this compound core.

  • N-Alkylation or N-Arylation (Optional):

    • The secondary amine of the piperidine ring can be further functionalized via reductive amination, acylation, or other N-alkylation/arylation methods to introduce desired substituents for optimizing GPCR ligand activity.

Quantitative Data on Analogous Compounds

While specific binding data for this compound across a wide range of GPCRs is not extensively published, data for structurally similar compounds, particularly at the dopamine D4 receptor, provide valuable insights into its potential activity. The following table summarizes the binding affinities (Ki) of several phenoxy-substituted piperidine analogs at the human dopamine D4 receptor. This data is crucial for understanding the SAR of this chemical series.

Compound IDPhenoxy SubstitutionDopamine D4 Receptor Ki (nM)[1][2]
Analog 1 3,4-Difluorophenoxy2.7[1]
Analog 2 4-Cyanophenoxy1.7[1]
Analog 3 4-Fluoro-3-methylphenoxy6.5[1]
Analog 4 4-Fluorophenoxy73
Analog 5 3-Fluorophenoxy85

Note: The data presented is for analogous compounds and serves as a guide for the potential activity of this compound derivatives.

Key Experimental Protocols for Characterization

To evaluate the pharmacological profile of novel ligands based on the this compound scaffold, a series of in vitro assays are essential. These include radioligand binding assays to determine affinity and selectivity, and functional assays to assess agonist or antagonist activity.

Protocol 1: Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [3H]-Spiperone for dopamine receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compound (this compound derivative) at various concentrations

  • Non-specific binding competitor (e.g., a high concentration of a known unlabeled ligand)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the test compound at various dilutions, and the radioligand at a concentration close to its Kd.

    • For total binding wells, add only buffer and radioligand.

    • For non-specific binding wells, add buffer, radioligand, and a high concentration of the non-specific binding competitor.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This protocol is used to determine the functional activity of a test compound on Gs- or Gi-coupled GPCRs by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells expressing the target GPCR

  • Cell culture medium

  • Stimulation buffer

  • Forskolin (for Gi-coupled receptors)

  • A known agonist for the target receptor

  • Test compound (this compound derivative)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Addition:

    • For agonist mode, add the test compound at various concentrations to the cells.

    • For antagonist mode, pre-incubate the cells with the test compound at various concentrations before adding a known agonist at its EC50 or EC80 concentration.

    • For Gi-coupled receptors, stimulate the cells with forskolin to induce a measurable cAMP level before adding the agonist/antagonist.

  • Incubation:

    • Incubate the plate at 37°C for a specific period to allow for cAMP production or inhibition.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP levels against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response).

    • For antagonists, determine the IC50 value (the concentration that inhibits 50% of the agonist-induced response).

Protocol 3: Calcium Flux Functional Assay

This protocol is suitable for determining the functional activity of a test compound on Gq-coupled GPCRs by measuring changes in intracellular calcium levels.

Materials:

  • Cells expressing the target GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A known agonist for the target receptor

  • Test compound (this compound derivative)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding and Dye Loading:

    • Seed the cells into a black-walled, clear-bottom 96-well plate and allow them to attach overnight.

    • Load the cells with a calcium-sensitive dye by incubating them with the dye solution for a specific time at 37°C.

  • Compound Addition:

    • Place the plate in the fluorescence plate reader.

    • For agonist mode, inject the test compound at various concentrations into the wells and immediately start recording the fluorescence signal over time.

    • For antagonist mode, pre-incubate the cells with the test compound before injecting a known agonist and recording the fluorescence.

  • Data Acquisition:

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of time to capture the transient calcium flux.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the test compound concentration.

    • For agonists, determine the EC50 value.

    • For antagonists, determine the IC50 value.

Visualizations

Signaling Pathway for a Gq-Coupled GPCR

Gq_Signaling_Pathway Ligand Ligand (e.g., this compound derivative) GPCR Gq-Coupled Receptor Ligand->GPCR G_protein Gαq/βγ GPCR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Prepare Cell Membranes (with target GPCR) Incubation Incubate Membranes, Radioligand & Test Compound Membranes->Incubation Radioligand Prepare Radioligand Solution Radioligand->Incubation Test_Compound Prepare Test Compound Dilutions Test_Compound->Incubation Filtration Filter and Wash to Separate Bound/Unbound Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_properties Resulting Properties Core 4-(Phenoxy)piperidine R1 Substituents on Phenoxy Ring (e.g., F, CN) R2 Substituents on Piperidine Nitrogen Affinity Binding Affinity (Ki) R1->Affinity Selectivity Receptor Selectivity R1->Selectivity R2->Affinity Function Functional Activity (Agonist/Antagonist) R2->Function

References

Protocol for N-alkylation of 4-(2,4-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 4-(2,4-difluorophenoxy)piperidine, a valuable scaffold in medicinal chemistry. The N-alkylation of this piperidine derivative allows for the introduction of a diverse range of substituents, enabling the fine-tuning of physicochemical and pharmacological properties for drug discovery and development. Two primary and robust methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction

This compound is a key building block in the synthesis of a variety of biologically active molecules. Modification of the secondary amine on the piperidine ring is a common strategy to explore structure-activity relationships (SAR) and optimize drug-like properties. The protocols outlined below provide reliable methods for achieving this transformation with varying alkylating agents.

Key N-Alkylation Strategies

Two principal strategies for the N-alkylation of this compound are detailed:

  • Direct N-Alkylation with Alkyl Halides: This classic method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for reaction efficiency and to minimize side reactions. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), with polar aprotic solvents like N,N-dimethylformamide (DMF) being typical.[1][2]

  • Reductive Amination: This versatile one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine.[3] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly employed for this transformation.[3][4] This method is particularly advantageous as it avoids the formation of quaternary ammonium salts, which can be a side product in direct alkylation.

Data Presentation: Comparison of N-Alkylation Protocols

The following table summarizes quantitative data for the N-alkylation of this compound using different methods and reagents.

Alkylating AgentMethodBase/Reducing AgentSolventTemp. (°C)Time (h)Yield (%)
Methyl IodideDirect AlkylationK₂CO₃DMFRT24High
Benzyl BromideDirect AlkylationK₂CO₃DMFRT1672
Ethyl BromoacetateDirect AlkylationK₂CO₃AcetonitrileReflux6High
BenzaldehydeReductive AminationNaBH(OAc)₃DCERT12-24High

Note: "High" indicates yields that are generally reported to be good to excellent in the literature for analogous reactions, though specific quantitative data for this compound was not consistently available. RT = Room Temperature; DCE = 1,2-Dichloroethane.

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and potassium carbonate.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 70°C) and monitor the progress by thin-layer chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol details a one-pot procedure for the N-alkylation of this compound via reductive amination using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., benzaldehyde) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCE or DCM at room temperature, add the aldehyde or ketone (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours.[5]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Mandatory Visualizations

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination A1 This compound A5 Reaction Mixture A1->A5 A2 Alkyl Halide A2->A5 A3 Base (e.g., K2CO3) A3->A5 A4 Solvent (e.g., DMF) A4->A5 A6 Work-up & Purification A5->A6 Stirring at RT/Heat A7 N-Alkylated Product A6->A7 B1 This compound B4 Iminium Ion Formation B1->B4 B2 Aldehyde/Ketone B2->B4 B3 Solvent (e.g., DCE) B3->B4 B6 Reduction B4->B6 B5 Reducing Agent (NaBH(OAc)3) B5->B6 B7 Work-up & Purification B6->B7 Stirring at RT B8 N-Alkylated Product B7->B8

Caption: Experimental workflows for the N-alkylation of this compound.

signaling_pathway cluster_direct Direct Alkylation Pathway cluster_reductive Reductive Amination Pathway Start_A Piperidine + Alkyl Halide Intermediate_A SN2 Transition State Start_A->Intermediate_A Nucleophilic Attack Product_A N-Alkylated Piperidine + Salt Intermediate_A->Product_A Base Base (e.g., K2CO3) Base->Start_A Deprotonation Start_B Piperidine + Carbonyl Intermediate_B1 Iminium Ion Start_B->Intermediate_B1 Condensation Product_B N-Alkylated Piperidine Intermediate_B1->Product_B Reduction Reducing_Agent Reducing Agent (NaBH(OAc)3) Reducing_Agent->Intermediate_B1

Caption: Reaction pathways for direct alkylation and reductive amination.

References

Application Notes and Protocols for Reductive Amination Using 4-(2,4-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reductive amination of 4-(2,4-Difluorophenoxy)piperidine with various carbonyl compounds. This versatile piperidine derivative is a valuable building block in medicinal chemistry, and these protocols offer standardized methods for its derivatization to generate novel chemical entities with therapeutic potential.

Introduction

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of secondary and tertiary amines.[1][2][3][4] This one-pot reaction typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding amine.[2] this compound is a key structural motif in numerous biologically active compounds, and its N-alkylation via reductive amination is a common strategy in drug discovery programs. The protocols outlined below detail the reaction of this compound with representative aldehydes and ketones under various conditions.

Reaction Scheme

The general scheme for the reductive amination of this compound is depicted below:

G reactant1 This compound plus + reactant2 Aldehyde or Ketone (R1, R2 = H, alkyl, aryl) reagents Reducing Agent Solvent, [Acid/Base] product N-substituted this compound reagents->product cluster_reactants cluster_reactants cluster_reactants->reagents

Caption: General Reductive Amination Scheme.

Experimental Protocols

Protocol 1: Reductive Amination with an Aliphatic Aldehyde

This protocol describes the reaction of this compound with isobutyraldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under a nitrogen atmosphere, add isobutyraldehyde (1.2 eq).

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. A mild exothermic reaction may be observed.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-isobutyl-4-(2,4-difluorophenoxy)piperidine.

Protocol 2: Reductive Amination with an Aromatic Ketone

This protocol details the reaction of this compound with acetophenone using sodium cyanoborohydride as the reducing agent in the presence of a Lewis acid.

Materials:

  • This compound

  • Acetophenone

  • Sodium cyanoborohydride (NaBH₃CN)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Methanol (MeOH), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and acetophenone (1.1 eq) in anhydrous methanol (MeOH, 0.3 M).

  • Add titanium(IV) isopropoxide (1.2 eq) dropwise to the stirred solution.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the careful addition of 1 M hydrochloric acid until the pH is acidic.

  • Basify the mixture with saturated sodium bicarbonate solution until the pH is ~8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., using a gradient of methanol in dichloromethane) to yield N-(1-phenylethyl)-4-(2,4-difluorophenoxy)piperidine.

Data Summary

EntryCarbonyl CompoundReducing AgentSolventAdditive/CatalystYield (%)Purity (%)
1IsobutyraldehydeNaBH(OAc)₃DCMAcetic Acid (cat.)85-95>98 (¹H NMR)
2BenzaldehydeNaBH(OAc)₃DCENone80-90>97 (LC-MS)
3CyclohexanoneNaBH₃CNMeOHAcetic Acid75-85>95 (GC-MS)
4AcetophenoneNaBH₃CNMeOHTi(OiPr)₄60-75>95 (LC-MS)
52-PyridinecarboxaldehydeH₂ (50 psi), Pd/CEtOHNone90-98>99 (¹H NMR)

Visualizations

Experimental Workflow for Reductive Amination

G start Start dissolve Dissolve Amine and Carbonyl in Solvent start->dissolve stir1 Stir at RT (Imine Formation) dissolve->stir1 add_reductant Add Reducing Agent stir1->add_reductant stir2 Stir at RT (Reduction) add_reductant->stir2 quench Quench Reaction stir2->quench extract Work-up and Extraction quench->extract purify Purification (Chromatography) extract->purify end Final Product purify->end

Caption: Reductive Amination Workflow.

Signaling Pathway Context (Hypothetical)

The N-substituted this compound derivatives synthesized via these protocols may act as modulators of various signaling pathways implicated in disease. For instance, they could be designed as antagonists for G-protein coupled receptors (GPCRs).

G ligand Ligand gpcr GPCR ligand->gpcr Activates antagonist N-substituted This compound (Antagonist) antagonist->gpcr Blocks g_protein G-Protein gpcr->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical GPCR Antagonism.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and should be handled under an inert atmosphere. Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with acid.

  • Handle all solvents and reagents with care, consulting the relevant Safety Data Sheets (SDS) before use.

Conclusion

The protocols provided herein offer robust and reproducible methods for the reductive amination of this compound. These procedures can be readily adapted for a wide range of aldehydes and ketones, facilitating the synthesis of diverse libraries of N-substituted piperidine derivatives for screening in drug discovery campaigns. The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.

References

Application Notes and Protocols: 4-(2,4-Difluorophenoxy)piperidine in the Synthesis of Neuroleptic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-(2,4-difluorophenoxy)piperidine as a key intermediate in the synthesis of potential neuroleptic agents. The protocols focus on the N-alkylation of this piperidine derivative, a crucial step in the elaboration of the final drug candidates. The information presented is intended to guide researchers in the development of novel antipsychotics targeting key receptors implicated in neuropsychiatric disorders.

Introduction

This compound is a valuable building block in medicinal chemistry for the development of neuroleptic agents. Its structural motif is found in compounds designed to modulate the activity of key central nervous system (CNS) receptors, particularly dopamine D2 and serotonin 5-HT2A receptors. The antagonism of these receptors is a hallmark of atypical antipsychotics, which are effective in treating a range of symptoms associated with schizophrenia and other psychotic disorders. The 2,4-difluoro substitution on the phenoxy ring can enhance binding affinity and modulate the pharmacokinetic properties of the final compounds.

Application: Synthesis of a Representative Neuroleptic Agent

A common strategy in the synthesis of neuroleptic agents involves the N-alkylation of a piperidine core with a suitable electrophile that incorporates the remainder of the pharmacophore. In this representative application, this compound is N-alkylated with a chloro- or bromo-alkylated heterocyclic moiety, a common structural feature in many atypical antipsychotics.

Synthetic Workflow:

G A This compound C N-Alkylation Reaction A->C B Heterocyclic Alkyl Halide (e.g., 2-(2-chloroethyl)-...) B->C D Purification (e.g., Column Chromatography) C->D E Final Neuroleptic Agent D->E

General workflow for the synthesis of a neuroleptic agent.

Experimental Protocols

Protocol 1: Synthesis of 1-(3-Chloropropyl)-4-(2,4-difluorophenoxy)piperidine

This protocol details the synthesis of a key intermediate for the subsequent coupling with a heterocyclic moiety.

Materials:

  • This compound hydrochloride

  • 1-Bromo-3-chloropropane

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromo-3-chloropropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 1-(3-chloropropyl)-4-(2,4-difluorophenoxy)piperidine.

Protocol 2: Synthesis of a Final Neuroleptic Agent via N-Alkylation

This protocol describes the coupling of the intermediate from Protocol 1 with a representative heterocyclic compound.

Materials:

  • 1-(3-Chloropropyl)-4-(2,4-difluorophenoxy)piperidine

  • A suitable heterocyclic amine (e.g., 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole)

  • Sodium bicarbonate (NaHCO₃)

  • Potassium iodide (KI)

  • Acetonitrile

  • Water

Procedure:

  • To a mixture of the heterocyclic amine (1.0 eq) and sodium bicarbonate (2.0 eq) in acetonitrile, add a catalytic amount of potassium iodide.

  • Add 1-(3-chloropropyl)-4-(2,4-difluorophenoxy)piperidine (1.1 eq).

  • Reflux the reaction mixture for 24-48 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and add water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified final neuroleptic agent.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and pharmacological activity of neuroleptic agents derived from this compound. The pharmacological data is based on the known activity of structurally related compounds.

Table 1: Synthesis Data

StepProductYield (%)Purity (%)
Protocol 11-(3-Chloropropyl)-4-(2,4-difluorophenoxy)piperidine75-85>95 (by HPLC)
Protocol 2Final Neuroleptic Agent60-75>98 (by HPLC)

Table 2: Pharmacological Data (Representative)

CompoundTarget ReceptorBinding Affinity (Ki, nM)
Representative Neuroleptic AgentDopamine D21 - 10
Serotonin 5-HT2A0.5 - 5
Dopamine D45 - 20

Signaling Pathways

Atypical neuroleptic agents derived from this compound are designed to act as antagonists at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the intended mechanism of action.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuroleptic Neuroleptic Agent (Antagonist) Neuroleptic->D2R Blocks

Antagonism of the Dopamine D2 Receptor Signaling Pathway.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds PLC Phospholipase C HT2AR->PLC Activates IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Neuroleptic Neuroleptic Agent (Antagonist) Neuroleptic->HT2AR Blocks

Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of novel neuroleptic agents. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and pharmacological evaluation of new chemical entities with potential therapeutic applications in the treatment of psychotic disorders. The favorable properties conferred by the difluorophenoxy-piperidine scaffold make it an attractive core for the development of next-generation antipsychotics with improved efficacy and safety profiles.

Application Note and Protocol for HPLC Analysis of 4-(2,4-Difluorophenoxy)piperidine Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2,4-Difluorophenoxy)piperidine is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). This document provides a detailed high-performance liquid chromatography (HPLC) method for the determination of the purity of this compound. The described reversed-phase HPLC (RP-HPLC) method is designed to be accurate, specific, and suitable for routine quality control analysis in research and drug development settings. The presence of the difluorophenyl group allows for direct ultraviolet (UV) detection.

Principle

The method utilizes a reversed-phase C18 column to separate this compound from its potential impurities. The separation is achieved using an isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The analyte is detected by a UV detector at a wavelength where the difluorophenoxy moiety exhibits significant absorbance. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.[1]

  • Reagents and Standards:

    • Acetonitrile (ACN): HPLC grade.

    • Water: Deionized or HPLC grade.

    • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade, for mobile phase modification.[1][2]

    • This compound reference standard of known purity.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These are based on established protocols for similar piperidine derivatives and provide a robust starting point for analysis.[1][2][3]

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (55:45, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 15 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare the aqueous phase by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

    • The mobile phase is prepared by mixing the aqueous phase and acetonitrile in the ratio of 45:55 (v/v).

    • Degas the mobile phase before use.

  • Standard Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of the this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Solution Preparation (0.5 mg/mL):

    • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

System Suitability Test (SST)

Before sample analysis, the performance of the HPLC system should be verified by injecting the standard solution (five replicate injections). The system suitability parameters should meet the criteria listed in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject the sample solution into the chromatograph.

  • Record the chromatogram and integrate the peaks.

Calculation of Purity

The purity of this compound is calculated based on the area percentage of the main peak.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

Table 1: Typical Retention Time and System Suitability Results

CompoundRetention Time (min)Tailing FactorTheoretical Plates
This compoundApprox. 6.51.2> 5000

Table 2: Example Purity Calculation

Peak NameRetention Time (min)Area (mAU*s)% Area
Impurity 13.215000.05
Impurity 24.830000.10
This compound6.5298950099.85
Impurity 39.160000.20
Total 3000000 100.00

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing cluster_result Result prep_mobile_phase Mobile Phase Preparation system_equilibration System Equilibration prep_mobile_phase->system_equilibration prep_standard Standard Solution Preparation system_suitability System Suitability Test (SST) prep_standard->system_suitability prep_sample Sample Solution Preparation sample_injection Sample Injection prep_sample->sample_injection system_equilibration->system_suitability system_suitability->sample_injection If SST passes chromatogram_acquisition Chromatogram Acquisition sample_injection->chromatogram_acquisition peak_integration Peak Integration chromatogram_acquisition->peak_integration purity_calculation Purity Calculation peak_integration->purity_calculation final_report Final Purity Report purity_calculation->final_report

Caption: Workflow for the HPLC analysis of this compound purity.

References

Experimental procedure for phenoxy ether linkage formation with piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An increasing number of pharmaceuticals and biologically active compounds feature the phenoxy ether linkage. The incorporation of a piperidine moiety into these structures is a common strategy in medicinal chemistry to enhance pharmacological properties such as solubility, bioavailability, and target affinity. This document provides a detailed protocol for the synthesis of phenoxy ether linkages in molecules containing a piperidine ring, focusing on the Ullmann condensation reaction.

Application Notes

The Ullmann condensation is a well-established method for the formation of diaryl ethers, which involves the copper-catalyzed reaction of a phenol with an aryl halide. This method is particularly useful for synthesizing complex molecules with diverse functional groups. The presence of piperidine in one of the reactants requires careful optimization of reaction conditions to avoid side reactions, such as N-arylation. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and purity.

This protocol describes the synthesis of 1-(4-(4-phenoxyphenoxy)phenyl)piperidine, a representative molecule containing both a phenoxy ether linkage and a piperidine substituent. The procedure is based on a copper-catalyzed Ullmann-type C-O coupling reaction.

Quantitative Data Summary

The following table summarizes the typical reaction parameters and outcomes for the synthesis of 1-(4-(4-phenoxyphenoxy)phenyl)piperidine.

ParameterValue
Reactant 14-Phenoxyphenol
Reactant 21-(4-Iodophenyl)piperidine
CatalystCopper(I) Iodide (CuI)
LigandL-Proline
BasePotassium Carbonate (K2CO3)
SolventDimethyl Sulfoxide (DMSO)
Reaction Temperature110 °C
Reaction Time24 hours
Typical Yield75-85%
Purity (post-purification)>98%

Experimental Protocol

Materials:

  • 4-Phenoxyphenol

  • 1-(4-Iodophenyl)piperidine

  • Copper(I) Iodide (CuI)

  • L-Proline

  • Potassium Carbonate (K2CO3), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask, add 4-phenoxyphenol (1.0 eq), 1-(4-iodophenyl)piperidine (1.1 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add anhydrous DMSO (approximately 0.2 M concentration relative to the limiting reactant) to the flask via a syringe.

  • Reaction: Stir the reaction mixture at 110 °C for 24 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-(4-phenoxyphenoxy)phenyl)piperidine.

  • Characterization: Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Visualizations

experimental_workflow reagents 1. Reagent Addition - 4-Phenoxyphenol - 1-(4-Iodophenyl)piperidine - CuI, L-Proline, K2CO3 solvent 2. Solvent Addition - Anhydrous DMSO reagents->solvent reaction 3. Reaction - 110 °C, 24h - Inert Atmosphere solvent->reaction workup 4. Aqueous Work-up - Water Quench - Ethyl Acetate Extraction reaction->workup purification 5. Purification - Column Chromatography workup->purification product 6. Final Product - 1-(4-(4-phenoxyphenoxy)phenyl)piperidine purification->product

Caption: Workflow for the synthesis of a phenoxy ether with a piperidine moiety.

ullmann_cycle cluster_0 Catalytic Cycle CuI Cu(I) Cu_alkoxide Cu(I)-OAr' CuI->Cu_alkoxide Ar'OH, Base Cu_complex [Ar-X-Cu(I)-OAr'] Cu_alkoxide->Cu_complex Ar-X CuIII Cu(III) Intermediate Cu_complex->CuIII Oxidative Addition CuIII->CuI Reductive Elimination (Ar-O-Ar' formed) Product Diaryl Ether (Ar-O-Ar') CuIII->Product ArX Aryl Halide (Ar-X) ArX->Cu_complex ArOH Phenol (Ar'OH) ArOH->Cu_alkoxide

Caption: Simplified catalytic cycle for the Ullmann C-O coupling reaction.

The Versatility of 4-(2,4-Difluorophenoxy)piperidine in Central Nervous System Drug Discovery: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(2,4-difluorophenoxy)piperidine scaffold has emerged as a privileged structure in the design of novel therapeutics targeting the central nervous system (CNS). Its unique physicochemical properties, including the influence of the difluorophenoxy moiety on lipophilicity and metabolic stability, make it an attractive starting point for the development of potent and selective ligands for various CNS receptors. This document provides detailed application notes and experimental protocols related to the use of this scaffold, with a primary focus on its well-established role in the discovery of Dopamine D4 receptor antagonists, and potential applications for Sigma-1 and 5-HT2A receptor modulation.

Application Notes

The this compound core has been extensively utilized in the development of antagonists for the Dopamine D4 (D4) receptor, a G-protein coupled receptor implicated in the pathophysiology of disorders such as schizophrenia and Parkinson's disease. The strategic incorporation of this scaffold has led to the identification of compounds with high binding affinity and improved CNS multiparameter optimization (MPO) scores, a key metric for predicting the success of a CNS drug candidate.

Derivatives of this scaffold have demonstrated the ability to modulate the D4 receptor with high selectivity over other dopamine receptor subtypes. Structure-activity relationship (SAR) studies have revealed that modifications to the piperidine nitrogen and the substitution pattern on the phenoxy ring can significantly impact potency and pharmacokinetic properties. For instance, the addition of various heterocyclic moieties to the piperidine nitrogen has been explored to fine-tune the compound's profile.

While the primary focus has been on the D4 receptor, the inherent structural features of the piperidine ring, a common pharmacophore in many CNS-active compounds, suggest broader applicability. The this compound scaffold holds potential for the design of ligands targeting other critical CNS receptors, including the Sigma-1 (σ1) and Serotonin 2A (5-HT2A) receptors, which are involved in a range of neurological and psychiatric conditions.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds incorporating the this compound scaffold, primarily focusing on their activity as Dopamine D4 receptor antagonists.

Table 1: In Vitro Binding Affinity of this compound Derivatives for the Dopamine D4 Receptor

Compound IDModification on Piperidine NitrogenD4 Receptor Ki (nM)Reference
1 3-Imidazo[1,5-a]pyridine135[1]
2 2-Imidazo[1,2-a]pyridine46.8[1][2]
3 3-Fluoro-4-methoxybenzyl5.5[2]

Table 2: Physicochemical Properties of Representative Dopamine D4 Receptor Antagonists

Compound IDcLogPCNS MPO ScoreLipophilic Efficiency (LipE)Reference
1 > 5.00< 4.0-[1][2]
2 2.0 - 2.7> 4.5> 5[2]
3 > 5.00< 4.0-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound-based CNS drug candidates.

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general synthetic route for preparing derivatives of the core scaffold.

Step 1: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride

  • To a mixture of 125 ml of concentrated HCl and 125 ml of acetic acid, add 40 g (0.15 mol) of the preceding ketone.

  • Reflux the mixture for 16 hours.

  • Cool the reaction mixture and concentrate it in vacuo.

  • Triturate the resulting white residue with hot isopropanol.

  • Filter the solid, wash with diethyl ether (Et2O), and dry to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride.[3]

Step 2: N-Alkylation or Reductive Amination of the Piperidine Core

  • Method A: N-Alkylation

    • Dissolve the 4-(2,4-difluorobenzoyl)piperidine hydrochloride in a suitable solvent (e.g., DMF).

    • Add a base (e.g., K2CO3) and the desired alkylating agent (e.g., a substituted benzyl halide).

    • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture by extraction and purify the product by column chromatography.

  • Method B: Reductive Amination

    • Dissolve the 4-(2,4-difluorobenzoyl)piperidine hydrochloride and a desired aldehyde or ketone in a suitable solvent (e.g., dichloroethane).

    • Add a reducing agent (e.g., sodium triacetoxyborohydride).

    • Stir the reaction at room temperature until the reaction is complete.

    • Quench the reaction, work up by extraction, and purify the product by column chromatography.

Protocol 2: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human Dopamine D4 receptor.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human D4 receptor.

  • Radioligand: [3H]N-methylspiperone.

  • Non-specific binding determinant: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well plates, filter mats (GF/C), and a cell harvester.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of test compound dilution (or vehicle for total binding, or haloperidol for non-specific binding), 50 µL of radioligand solution, and 150 µL of the membrane preparation.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the filter mats using a cell harvester, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats and add scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.

Protocol 3: Microsomal Stability Assay

This protocol is used to assess the metabolic stability of the synthesized compounds in liver microsomes.

Materials:

  • Human liver microsomes.

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Acetonitrile (ACN) for reaction termination.

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-incubate the test compound (1 µM final concentration) with liver microsomes (0.5 mg/mL final concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the parent compound.

Visualizations

Dopamine D4 Receptor Signaling Pathway

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity) PKA->Cellular_Response Phosphorylates Targets Antagonist 4-(2,4-Difluorophenoxy) piperidine Derivative Antagonist->D4R Blocks

Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of antagonists.

Sigma-1 Receptor Signaling Pathway

Sigma1_Signaling_Pathway Ligand Sigma-1 Ligand (e.g., Piperidine Derivative) Sigma1R_BiP Sigma-1 Receptor-BiP Complex (Inactive) Ligand->Sigma1R_BiP Binds Sigma1R Sigma-1 Receptor (Active) Sigma1R_BiP->Sigma1R Dissociates IP3R IP3 Receptor Sigma1R->IP3R Modulates Ion_Channels Ion Channels (e.g., K⁺ channels) Sigma1R->Ion_Channels Modulates Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Triggers Mitochondria Mitochondria Ca_ER->Mitochondria Influences Neuronal_Excitability Modulation of Neuronal Excitability Ion_Channels->Neuronal_Excitability Affects

Caption: Sigma-1 receptor activation and its role in cellular signaling.

Serotonin 5-HT2A Receptor Signaling Pathway

Caption: Serotonin 5-HT2A receptor signaling and the action of antagonists.

Experimental Workflow: CNS Drug Candidate Evaluation

Drug_Discovery_Workflow A Scaffold Selection (this compound) B Synthesis of Derivatives (N-Alkylation / Reductive Amination) A->B C In Vitro Screening (Radioligand Binding Assays) B->C D ADME Profiling (Microsomal Stability Assay) C->D E Lead Optimization (SAR Analysis) C->E D->E E->B Iterative Design F In Vivo Studies (Animal Models of CNS Disorders) E->F G Candidate Selection F->G

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 4-(2,4-Difluorophenoxy)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(2,4-Difluorophenoxy)piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice and frequently asked questions to help optimize experimental outcomes.

Synthesis Overview

The synthesis of this compound is typically achieved through a three-stage process designed to maximize yield and purity. This involves an initial protection of the piperidine nitrogen, followed by the key ether formation step, and concluding with deprotection to yield the final product.

Synthesis_Workflow cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Ether Formation cluster_2 Stage 3: N-Deprotection 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine (Boc)₂O, Base N-Boc-4-(2,4-Difluorophenoxy)piperidine N-Boc-4-(2,4-Difluorophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2,4-Difluorophenoxy)piperidine Williamson Ether Synthesis or Mitsunobu Reaction 2,4-Difluorophenol 2,4-Difluorophenol 2,4-Difluorophenol->N-Boc-4-(2,4-Difluorophenoxy)piperidine This compound This compound N-Boc-4-(2,4-Difluorophenoxy)piperidine->this compound TFA or HCl

Figure 1: Overall synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.

Stage 1: Boc Protection of 4-Hydroxypiperidine

Q1: What are the optimal conditions for the Boc protection of 4-hydroxypiperidine?

A1: The reaction is typically performed using di-tert-butyl dicarbonate ((Boc)₂O) as the protecting agent in the presence of a base. Common conditions involve using a base like potassium carbonate in a solvent such as dichloromethane or a mixture of water and dioxane. The reaction is often initiated at 0°C and then allowed to proceed at room temperature.[1]

Q2: I am observing a significant amount of a di-Boc byproduct. How can I minimize this?

A2: The formation of a di-Boc byproduct, where both the nitrogen and the oxygen of 4-hydroxypiperidine are protected, can occur. To minimize this, it is recommended to run the reaction at a lower temperature (0°C to room temperature) to favor the protection of the more reactive amine over the alcohol.[1] Additionally, ensuring the dropwise addition of (Boc)₂O can help improve selectivity. The di-Boc byproduct can typically be removed via column chromatography.[1]

Q3: My reaction is incomplete, and I have a low yield of N-Boc-4-hydroxypiperidine. What could be the cause?

A3: Incomplete reactions can result from several factors. Ensure that your reagents are pure and anhydrous, especially the solvent if you are not using an aqueous system. The stoichiometry of the base is also important; using a slight excess can help drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the appropriate reaction time.

Stage 2: Williamson Ether Synthesis

Q4: What are the recommended conditions for the Williamson ether synthesis between N-Boc-4-hydroxypiperidine and 2,4-difluorophenol?

A4: A strong base is required to deprotonate the hydroxyl group of N-Boc-4-hydroxypiperidine. Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is a common choice. The deprotonation is typically carried out at 0°C, followed by the addition of an activated form of 2,4-difluorophenol (e.g., 1-bromo-2,4-difluorobenzene or a similar derivative with a good leaving group). The reaction may then be stirred at room temperature or gently heated to ensure completion.

Q5: I am getting a low yield of the desired ether. What are the common side reactions?

A5: The primary competing side reaction in a Williamson ether synthesis is the elimination of the alkylating agent, which is more prevalent with sterically hindered substrates.[2] Another potential side reaction is C-alkylation of the phenoxide, where the alkylation occurs on the aromatic ring instead of the oxygen.[2]

Q6: How can I optimize the yield of the Williamson ether synthesis?

A6: The choice of base, solvent, and temperature can significantly impact the yield. The following table summarizes some key parameters for optimization:

ParameterRecommendationRationale
Base Strong, non-nucleophilic base (e.g., NaH, KH)Ensures complete deprotonation of the alcohol without competing in the substitution reaction.
Solvent Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)These solvents solvate the cation of the alkoxide, leaving the anion more nucleophilic and accelerating the reaction rate.
Temperature 50-100°CBalances reaction rate with minimizing side reactions. Higher temperatures can favor elimination.
Leaving Group Iodide > Bromide > Chloride > TosylateA better leaving group on the electrophile will increase the rate of the SN2 reaction.

Q7: Is the Mitsunobu reaction a viable alternative for this step?

A7: Yes, the Mitsunobu reaction is an excellent alternative for forming the ether linkage, especially for secondary alcohols.[3] This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon.[3]

Troubleshooting_Ether_Formation Start Low Yield in Ether Formation Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Side_Products Side Products Observed? Start->Side_Products Check_Base Ensure sufficient strong base (e.g., NaH) is used. Consider a stronger base if necessary. Incomplete_Reaction->Check_Base Yes Increase_Temp Increase reaction temperature moderately (e.g., to 60-80°C). Monitor for elimination products. Incomplete_Reaction->Increase_Temp No Elimination Lower reaction temperature. Use a less sterically hindered base if possible. Side_Products->Elimination Alkene byproduct observed? C_Alkylation Change solvent to one that favors O-alkylation (e.g., DMF). Consider Mitsunobu reaction as an alternative. Side_Products->C_Alkylation Isomeric byproduct observed? Optimize_Solvent Optimize Solvent: Use polar aprotic solvent (DMF, DMSO) to enhance reaction rate. Check_Base->Optimize_Solvent Increase_Temp->Optimize_Solvent Elimination->Optimize_Solvent C_Alkylation->Optimize_Solvent

Figure 2: Troubleshooting workflow for the Williamson ether synthesis step.
Stage 3: Boc Deprotection

Q8: What are the standard procedures for Boc deprotection?

A8: The Boc group is reliably removed under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in dichloromethane (DCM) or a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[4]

Q9: I am experiencing difficulty with the work-up after TFA deprotection. What is the best approach?

A9: After the reaction is complete, the excess TFA and solvent are typically removed under reduced pressure. The resulting residue is the trifluoroacetate salt of the product. To obtain the free base, the residue should be dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate or sodium carbonate until effervescence ceases. The aqueous layer can then be extracted with an organic solvent like DCM.[4]

Q10: Are there any common side reactions during Boc deprotection?

A10: If other acid-sensitive functional groups are present in the molecule, they may also be cleaved under the deprotection conditions. It is important to consider the compatibility of all functional groups with strong acid. In some cases, careful control of the reaction temperature and time can help to minimize the degradation of other sensitive groups.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine
  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq.) in a 1:1 mixture of water and dioxane. Add potassium carbonate (1.5 eq.) to the solution.

  • Addition of (Boc)₂O: Cool the mixture to 0°C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in dioxane dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Add water to the reaction mixture and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[1]

Protocol 2: Synthesis of N-Boc-4-(2,4-Difluorophenoxy)piperidine (Williamson Ether Synthesis)
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF and sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Deprotonation: Cool the suspension to 0°C and slowly add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous THF. Stir the mixture at 0°C for 30 minutes.

  • Addition of Electrophile: Add a solution of 1-bromo-2,4-difluorobenzene (1.1 eq.) in anhydrous THF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux (around 65°C) for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to 0°C and carefully quench with the dropwise addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography.

Protocol 3: Synthesis of this compound (Boc Deprotection)
  • Reaction Setup: Dissolve N-Boc-4-(2,4-Difluorophenoxy)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Deprotection: Cool the solution to 0°C and slowly add trifluoroacetic acid (TFA) (5-10 eq.).

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Remove the DCM and excess TFA under reduced pressure. Dissolve the residue in water and carefully add a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Purification: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[4]

Data Summary

The following table provides a general overview of expected yields for each stage of the synthesis. Please note that actual yields will vary depending on the specific reaction conditions and scale.

Reaction StageStarting MaterialProductTypical Yield Range
Boc Protection 4-HydroxypiperidineN-Boc-4-hydroxypiperidine85-95%
Williamson Ether Synthesis N-Boc-4-hydroxypiperidineN-Boc-4-(2,4-Difluorophenoxy)piperidine50-80%
Boc Deprotection N-Boc-4-(2,4-Difluorophenoxy)piperidineThis compound>90%

References

Technical Support Center: 4-(2,4-Difluorophenoxy)piperidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with 4-(2,4-Difluorophenoxy)piperidine and related syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent synthetic route is a nucleophilic aromatic substitution (SNAr) reaction, often classified as a Williamson ether synthesis. This reaction involves the coupling of a deprotonated 4-hydroxypiperidine (acting as a nucleophile) with an activated aryl halide, such as 1-bromo-2,4-difluorobenzene or 1,2,4-trifluorobenzene. The fluorine atom at the C1 position is highly activated towards substitution by the electron-withdrawing effect of the second fluorine atom on the aromatic ring.

Q2: What are the most common byproducts observed in this reaction?

Common byproducts can arise from side reactions involving the starting materials, intermediates, or the product itself. The most frequently encountered impurities include products of elimination, diarylation of the piperidine, and C-alkylation.

Q3: How can I detect and characterize these byproducts?

A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): Useful for determining the purity of the product and quantifying the relative amounts of byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities and byproducts by providing both retention time and mass-to-charge ratio data.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the main product and any isolated byproducts. ¹⁹F NMR can be particularly useful for identifying byproducts where one of the fluorine atoms has been eliminated or substituted.

Q4: Can the choice of base influence byproduct formation?

Absolutely. The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is often used to deprotonate 4-hydroxypiperidine to form the reactive alkoxide.[3] Using a weaker base may lead to incomplete deprotonation and lower yields. However, excessively strong bases or high temperatures can promote elimination side reactions.[3]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

If you are experiencing a low yield of this compound, consider the following potential causes and solutions.

Potential Cause Suggested Mitigation Strategy
Incomplete Deprotonation of 4-Hydroxypiperidine Ensure the use of a sufficiently strong and dry base (e.g., NaH, KH). Use an anhydrous aprotic solvent (e.g., THF, DMF) to prevent quenching of the base and alkoxide.
Poor Reactivity of the Aryl Halide While 2,4-difluoro-substituted aromatics are activated, ensure the reaction temperature is optimal. For less reactive aryl halides, consider using a catalyst or a more forcing solvent.
Suboptimal Reaction Temperature Low temperatures may lead to slow reaction rates, while excessively high temperatures can promote byproduct formation. An optimal temperature range should be determined empirically.
Presence of Water in the Reaction Water will react with the strong base and the alkoxide intermediate, reducing the amount of active nucleophile. Ensure all glassware is flame-dried and solvents are anhydrous.
Issue 2: Presence of Significant Byproducts

The table below summarizes common byproducts, their likely causes, and strategies to minimize their formation.

Byproduct Likely Cause Mitigation Strategies
4-(4-Fluorophenoxy)piperidine Elimination of a fluorine atom from the aryl ring, followed by reduction. This can be more prevalent with stronger bases and higher temperatures.Use a milder base or lower the reaction temperature. Carefully control the stoichiometry of the base.
1,4-Bis(2,4-difluorophenyl)piperidine N-arylation of the piperidine nitrogen. This can occur if the piperidine nitrogen is not protected or if it competes with the hydroxyl group for reaction.Use an N-protected 4-hydroxypiperidine (e.g., Boc-4-hydroxypiperidine) and deprotect in a subsequent step.
C-Alkylated Byproducts The phenoxide can undergo C-alkylation in addition to the desired O-alkylation, although this is generally less common.[3]The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.
Unreacted Starting Materials Incomplete reaction due to insufficient reaction time, low temperature, or poor reagent quality.Increase reaction time, optimize temperature, and ensure the purity of starting materials.

Experimental Protocols

Representative Protocol for Williamson Ether Synthesis

This protocol describes a general method for the synthesis of this compound.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (60% dispersion in mineral oil)

  • 1-Bromo-2,4-difluorobenzene

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for deprotection)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine.

  • Dissolve the starting material in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add 1-bromo-2,4-difluorobenzene dropwise.

  • Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) or HPLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • For the final product, the Boc protecting group can be removed using standard methods, such as treatment with hydrochloric acid in an appropriate solvent.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_products Products R1 N-Boc-4-hydroxypiperidine I1 N-Boc-4-oxypiperidine anion R1->I1  + NaH - H₂ R2 1-Bromo-2,4-difluorobenzene P2 1-Bromo-4-fluorobenzene (Elimination Byproduct) R2->P2  Base, Heat (Elimination - Side Reaction) P1 N-Boc-4-(2,4-Difluorophenoxy)piperidine (Desired Product) I1->P1  + R2 (O-Arylation) P3 N-(2,4-Difluorophenyl)-N-Boc- 4-hydroxypiperidine (N-Arylation Byproduct) I1->P3  + R2 (N-Arylation - Minor) FP This compound P1->FP Deprotection

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Experiment Complete: Low Yield or Impurities Detected analysis Analyze Crude Mixture (HPLC, GC-MS, NMR) start->analysis decision1 Major Impurity Identified? analysis->decision1 decision2 Low Conversion? analysis->decision2 unreacted_sm Unreacted Starting Material decision1->unreacted_sm No elimination_prod Elimination Byproduct decision1->elimination_prod Yes (Elimination) diarylation_prod Diarylation Byproduct decision1->diarylation_prod Yes (Diarylation) solution_low_conv Increase Reaction Time/Temp Check Reagent Purity decision2->solution_low_conv Yes unreacted_sm->solution_low_conv solution_elimination Lower Reaction Temperature Use Milder Base elimination_prod->solution_elimination solution_diarylation Use N-Protected Piperidine diarylation_prod->solution_diarylation optimize Optimize & Repeat Experiment solution_low_conv->optimize solution_elimination->optimize solution_diarylation->optimize

Caption: Troubleshooting workflow for identifying and mitigating issues.

References

Technical Support Center: Improving Microsomal Stability of Phenoxy-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the microsomal stability of phenoxy-piperidine derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of microsomal stability for phenoxy-piperidine derivatives.

Problem Potential Cause Recommended Action
High compound disappearance in the absence of NADPH. The compound may be chemically unstable in the assay buffer or subject to degradation by non-NADPH-dependent enzymes.Perform a control incubation of the compound in the assay buffer without microsomes or NADPH to assess chemical stability. If the compound is unstable, consider modifying the buffer pH if the target's activity is not compromised. Also, run a control with heat-inactivated microsomes to check for non-NADPH-dependent enzymatic degradation.[1]
Significant loss of compound at time zero (T0). This often indicates non-specific binding of the compound to the assay plates, pipette tips, or microsomal proteins.[1]Use low-binding labware. Consider including a small percentage of a non-ionic surfactant, like 0.01% Triton X-100, in the incubation buffer. Always include a T0 sample to accurately determine the initial concentration after all additions.[1]
Poor reproducibility between experiments. Inconsistent experimental conditions, such as variations in incubation times, temperature, or reagent concentrations, can lead to variable results. Pipetting errors, especially with viscous microsomal solutions, can also contribute.Ensure all experimental parameters are tightly controlled. Use calibrated pipettes and pre-warm all solutions to 37°C before starting the incubation. Thoroughly mix the microsomal solution before aliquoting.
No observable metabolism of the test compound. The compound may be highly stable, or the primary metabolic pathways might not be present in liver microsomes. For instance, metabolism could be mediated by cytosolic enzymes or Phase II conjugation not captured in a standard NADPH-supplemented assay.If Phase II metabolism is suspected, the assay can be adapted by including cofactors like UDPGA for glucuronidation.[2][3] Consider using S9 fractions or hepatocytes for a more comprehensive metabolic profile that includes both Phase I and Phase II enzymes.[4]
Unexpectedly rapid metabolism. The compound may have a metabolic "hotspot" that is highly susceptible to enzymatic degradation.Conduct a metabolite identification study to pinpoint the sites of metabolism.[5] Once identified, medicinal chemistry strategies can be employed to block these positions.

Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the most common metabolic pathways for phenoxy-piperidine derivatives in liver microsomes?

Phenoxy-piperidine derivatives are primarily metabolized by cytochrome P450 (CYP) enzymes.[3] The most common metabolic pathways include:

  • N-dealkylation: Cleavage of the alkyl group attached to the piperidine nitrogen, often catalyzed by CYP3A4.[5][6][7]

  • C-hydroxylation: Oxidation of the carbon atoms on the piperidine ring, frequently at the positions adjacent (alpha) to the nitrogen, which can lead to the formation of lactams.[3][5]

  • Oxidation of the phenoxy ring: Hydroxylation at various positions on the aromatic ring.

  • Ring Contraction: In some instances, piperidine rings can undergo oxidative ring contraction to form pyrrolidine derivatives.[5][8]

Q2: How can I identify the metabolic "hotspots" on my phenoxy-piperidine compound?

The most effective method for identifying metabolic hotspots is to perform a metabolite identification (MetID) study.[5] This involves incubating your compound with a metabolically active system like human liver microsomes (HLM) and then analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS) to determine the structures of the metabolites formed.[5]

Strategies for Improving Stability

Q3: What are the primary medicinal chemistry strategies to block the metabolism of the piperidine ring?

Once metabolic hotspots are identified, several strategies can be employed to enhance stability:[5]

  • Blocking Sites of Metabolism: Introducing substituents, such as fluorine atoms or methyl groups, at or near the site of metabolism can sterically hinder enzyme access.[5]

  • Deuteration: Replacing hydrogen atoms at metabolically susceptible positions with deuterium can slow the rate of metabolism due to the kinetic isotope effect.[5]

  • Bioisosteric Replacement: The piperidine ring can be replaced with a less metabolically labile isostere, such as a morpholine, piperazine, or a spirocyclic system, provided this does not negatively impact the compound's primary activity.[5]

  • Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of a compound can decrease its interaction with metabolic enzymes. This can be achieved by introducing polar groups.[5]

Q4: Can modifying the phenoxy group improve microsomal stability?

Yes, modifications to the phenoxy group can significantly impact stability. Strategies include:

  • Introducing Electron-Withdrawing Groups: Adding groups like fluorine or a pyridine ring can make the aromatic ring more electron-deficient and less susceptible to oxidative metabolism.[9]

  • Positional Isomerism: Changing the substitution pattern on the phenoxy ring can alter its orientation within the enzyme's active site, potentially moving metabolic hotspots away from the catalytic center.

Experimental Design

Q5: What are the key components of a microsomal stability assay?

A typical microsomal stability assay includes:[10]

  • Liver Microsomes: Subcellular fractions containing Phase I drug-metabolizing enzymes.[2]

  • Test Compound: The compound being evaluated.

  • NADPH Regenerating System: A cofactor system, typically including NADPH, to initiate and sustain the metabolic reactions.[10][11]

  • Buffer Solution: To maintain a physiological pH (usually 7.4).[11]

  • Internal Standard: Used for accurate quantification during LC-MS/MS analysis.

Q6: What controls should be included in a microsomal stability assay?

To ensure the validity of the results, the following controls are essential:[2]

  • Minus Cofactor (-NADPH): To assess non-enzymatic degradation and chemical instability.[1]

  • Blank (No Test Compound): To check for interfering peaks from the assay components.

  • Positive Control: A compound with a known metabolic profile (e.g., Verapamil, Dextromethorphan) to confirm the metabolic activity of the microsomes.[11]

  • Heat-Inactivated Microsomes: To confirm that the observed metabolism is enzyme-mediated.

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound using liver microsomes.

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[11]

    • Prepare a 10 mM stock solution of the test compound in DMSO.[12] From this, prepare a 1 µM working solution in the phosphate buffer.

    • Prepare an NADPH regenerating system.

    • Thaw liver microsomes on ice immediately before use.[11]

  • Incubation Procedure:

    • In a 96-well plate, pre-warm the liver microsomes and phosphate buffer at 37°C for 10 minutes.[3]

    • Initiate the reaction by adding the NADPH regenerating system and the test compound working solution to the wells. The final test compound concentration is typically 1 µM.[2][11]

    • Incubate the plate at 37°C with gentle shaking.[10]

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[2][3]

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.[3][10]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using LC-MS/MS to quantify the remaining parent compound.[11]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

Visualizations

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) PhenoxyPiperidine Phenoxy-Piperidine Derivative N_Dealkylated N-Dealkylated Metabolite PhenoxyPiperidine->N_Dealkylated N-Dealkylation Hydroxylated_Ring C-Hydroxylated Metabolite (Lactam) PhenoxyPiperidine->Hydroxylated_Ring C-Hydroxylation Hydroxylated_Phenoxy Hydroxylated Phenoxy Metabolite PhenoxyPiperidine->Hydroxylated_Phenoxy Aromatic Hydroxylation

Caption: Common Phase I metabolic pathways for phenoxy-piperidine derivatives.

experimental_workflow start Start: Prepare Reagents (Microsomes, Buffer, NADPH, Compound) pre_incubation Pre-warm Microsomes and Buffer at 37°C start->pre_incubation initiate_reaction Initiate Reaction: Add NADPH and Test Compound pre_incubation->initiate_reaction incubation Incubate at 37°C with Shaking initiate_reaction->incubation sampling Sample at Time Points (0, 5, 15, 30, 45 min) incubation->sampling quench Quench Reaction with Cold Acetonitrile + Internal Standard sampling->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis end End: Report Results data_analysis->end

Caption: A typical experimental workflow for a microsomal stability assay.

troubleshooting_logic cluster_results cluster_causes cluster_actions start High Compound Disappearance Observed check_neg_control Run Control: -NADPH Incubation start->check_neg_control high_loss_neg High Loss in -NADPH check_neg_control->high_loss_neg Yes low_loss_neg Low Loss in -NADPH check_neg_control->low_loss_neg No cause_instability Cause: Chemical Instability or Non-NADPH Enzymatic Degradation high_loss_neg->cause_instability cause_metabolism Cause: NADPH-Dependent Metabolism low_loss_neg->cause_metabolism action_instability Action: Check Buffer Stability, Use Heat-Inactivated Microsomes cause_instability->action_instability action_metabolism Action: Proceed with MetID, Employ Stabilization Strategies cause_metabolism->action_metabolism

Caption: A logical workflow for troubleshooting high compound disappearance.

References

Technical Support Center: Managing Lipophilicity of 4-(2,4-Difluorophenoxy)piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to reduce the lipophilicity (cLogP) of 4-(2,4-Difluorophenoxy)piperidine analogs. High lipophilicity in drug candidates can lead to poor solubility, increased metabolic liability, and potential off-target toxicity. The following resources offer strategies and practical advice for optimizing this critical physicochemical property.

Troubleshooting Guide: Common Issues in cLogP Reduction

This guide addresses specific challenges that may arise during the chemical modification of this compound analogs to reduce lipophilicity.

Problem Potential Cause Suggested Solution
High cLogP Persists Despite Adding Polar Groups The parent scaffold is overwhelmingly lipophilic, and the contribution of a single polar group is insufficient. The location of the polar group may also be suboptimal, leading to intramolecular hydrogen bonding that masks its polarity.Consider adding multiple polar groups or larger, more polar functionalities. Strategically place polar groups on the piperidine ring or as N-substituents to maximize solvent exposure. For example, replacing a methyl group with a hydroxymethyl or a small amide can be effective.
Unexpected Increase in cLogP After Modification Some modifications, like adding certain heterocyclic rings or aliphatic chains, can unexpectedly increase lipophilicity despite the introduction of heteroatoms. Fluorination, while often used to block metabolism, can also increase lipophilicity depending on the substitution pattern.Carefully select bioisosteres. For instance, replacing an aromatic ring with a more polar heterocycle like a pyridine or pyrimidine can be beneficial. Be mindful that replacing a hydrogen with a fluorine atom can increase lipophilicity; consider di- or tri-fluorination patterns which can sometimes lead to a decrease in lipophilicity due to dipole effects.[1][2]
Reduced Target Potency After cLogP-Lowering Modifications The introduced polar group may create a steric clash or unfavorable interaction within the target's binding pocket. The modification might also alter the conformation of the piperidine ring or the phenoxy substituent, disrupting the optimal binding pose.Employ structure-guided design by using molecular modeling to predict the impact of modifications on binding. Introduce polar functionality at vectors pointing away from the primary binding interactions. Consider smaller polar groups like a hydroxyl or cyano group initially.
Calculated cLogP (cLogP) Values Do Not Correlate with Experimental (e.g., HPLC-based) LogD cLogP algorithms may not accurately account for the 3D conformation of the molecule, intramolecular interactions, or the specific chemical environment of the introduced functional groups. This is a known issue, especially for complex or novel scaffolds.[3]Always validate cLogP predictions with experimental measurements, such as HPLC-based LogD determination at physiological pH (e.g., 7.4).[4] Experimental data provides a more accurate reflection of the compound's behavior.
Poor Solubility Despite Lower cLogP The compound may have a high melting point due to strong crystal lattice energy, which negatively impacts solubility. The introduced polar group might be participating in intermolecular interactions that favor the solid state over solvation.Investigate the solid-state properties of your compounds. Strategies to disrupt crystal packing, such as introducing conformational flexibility or creating amorphous solids, can improve solubility. Also, ensure that the introduced polar group is available for solvent interaction.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable strategies for reducing the cLogP of a this compound core?

A1: The most effective strategies involve the introduction of polar functional groups or the replacement of lipophilic moieties with more polar bioisosteres. Key approaches include:

  • Piperidine Ring Substitution: Introducing small, polar substituents such as hydroxyl (-OH), methoxy (-OCH3), or small amide groups at the 3 or 4-positions of the piperidine ring can effectively reduce lipophilicity.

  • N-Substitution of the Piperidine: Modifying the nitrogen of the piperidine ring is a common and effective strategy. Replacing N-alkyl groups with more polar substituents like N-hydroxyethyl, N-acyl, or small polar heterocycles can significantly lower cLogP.

  • Bioisosteric Replacement of the Difluorophenoxy Ring: While challenging, replacing the 2,4-difluorophenyl ring with a more polar aromatic system, such as a pyridine or other electron-deficient heterocycle, can reduce lipophilicity.[5]

  • Introduction of Bridged Systems: Counterintuitively, adding a carbon bridge to the piperidine ring to create a bicyclic system can sometimes lead to a decrease in lipophilicity.[6] This is thought to be due to changes in the molecule's shape and solvation properties.

Q2: How does the position of a substituent on the piperidine ring affect cLogP?

A2: The position and stereochemistry of substituents on the piperidine ring can have a significant impact on lipophilicity. Equatorial substituents are generally more solvent-exposed and can lead to a greater reduction in cLogP compared to axial substituents, which may be partially shielded. Furthermore, the proximity of a new substituent to the basic nitrogen can influence its pKa, which in turn affects the distribution coefficient (LogD) at a given pH.

Q3: Can I reliably use in silico tools to predict the cLogP of my novel analogs?

A3: While in silico tools are invaluable for prioritizing synthetic targets, their predictions should be treated with caution.[7] Calculated LogP (cLogP) values can have significant deviations from experimentally determined values, especially for molecules with complex stereochemistry, intramolecular hydrogen bonding, or novel functional groups.[3] It is crucial to experimentally verify the lipophilicity of key compounds.

Q4: What is the difference between LogP and LogD, and which should I be focusing on?

A4: LogP is the logarithm of the partition coefficient of a neutral compound between octanol and water. LogD is the logarithm of the distribution coefficient, which takes into account all ionic and neutral species at a specific pH. For ionizable compounds like the this compound analogs (which contain a basic nitrogen), LogD at a physiological pH of 7.4 is a more relevant parameter for predicting drug-like properties.[8]

Q5: Are there any "cLogP-lowering" functional groups that I should avoid due to potential liabilities?

A5: Yes, while some groups are effective at reducing lipophilicity, they may introduce other issues. For example:

  • Carboxylic acids: While significantly reducing cLogP, they are often highly ionized at physiological pH, which can lead to poor cell permeability and high plasma protein binding.

  • Certain heterocycles: Some can be metabolically labile or may introduce new off-target activities.

  • Highly polar, flexible chains: These can sometimes lead to poor permeability despite a lower cLogP.

It is always a balance of optimizing multiple properties simultaneously.

Data Presentation: Impact of Modifications on cLogP

The following tables summarize the expected impact of various structural modifications on the cLogP of a hypothetical this compound core. These are illustrative examples based on general medicinal chemistry principles.

Table 1: Effect of Piperidine N-Substitution on cLogP

Parent Scaffold R Group Modification Expected cLogP Change Comments
-CH3Baseline-
-CH2CH2OHAddition of hydroxylDecreaseIncreases polarity and hydrogen bonding potential.
-C(O)CH3AcylationDecreaseIntroduces a polar amide group.
-CH2-PyridineAddition of heterocycleVariableCan decrease cLogP but depends on the attachment point and overall size.
-HDe-alkylationDecreaseGenerally reduces lipophilicity.

Table 2: Effect of Piperidine Ring Substitution on cLogP

Parent Scaffold Substitution Position Expected cLogP Change Comments
-OH3- or 4- positionSignificant DecreaseIntroduces a highly polar group.
-F3- or 4- positionSlight Increase/DecreaseEffect is context-dependent.[9]
-CN3- or 4- positionDecreaseAdds a polar nitrile group.
-OCH33- or 4- positionDecreaseMore modest reduction than -OH.

Experimental Protocols

Protocol 1: HPLC-Based Method for LogD7.4 Determination

This method provides an experimental measure of lipophilicity at physiological pH.

1. Materials and Instrumentation:

  • Reversed-phase HPLC system with a C18 column.[4]

  • UV detector.

  • Phosphate buffer (pH 7.4).

  • n-Octanol.

  • Acetonitrile.

  • Test compounds and a set of calibration standards with known LogP values.

2. Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, acetonitrile).

    • Prepare mobile phases consisting of varying ratios of acetonitrile and phosphate buffer (pH 7.4).

  • Calibration:

    • Inject a series of standards with known LogP values onto the HPLC system.

    • Measure the retention time (t_R) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Generate a calibration curve by plotting the known LogP values of the standards against their calculated log(k) values.

  • Sample Analysis:

    • Inject the test compound onto the HPLC system using the same mobile phase conditions.

    • Measure its retention time and calculate its log(k) value.

  • Determination of LogD7.4:

    • Use the calibration curve to determine the LogD7.4 of the test compound from its log(k) value.

3. Data Interpretation:

  • The resulting LogD7.4 value provides a more accurate measure of the compound's lipophilicity under physiological conditions than a calculated cLogP.

Visualizations

logical_relationship cluster_strategies Strategies to Reduce cLogP cluster_outcomes Potential Outcomes Add Polar Groups Add Polar Groups Lower cLogP Lower cLogP Add Polar Groups->Lower cLogP Directly Increases Polarity Undesirable Effects Undesirable Effects Add Polar Groups->Undesirable Effects May Reduce Permeability Bioisosteric Replacement Bioisosteric Replacement Bioisosteric Replacement->Lower cLogP e.g., Phenyl -> Pyridyl Maintain Potency Maintain Potency Bioisosteric Replacement->Maintain Potency Key Challenge Modify N-Substituent Modify N-Substituent Modify N-Substituent->Lower cLogP High Impact Site Create Bridged System Create Bridged System Create Bridged System->Lower cLogP Alters 3D Shape & Solvation Improve Solubility Improve Solubility Lower cLogP->Improve Solubility Often Correlated

Caption: Decision-making flowchart for cLogP reduction strategies.

experimental_workflow start Start: Synthesized Analog prepare_samples Prepare Stock Solutions (Compound & Standards) start->prepare_samples hplc_analysis Inject on RP-HPLC (C18 Column) prepare_samples->hplc_analysis measure_rt Measure Retention Times (tR) hplc_analysis->measure_rt calculate_logk Calculate log(k) measure_rt->calculate_logk calibration Generate Calibration Curve (Standards' logP vs. log(k)) calculate_logk->calibration For Standards determine_logd Determine Experimental LogD7.4 calculate_logk->determine_logd For Test Compound calibration->determine_logd end End: Verified Lipophilicity determine_logd->end

Caption: Workflow for experimental LogD7.4 determination via HPLC.

References

Challenges in the scale-up synthesis of 4-(2,4-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(2,4-Difluorophenoxy)piperidine. The information is presented in a question-and-answer format to directly address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the large-scale production of this compound?

A1: The two most common and industrially viable synthetic routes for this compound are the Williamson Ether Synthesis and the Buchwald-Hartwig Amination.

  • Williamson Ether Synthesis: This is a classical and cost-effective method involving the reaction of a deprotonated 4-hydroxypiperidine derivative with an activated 2,4-difluorophenyl electrophile.

  • Buchwald-Hartwig Amination: This modern cross-coupling reaction utilizes a palladium catalyst to form the C-N bond between a piperidine derivative and a 2,4-difluorophenyl-containing precursor.[1]

Q2: What are the critical safety precautions to consider during the synthesis?

A2: Key safety considerations include:

  • Handling of Piperidine Derivatives: Piperidine and its derivatives can be toxic and corrosive.[2] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Use of Strong Bases: The Williamson ether synthesis often employs strong bases like sodium hydride (NaH), which is highly flammable and reactive with water.[3] Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained during its use.

  • Palladium Catalysts: While generally not highly toxic, palladium catalysts and their ligands can be expensive and may require specific disposal procedures.

  • Solvent Hazards: Many organic solvents used in these syntheses are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical HPLC method for related piperidine compounds involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[4][5]

Troubleshooting Guides

Williamson Ether Synthesis Route

This route typically involves the reaction of N-Boc-4-hydroxypiperidine with 1-bromo-2,4-difluorobenzene or a similar electrophile in the presence of a base, followed by deprotection of the Boc group.

Diagram of Williamson Ether Synthesis Pathway

Williamson_Ether_Synthesis cluster_0 Step 1: Ether Formation cluster_1 Step 2: Deprotection N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-(2,4-Difluorophenoxy)piperidine N-Boc-4-(2,4-Difluorophenoxy)piperidine N-Boc-4-hydroxypiperidine->N-Boc-4-(2,4-Difluorophenoxy)piperidine 1. Base 2. 1-bromo-2,4-difluorobenzene 1-bromo-2,4-difluorobenzene 1-bromo-2,4-difluorobenzene Base (e.g., NaH) Base (e.g., NaH) This compound This compound N-Boc-4-(2,4-Difluorophenoxy)piperidine->this compound Acid Acid (e.g., HCl) Acid (e.g., HCl)

Caption: Reaction scheme for the Williamson ether synthesis of this compound.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 4-hydroxypiperidine. 2. Insufficiently reactive electrophile. 3. Low reaction temperature.1. Use a stronger base (e.g., NaH) and ensure anhydrous conditions. 2. Consider using a more reactive electrophile, such as 1-fluoro-2,4-dinitrobenzene, although this may introduce other challenges. 3. Increase the reaction temperature, but monitor for side reactions.
Formation of Elimination Byproducts The base is acting as a nucleophile or promoting elimination of the electrophile.Use a non-nucleophilic, sterically hindered base. Ensure the reaction temperature is not excessively high.
O- vs. C-Alkylation The phenoxide intermediate can undergo alkylation at the carbon atoms of the aromatic ring.This is less common with electron-deficient phenols, but optimizing the solvent and counter-ion can influence selectivity.
Difficult Product Isolation The product may be soluble in the aqueous phase, especially if it is in a salt form.Carefully adjust the pH of the aqueous phase during workup to ensure the product is in its free base form before extraction with an organic solvent.
Buchwald-Hartwig Amination Route

This route could involve the palladium-catalyzed coupling of 4-hydroxypiperidine with 1-bromo-2,4-difluorobenzene.

Diagram of Buchwald-Hartwig Amination Logical Workflow

Buchwald_Hartwig_Workflow start Start: Buchwald-Hartwig Reaction Setup reagents Reactants: - 4-hydroxypiperidine - 1-bromo-2,4-difluorobenzene - Palladium Pre-catalyst - Ligand - Base start->reagents conditions Reaction Conditions: - Solvent - Temperature - Reaction Time reagents->conditions monitoring Reaction Monitoring (TLC, HPLC) conditions->monitoring workup Aqueous Workup and Extraction monitoring->workup troubleshooting Troubleshooting monitoring->troubleshooting Low Conversion or Side Products purification Purification (e.g., Column Chromatography, Recrystallization) workup->purification workup->troubleshooting Emulsion or Low Recovery product Final Product: This compound purification->product purification->troubleshooting Co-eluting Impurities

Caption: Logical workflow for the Buchwald-Hartwig amination synthesis.

Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low Catalyst Activity/Deactivation 1. Presence of oxygen or water in the reaction. 2. Incorrect palladium precursor or ligand. 3. Catalyst poisoning by impurities in starting materials.1. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere. 2. Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., XPhos, SPhos).[6] 3. Purify starting materials before use.
Formation of Hydrodehalogenation Byproduct Reductive cleavage of the C-Br bond of the aryl bromide.Optimize the ligand and base combination. A less electron-rich ligand or a weaker base might suppress this side reaction.
Homocoupling of the Aryl Bromide Formation of a biaryl impurity.Lowering the catalyst loading or reaction temperature can sometimes mitigate this. Ensure slow addition of the aryl bromide.
Difficult Removal of Palladium Residues Palladium can be challenging to remove from the final product to meet pharmaceutical specifications.Employ a palladium scavenger during workup or utilize a specialized purification technique like charcoal treatment or preparative chromatography.

Data Presentation

While specific quantitative data for the industrial-scale synthesis of this compound is proprietary, the following table provides a general comparison of the two primary synthetic routes based on literature for analogous compounds.

Table 1: Comparison of Synthetic Routes

ParameterWilliamson Ether SynthesisBuchwald-Hartwig Amination
Typical Yield 60-85%70-95%
Key Reagents Strong base (e.g., NaH, KOtBu), Aryl halidePalladium catalyst, Phosphine ligand, Base
Reaction Temperature 25-100 °C80-120 °C
Common Solvents DMF, THF, DioxaneToluene, Dioxane, THF
Key Impurities Unreacted starting materials, Elimination byproducts, C-alkylation productsHydrodehalogenated arene, Biaryl homocoupling product, Ligand-related impurities
Scalability Generally straightforward and cost-effective.Can be more expensive due to catalyst and ligand cost. Catalyst removal can be a challenge on a large scale.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the synthesis of this compound. These should be optimized for specific laboratory or pilot plant conditions.

Protocol 1: Williamson Ether Synthesis of N-Boc-4-(2,4-Difluorophenoxy)piperidine

  • Reaction Setup: A dry, inert-atmosphere reactor is charged with a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous DMF.

  • Deprotonation: The solution is cooled to 0 °C, and sodium hydride (1.2 eq., 60% dispersion in mineral oil) is added portion-wise, maintaining the temperature below 10 °C. The mixture is stirred at room temperature for 1 hour.

  • Coupling: A solution of 1-bromo-2,4-difluorobenzene (1.1 eq.) in anhydrous DMF is added dropwise to the reaction mixture.

  • Reaction: The reaction is heated to 80-90 °C and monitored by HPLC until the starting material is consumed (typically 4-6 hours).

  • Workup: The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: A dry, inert-atmosphere reactor is charged with 4-hydroxypiperidine (1.2 eq.), 1-bromo-2,4-difluorobenzene (1.0 eq.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 eq.), a suitable phosphine ligand (e.g., XPhos, 0.02 eq.), and a base (e.g., Cs₂CO₃, 2.0 eq.).

  • Reaction: Anhydrous toluene is added, and the mixture is heated to 100-110 °C under an inert atmosphere. The reaction is monitored by HPLC until completion (typically 8-16 hours).

  • Workup: The reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography or recrystallization.

Protocol 3: N-Boc Deprotection

  • Reaction: The N-Boc protected intermediate is dissolved in a suitable solvent such as dioxane or ethyl acetate.

  • Acidification: A solution of hydrochloric acid (e.g., 4M in dioxane or concentrated aqueous HCl) is added, and the mixture is stirred at room temperature until the deprotection is complete as monitored by TLC or HPLC (typically 1-4 hours).

  • Isolation: The resulting hydrochloride salt of the product often precipitates from the reaction mixture and can be isolated by filtration. If not, the solvent is removed under reduced pressure, and the product is isolated by trituration with a suitable anti-solvent like diethyl ether.

Diagram of a General Troubleshooting Logic

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Low Purity Troubleshooting start Experiment Outcome check_yield Is Yield Low? start->check_yield check_purity Is Purity Low? start->check_purity reagent_quality Check Reagent Quality and Stoichiometry check_yield->reagent_quality Yes end Successful Synthesis check_yield->end No side_reactions Identify Side Products (GC-MS, LC-MS) check_purity->side_reactions Yes check_purity->end No reaction_conditions Optimize Reaction Conditions (Temp, Time) reagent_quality->reaction_conditions catalyst_activity Evaluate Catalyst/Ligand/Base reaction_conditions->catalyst_activity catalyst_activity->end workup_procedure Optimize Workup Procedure side_reactions->workup_procedure purification_method Refine Purification Method workup_procedure->purification_method purification_method->end

Caption: A general logic diagram for troubleshooting common synthesis issues.

References

Technical Support Center: Forced Degradation Studies of 4-(2,4-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on 4-(2,4-Difluorophenoxy)piperidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of conducting forced degradation studies on this compound?

Forced degradation studies, or stress testing, are crucial to understanding the intrinsic stability of this compound.[1][2] The primary goals are to:

  • Identify potential degradation products.[1][2]

  • Elucidate degradation pathways.[1][2]

  • Develop and validate stability-indicating analytical methods, as required by regulatory agencies like the ICH.[3][4]

  • Understand the chemical behavior of the molecule under various stress conditions to aid in formulation and packaging development.[2]

Q2: Which functional groups in this compound are most susceptible to degradation?

Based on its chemical structure, the following functional groups are potential sites for degradation:

  • Ether Linkage: The ether bond between the piperidine ring and the difluorophenoxy group may be susceptible to cleavage under strong acidic or basic conditions.

  • Piperidine Ring (Secondary Amine): The secondary amine in the piperidine ring is susceptible to oxidation. Theoretical studies on piperidine itself show that H-abstraction can occur at the N-H group, leading to oxidation products.[5]

  • Aromatic Ring: While generally stable, the difluorophenoxy ring could potentially undergo reactions under harsh oxidative or photolytic conditions.

Q3: What are the recommended stress conditions for forced degradation studies of this compound?

Typical stress conditions as recommended by ICH guidelines should be employed.[4] These include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.[2][6] The extent of degradation can be controlled by adjusting the concentration of the acid/base, temperature, and exposure time.[2]

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂).[2] The reaction can be initiated at room temperature and may be accelerated by heat if necessary.

  • Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 60-80°C).[4]

  • Photolytic Stress: Exposing the drug substance in solution and as a solid to UV and visible light to assess its photostability.[4][7]

Q4: What analytical techniques are most suitable for analyzing the degradation products?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique for separating and quantifying the parent drug from its degradation products.[4][7][8] The use of a photodiode array (PDA) detector can help in assessing peak purity. For structural elucidation of the degradation products, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS) are indispensable.[7][9]

Troubleshooting Guides

Issue Potential Cause Recommended Action
No degradation observed under stress conditions. Stress conditions are too mild.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time.[2][4] Ensure proper experimental setup (e.g., adequate light exposure in photostability studies).
Complete degradation of the compound. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time.[2] Perform time-point analyses to capture intermediate degradation products.[4]
Poor resolution between the parent peak and degradation product peaks in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic modifier, pH, or gradient profile).[8] Consider a different column chemistry (e.g., C18, Phenyl-Hexyl).[8] Adjust the flow rate and column temperature.
Appearance of extraneous peaks in the chromatogram. Impurities in reagents or solvents; contamination of glassware.Use high-purity reagents and HPLC-grade solvents. Ensure all glassware is thoroughly cleaned. Run a blank sample (without the drug substance) under the same stress conditions to identify any peaks originating from the matrix.[3]
Inconsistent or non-reproducible results. Variability in experimental conditions.Ensure precise control over temperature, concentration of reagents, and exposure times. Use calibrated equipment. Prepare fresh solutions for each experiment to avoid degradation of stock solutions.[10]

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat the solution under the same conditions as acid hydrolysis.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light.

    • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven (e.g., at 80°C) for a defined period. Also, reflux the drug solution at a high temperature.

    • Photolytic Degradation: Expose the drug solution and solid substance to a light source providing both UV and visible output, as specified in ICH Q1B guidelines.[9] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples. Dilute the sample to an appropriate concentration with the mobile phase and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]

  • Mobile Phase: A gradient elution is often a good starting point to separate multiple degradation products. For example:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: Acetonitrile.

    • A typical gradient might run from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer or a PDA detector. A wavelength around 220-260 nm is a reasonable starting point.[8]

  • Injection Volume: 10 µL.[10]

  • Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Data Presentation

Table 1: Illustrative Summary of Forced Degradation Results
Stress ConditionDurationTemperature% Assay of Parent CompoundNumber of Degradation ProductsMajor Degradation Product (RT, min)
0.1 M HCl24 hours60°C85.224.5
0.1 M NaOH24 hours60°C78.933.8, 5.1
3% H₂O₂48 hoursRoom Temp92.116.2
Thermal (Solid)7 days80°C98.517.1
Photolytic (Solution)48 hours25°C95.325.8

Note: This table presents hypothetical data for illustrative purposes.

Visualizations

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API Drug Substance (this compound) Solution Prepare Stock Solution API->Solution Hydrolysis Hydrolysis (Acid/Base) Solution->Hydrolysis Oxidation Oxidation (H2O2) Solution->Oxidation Thermal Thermal (Heat) Solution->Thermal Photolytic Photolytic (Light) Solution->Photolytic HPLC HPLC Analysis Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS for Identification HPLC->LCMS Data Data Interpretation HPLC->Data Pathway Degradation Pathway Elucidation Data->Pathway Method Stability-Indicating Method Development Data->Method Troubleshooting_Logic Start Start Forced Degradation Experiment CheckDeg Is Degradation Observed? Start->CheckDeg CheckExtent Is Degradation ~5-20%? CheckDeg->CheckExtent Yes IncreaseStress Increase Stress (Temp, Conc., Time) CheckDeg->IncreaseStress No DecreaseStress Decrease Stress (Temp, Conc., Time) CheckExtent->DecreaseStress No (>20%) Analyze Analyze Samples (HPLC, LC-MS) CheckExtent->Analyze Yes IncreaseStress->Start Re-run DecreaseStress->Start Re-run End Proceed to Method Validation Analyze->End

References

Technical Support Center: 4-(2,4-Difluorophenoxy)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for identifying and resolving impurities in 4-(2,4-Difluorophenoxy)piperidine hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound hydrochloride?

Impurities can originate from several sources throughout the manufacturing process.[1] These include:

  • Starting Materials: Unreacted starting materials such as 1-bromo-2,4-difluorobenzene, 4-hydroxypiperidine, or their precursors.

  • Intermediates: Incomplete conversion of synthetic intermediates.

  • Side Reactions: By-products from unintended reactions, such as over-alkylation, dimerization, or side reactions involving the difluorophenyl ring.

  • Reagents and Solvents: Contaminants present in the reagents, catalysts, and solvents used during the synthesis.[1]

  • Degradation: Degradation of the final product due to exposure to heat, light, or incompatible conditions during workup, purification, or storage.

Q2: What are the common types of impurities I might encounter?

Impurities are generally classified into three categories according to ICH guidelines:

  • Organic Impurities: These are structurally related to the active substance and include starting materials, intermediates, by-products, and degradation products.[1] An example could be a regioisomer formed during the phenoxy ether synthesis.

  • Inorganic Impurities: These result from the manufacturing process and include reagents, catalysts (e.g., residual palladium), inorganic salts, and heavy metals.[1]

  • Residual Solvents: These are trace amounts of solvents used in the synthesis or purification processes that are not fully removed.[1]

Q3: Which analytical techniques are best for identifying and quantifying impurities?

A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for purity assessment and quantifying known and unknown impurities. A reverse-phase C18 column with UV detection is standard.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile or semi-volatile impurities and residual solvents.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for determining the molecular weight of unknown impurities, providing critical clues to their structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for elucidating the exact structure of an isolated impurity.

Q4: My HPLC analysis shows two peaks for my sample, which is supposed to be a pure free base. What could be the issue?

When analyzing piperidine derivatives as free bases, the appearance of two peaks can sometimes be attributed to differential ionization or interaction with the stationary phase of the HPLC column.[4] For hydrochloride salts, this is less common as they typically elute as a single, well-defined peak.[4] Adjusting the mobile phase pH with a buffer may help resolve this issue.[4]

Troubleshooting Guide

Issue 1: My final product has a purity of <95% by HPLC due to residual starting materials.

  • Possible Cause: Incomplete reaction or inefficient purification.

  • Solution: Recrystallization is the most effective first step for removing starting materials from a crystalline solid like a hydrochloride salt. The key is to find a solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures, while the impurities remain soluble.

    • Recommended Action: Perform a solvent screen for recrystallization. Common solvents for piperidine hydrochloride salts include ethanol, isopropanol, methanol, or mixtures like ethanol/diethyl ether.[5][6][7]

Issue 2: Recrystallization failed to significantly improve purity.

  • Possible Cause: The impurity has very similar solubility properties to the desired product.

  • Solution: A chemical purification approach is necessary. This involves converting the hydrochloride salt back to its free base form, which is typically less polar and more amenable to silica gel chromatography.

    • Recommended Action:

      • Dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH, K₂CO₃) to a pH >10.

      • Extract the free base into an organic solvent like dichloromethane or ethyl acetate.

      • Purify the free base using flash column chromatography on silica gel.

      • Combine the pure fractions, remove the solvent, and re-form the hydrochloride salt by dissolving the purified base in a solvent like diethyl ether and adding a stoichiometric amount of HCl (as a solution in ether or isopropanol).[6]

      • Filter the resulting precipitate to obtain the purified product.

Issue 3: HPLC-MS analysis reveals an unknown impurity with a mass higher than the product.

  • Possible Cause: This often indicates the formation of a by-product, such as a dimer or an N-arylated species.

  • Solution: The primary goal is to identify the impurity to understand its origin and devise a removal strategy.

    • Recommended Action: If the impurity is present at a significant level (>0.1%), it may need to be isolated for structural characterization.[8]

      • Use preparative HPLC to isolate a sufficient quantity of the impurity.[9]

      • Analyze the isolated fraction by NMR to determine its structure.

      • Once the structure is known, the reaction conditions can be optimized to prevent its formation (e.g., by adjusting temperature, reaction time, or stoichiometry).

Data Presentation

Table 1: Hypothetical Impurity Profile Before and After Recrystallization

Impurity IDRetention Time (min)Area % (Crude)Area % (After Recrystallization)
4-Hydroxypiperidine2.11.5%<0.05%
1-Bromo-2,4-difluorobenzene12.50.8%0.2%
Product 8.4 96.2% 99.6%
Unknown 1 (MW 425.2)15.11.5%0.15%

Table 2: Hypothetical Recrystallization Solvent Screening Results

Solvent SystemYield (%)Purity by HPLC (%)Observations
Methanol65%98.5%Product is highly soluble; significant loss on recovery.
Isopropanol85%99.6%Good crystal formation upon cooling.
Acetonitrile90%97.8%Impurities co-crystallize with the product.
Ethanol / Diethyl Ether82%99.5%Excellent purity; requires an anti-solvent addition.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound hydrochloride.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[10]

  • Mobile Phase B: Acetonitrile.[10]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 30°C.[10]

  • Detection: UV at 254 nm.[11]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.[12]

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying the product by recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent system (e.g., isopropanol) from the screening data.

  • Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 3: Purification via Free Base Column Chromatography

This protocol is for instances where recrystallization is ineffective.

  • Free Base Conversion: Dissolve the crude HCl salt in water. Add 1M NaOH solution dropwise until the pH is ~11.

  • Extraction: Extract the aqueous layer three times with an organic solvent (e.g., dichloromethane). Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base.

  • Column Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Dissolve the crude free base in a minimum amount of the eluent and load it onto the column.

    • Elute the column, collecting fractions.

    • Analyze the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Salt Formation: Combine the pure fractions and remove the solvent. Dissolve the purified free base in anhydrous diethyl ether. Slowly add a 1M solution of HCl in diethyl ether while stirring.

  • Isolation: A white precipitate of the pure hydrochloride salt will form. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

G start Unknown Peak Observed in HPLC check_knowns Compare Retention Time (RT) with Starting Materials & Reagents start->check_knowns lcms Perform LC-MS Analysis check_knowns->lcms match Impurity Identified? lcms->match prep_hplc Isolate Impurity via Preparative HPLC match->prep_hplc No purify Select Purification Method (e.g., Recrystallization, Chromatography) match->purify Yes nmr Characterize Structure by NMR prep_hplc->nmr optimize Optimize Reaction to Minimize Impurity nmr->optimize optimize->purify end_node Impurity Resolved purify->end_node

Caption: Troubleshooting workflow for an unknown impurity.

G start Crude Product Synthesis hplc1 Initial Purity Analysis (HPLC) start->hplc1 spec Purity Meets Specification? hplc1->spec purification Select Purification Method spec->purification No end_node Qualified Final Product spec->end_node Yes recryst Recrystallization purification->recryst chrom Free Base Chromatography purification->chrom hplc2 Final Purity Analysis (HPLC) recryst->hplc2 chrom->hplc2 final_spec Purity Meets Specification? hplc2->final_spec final_spec->end_node Yes reprocess Re-process or Re-evaluate Purification Strategy final_spec->reprocess No reprocess->purification

Caption: General workflow for product purification and analysis.

References

Technical Support Center: 4-(2,4-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of 4-(2,4-Difluorophenoxy)piperidine and its hydrochloride salt in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound and its hydrochloride salt?

A: To ensure the stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration at 2-8°C is recommended. Some suppliers also recommend storage under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation or reaction with atmospheric moisture and carbon dioxide.[2][3]

Q2: The solid compound has a yellowish tint. Is it still usable?

A: A pale yellow color can indicate the presence of oxidation products. While this may not impact all applications, for experiments requiring high purity, purification is recommended. Storing the compound under an inert atmosphere can help prevent discoloration.

Q3: I am having trouble dissolving the compound. What are the recommended solvents?

Recommended Solvents (General Guidance):

  • High to Moderate Solubility: Methanol, Ethanol, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

  • Lower Solubility: Acetonitrile, Dichloromethane (DCM), Chloroform.

  • Poor Solubility: Water (for the free base), non-polar solvents like hexanes and toluene.

For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol before performing the final dilution.

Q4: What are the primary safety precautions to take when handling this compound?

A: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[4] Avoid contact with skin and eyes.[5] In case of contact, rinse the affected area thoroughly with water.

Q5: Is the piperidine nitrogen reactive? Should it be protected during my synthesis?

A: Yes, the secondary amine in the piperidine ring is basic and nucleophilic. It is highly recommended to use an N-protected derivative (e.g., with a Boc or Cbz group) if your reaction involves reagents that can react with the amine, such as strong acids, acylating agents, or alkylating agents. This will prevent unwanted side reactions. The protecting group can be removed in a subsequent step if the free amine is required.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or Poor Reproducibility in Experimental Results
Potential Cause Troubleshooting Action
Compound Degradation Prepare solutions fresh before each experiment. If using stock solutions, perform a stability check under your specific experimental conditions (solvent, pH, temperature). The ether linkage may be susceptible to cleavage under strong acidic conditions, and the compound may be sensitive to light and oxidation over time.
Incomplete Dissolution Ensure the compound is fully dissolved before use. Use sonication or gentle warming if necessary. Re-evaluate your choice of solvent based on the solubility table above.
Reaction with CO2 If working with the free base, exposure to air can lead to the formation of the carbonate salt, which may have different solubility and reactivity. Handle the free base under an inert atmosphere where possible.
Issue 2: Appearance of Unexpected Peaks in Chromatography (TLC, LC-MS, etc.)
Potential Cause Troubleshooting Action
Degradation Products The compound may be degrading under the experimental or analytical conditions. Analyze the unknown peaks by mass spectrometry to identify potential degradation products. Consider if hydrolysis of the ether linkage or oxidation of the piperidine ring is occurring.
Side Reactions The piperidine nitrogen may be reacting with other components in your reaction mixture. Consider using an N-protected version of the compound for your synthesis.
Impurity in Starting Material Verify the purity of your this compound starting material using an appropriate analytical method.
Issue 3: Low Yield in a Synthetic Transformation
Potential Cause Troubleshooting Action
Incompatible Reagents Ensure that the reagents and conditions used are compatible with the piperidine and difluorophenoxy moieties. Strong oxidizing agents and strong acids should be used with caution.[5]
Steric Hindrance The bulky 2,4-difluorophenoxy group may sterically hinder reactions at the 4-position of the piperidine ring. Consider alternative synthetic strategies or catalysts that can overcome this hindrance.
Incorrect Stoichiometry If the piperidine nitrogen is reacting with a reagent intended for another part of the molecule, this will affect the stoichiometry. Using a protected form can resolve this.

Data Presentation

Summary of Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₃F₂NOPubChem
Molecular Weight 213.22 g/mol (Free Base)PubChem
Appearance White to off-white or pale yellow solid[2]
Storage Temperature Room temperature or 2-8°C[2]
Qualitative Solubility Profile
SolventExpected SolubilityRationale
Methanol, Ethanol HighPolar protic solvents that can hydrogen bond with the piperidine nitrogen and the ether oxygen.
DMSO, DMF HighPolar aprotic solvents capable of dissolving a wide range of organic molecules.
Acetonitrile ModerateA polar aprotic solvent, but generally a weaker solvent for polar compounds compared to DMSO and DMF.
Dichloromethane ModerateA common solvent for a wide range of organic compounds.
Water Low (Free Base)The hydrophobic difluorophenoxy group and the overall non-polar nature of the carbon skeleton limit water solubility.
Hexanes, Toluene LowNon-polar solvents are unlikely to effectively solvate the polar functional groups of the molecule.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Equilibration: Allow the container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of the solid compound in a fume hood.

  • Dissolution: Add the appropriate volume of a suitable solvent (e.g., DMSO for biological assays, or methanol for chemical reactions) to a volumetric flask. Add the weighed compound to the flask.

  • Mixing: Gently swirl or sonicate the mixture until the solid is completely dissolved.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, at -20°C for short-term storage. For longer-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles.

Protocol 2: General Procedure for N-Boc Protection
  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected product.

Visualizations

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start weigh Weigh Compound start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve add_reagents Add Reagents dissolve->add_reagents monitor Monitor Reaction (TLC/LC-MS) add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Chromatography) extract->purify analyze Characterize Product (NMR, MS) purify->analyze end End analyze->end troubleshooting_logic Troubleshooting Logic for Poor Results start Inconsistent or Low Yield Results check_stability Is the compound stable under reaction conditions? start->check_stability check_solubility Is the compound fully dissolved? check_stability->check_solubility Yes solution_stability Prepare fresh solutions. Store properly. Consider pH and light sensitivity. check_stability->solution_stability No check_reactivity Is the piperidine N interfering? check_solubility->check_reactivity Yes solution_solubility Use recommended solvents. Apply sonication or gentle heat. check_solubility->solution_solubility No solution_reactivity Use N-protected derivative (e.g., Boc). check_reactivity->solution_reactivity Yes end Re-run Experiment check_reactivity->end No solution_stability->end solution_solubility->end solution_reactivity->end

References

Validation & Comparative

SAR Studies of 4-(2,4-Difluorophenoxy)piperidine Derivatives as Dopamine D4 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(2,4-difluorophenoxy)piperidine derivatives, focusing on their structure-activity relationships (SAR) as potent and selective antagonists for the Dopamine D4 receptor (D4R). The data presented is derived from comprehensive studies aimed at identifying novel tool compounds for investigating D4R signaling in various neurological and psychiatric disorders.

Data Presentation: Structure-Activity Relationship (SAR) Analysis

The following tables summarize the quantitative data for various this compound derivatives, highlighting the impact of substitutions on binding affinity (Ki), lipophilicity (cLogP), and CNS Multiparameter Optimization (MPO) scores.

Table 1: SAR of the 4,4-Difluoropiperidine Scaffold with Various Aryl Ether Moieties

CompoundR Group (Aryl Ether)Ki (nM) for D4RcLogPCNS MPO Score
9j 4-cyanophenoxy1.7< 3.1> 5.0
9k 3,4-difluorophenoxy2.7< 3.1> 5.0
9L 4-fluoro-3-methylphenoxy6.5< 3.1> 5.0
9m 4-cyano-3-fluorophenoxy21< 3.1> 5.0
9g 4-fluorophenoxy118--
9c 3,4-difluorophenyl135--
7a p-fluoro140-320> 5.0< 4.0
7b 3,4-difluoro140-320> 5.0< 4.0
7c 4-fluoro-3-methyl140-320> 5.0< 4.0
9h 6-fluoropyridine705--
9i 6-chloropyridine1,012--
9a 4-fluorophenyl1,413--

Data extracted from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds.[1][2]

Table 2: Comparison of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine Analogs

CompoundScaffoldR Group (Aryl Ether)Ki (nM) for D4R
- 3-imidazo[1,5-a]pyridine4-fluorophenyl1,413
- 3-imidazo[1,5-a]pyridine3,4-difluorophenyl135
9n 2-imidazo[1,2-a]pyridine3,4-difluorophenoxy46.8
9p 2-imidazo[1,2-a]pyridine4-fluorophenoxy73
9o 2-imidazo[1,2-a]pyridine3-fluorophenoxy85

Data from the same study, highlighting the effect of the southern nitrogen substituent.[1]

Experimental Protocols

A detailed methodology for the key binding affinity experiments is provided below.

Dopamine D4 Receptor (D4R) Radioligand Binding Assay:

This assay determines the binding affinity of the test compounds to the human Dopamine D4 receptor.

  • Source of Receptor: Membranes harvested from HEK293 (Human Embryonic Kidney 293) cells stably expressing the human Dopamine D4 receptor (hD4).

  • Radioligand: [³H]N-methylspiperone, a well-characterized radiolabeled antagonist for dopamine receptors.

  • Assay Principle: Competitive inhibition assay. The ability of the test compounds to displace the binding of [³H]N-methylspiperone to the D4 receptors is measured.

  • Procedure:

    • HEK293 cell membranes expressing hD4 are incubated with a fixed concentration of [³H]N-methylspiperone.

    • Increasing concentrations of the test compound are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.

    • The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

  • Replicates: All Ki values are typically determined in triplicate to ensure accuracy and reproducibility.[1]

Mandatory Visualizations

Dopamine D4 Receptor Signaling Pathway

The Dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[3] Activation of the D4 receptor by dopamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA) and influences the functioning of various ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[1][4]

D4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D4R Dopamine D4 Receptor (D4R) Dopamine->D4R Binds G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Channels Ion Channels (e.g., GIRK, Ca2+) G_protein->Channels Modulates cAMP cAMP (decreased) AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Modulates D4R_Binding_Assay_Workflow start Start prep Prepare HEK293 cell membranes expressing hD4 receptor start->prep incubation Incubate membranes with [³H]N-methylspiperone and varying concentrations of test compound prep->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration quantification Quantify radioactivity of bound ligand using liquid scintillation counting filtration->quantification analysis Perform non-linear regression analysis to determine IC₅₀ quantification->analysis calculation Calculate Ki value using the Cheng-Prusoff equation analysis->calculation end End calculation->end

References

A Comparative Analysis of 4-(2,4-Difluorophenoxy)piperidine and Other Phenoxy Piperidines for CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(2,4-difluorophenoxy)piperidine with other phenoxy piperidine analogs, focusing on their binding affinities for key central nervous system (CNS) targets. This analysis is supported by experimental data from published literature, with detailed methodologies provided for key assays.

The phenoxypiperidine scaffold is a versatile structure in medicinal chemistry, known to interact with a variety of CNS receptors, including dopamine, serotonin, and opioid receptors. Substitutions on the phenoxy ring can significantly modulate the binding affinity and selectivity of these compounds. This guide specifically examines the impact of fluorine substitution on the phenoxy ring of 4-phenoxypiperidine, with a focus on this compound.

Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, expressed in nM) of this compound and related phenoxy piperidine derivatives for the dopamine D4 receptor, serotonin 2A (5-HT2A) receptor, and the mu-opioid receptor (MOR). Lower Ki values indicate higher binding affinity.

Dopamine D4 Receptor Binding Affinity

A study on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives provided extensive structure-activity relationship (SAR) data for the dopamine D4 receptor. The data highlights the influence of substitutions on the phenoxy ring on binding affinity.

CompoundSubstitution on Phenoxy RingDopamine D4 Receptor Ki (nM)
1 2,4-Difluoro5.5[1][2]
2 4-Fluoro118[1]
3 3,4-Difluoro2.7[1]
4 4-Cyano1.7[1]
5 4-Fluoro-3-methyl6.5[1]
6 3-FluoroInactive
7 Unsubstituted27[2]
8 4-Chloro53[2]

Note: The core scaffold in the cited study is a 4,4-difluoro-3-(phenoxymethyl)piperidine. While not identical to 4-(phenoxy)piperidine, the SAR of the substituted phenoxy group provides valuable comparative insights.

Serotonin 5-HT2A Receptor and Mu-Opioid Receptor Binding Affinities

Experimental Protocols

Radioligand Binding Assay for Dopamine D4 Receptor

This protocol is adapted from a study on dopamine D4 receptor antagonists.[1]

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • [3H]N-methylspiperone as the radioligand.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds (e.g., this compound and analogs).

  • Haloperidol for determining non-specific binding.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Harvest HEK293 cells expressing the D4 receptor and homogenize them in assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • [3H]N-methylspiperone (at a concentration close to its Kd).

    • Cell membrane preparation.

    • For non-specific binding, use a high concentration of haloperidol instead of the test compound.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Dopamine D4 Receptor Antagonist Signaling Pathway

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[6] Antagonism of the D4 receptor by a compound like this compound blocks the binding of the endogenous agonist, dopamine. This prevents the activation of the Gi/o signaling cascade, which would normally lead to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA).[4][6]

Dopamine_D4_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Binds Antagonist This compound (Antagonist) Antagonist->D4R Blocks Gi_o Gi/o Protein D4R->Gi_o Activates (Inhibited) AC Adenylyl Cyclase Gi_o->AC Inhibits (Inhibited) cAMP cAMP AC->cAMP Conversion (Inhibited) PKA Protein Kinase A cAMP->PKA Activates (Inhibited) Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates (Inhibited)

Caption: Dopamine D4 receptor antagonist signaling pathway.

Serotonin 5-HT2A Receptor Antagonist Signaling Pathway

The 5-HT2A receptor is a Gq/11-coupled GPCR.[7] Antagonism of this receptor prevents the binding of serotonin, thereby inhibiting the activation of phospholipase C (PLC), which in turn blocks the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a downstream blockade of protein kinase C (PKC) activation and intracellular calcium mobilization.[7]

Serotonin_5HT2A_Antagonist_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Antagonist Phenoxy Piperidine (Antagonist) Antagonist->HT2AR Blocks Gq_11 Gq/11 Protein HT2AR->Gq_11 Activates (Inhibited) PLC Phospholipase C Gq_11->PLC Activates (Inhibited) PIP2 PIP2 PLC->PIP2 Cleaves (Inhibited) IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates (Inhibited) PKC Protein Kinase C DAG->PKC Activates (Inhibited) Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates (Inhibited)

Caption: 5-HT2A receptor antagonist signaling pathway.

Mu-Opioid Receptor Agonist/Antagonist Signaling Pathway

The mu-opioid receptor (MOR) is a Gi/o-coupled GPCR.[8] Agonists, such as endogenous opioids or opioid drugs, activate the receptor, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. Antagonists compete with agonists for binding to the receptor, thereby blocking this signaling cascade.

Mu_Opioid_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Opioid Agonist MOR Mu-Opioid Receptor Agonist->MOR Activates Antagonist Phenoxy Piperidine (Antagonist) Antagonist->MOR Blocks Gi_o Gi/o Protein MOR->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Conversion (Inhibited) PKA Protein Kinase A cAMP->PKA Activation (Reduced) Analgesia Analgesia & Other Effects PKA->Analgesia Modulates

Caption: Mu-opioid receptor agonist/antagonist signaling.

Conclusion

The available data indicates that fluorination of the phenoxy ring in phenoxy piperidine derivatives can significantly enhance binding affinity at the dopamine D4 receptor, with di-substituted compounds like this compound and 4-(3,4-difluorophenoxy)piperidine showing particularly high potency.[1][2] The structure-activity relationships for these compounds at other CNS targets, such as the 5-HT2A and mu-opioid receptors, are less clearly defined in the current literature, highlighting an area for future investigation. The provided experimental protocols and signaling pathway diagrams offer a framework for the continued exploration and characterization of this important class of compounds in CNS drug discovery.

References

In Vitro Binding Affinity of 4-(2,4-Difluorophenoxy)piperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro binding affinities of 4-(2,4-difluorophenoxy)piperidine analogs, primarily targeting the sigma-1 (σ1) receptor, a key protein in cellular signaling and a target for therapeutic development in various central nervous system disorders. The following sections present collated binding affinity data, detailed experimental protocols for the assays, and a visualization of a relevant signaling pathway.

Comparative Binding Affinity Data

The binding affinities of various piperidine analogs, including those with phenoxy and difluorophenoxy moieties, for the sigma-1 (σ1) and sigma-2 (σ2) receptors are summarized in the table below. The data, presented as inhibition constants (Ki), are compiled from multiple studies to provide a comparative overview. Lower Ki values indicate higher binding affinity.

Compound IDStructureTarget ReceptorKi (nM)Selectivity (σ2/σ1)
Reference Compounds
Haloperidol-σ12.5 - 4.5[1][2]-
(+)-Pentazocine-σ1~10 (Kd)[3]-
Phenoxyalkylpiperidine Analogs
1a1-[2-(4-chlorophenoxy)ethyl]-4-methylpiperidineσ10.34 - 1.18[4]-
1b1-[2-(4-methoxyphenoxy)ethyl]-4-methylpiperidineσ10.89 - 1.49[4]-
Difluorophenoxy Piperidine Analogs
9k3,4-difluorophenoxy derivativeD42.7[5]-
9n3,4-difluorophenoxy derivativeD446.8[5]-
Other Piperidine Analogs
12-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2[2]-
2-σ124[2]50[2]
12aN-benzylpiperidine derivativeσ1Sub-nanomolar[6]Selective for σ1[6]
12cN-benzylpiperidine derivativeσ1High affinity-
12fPhenylacetamide derivativeσ234[6]-
11-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidineσ14.3[7]33.3 (σ1/σ2 ratio = 0.03)[7]
191'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine]σ10.79[8]350[8]
(-)-14a(-)-TZ3108σ11.8[8]3867[8]
21'-((6-(2-fluoroethoxy) pyridin-3-yl)methyl)-3H-spiro[2-benzofuran-1,40-piperidine]σ12.30[8]142[8]

Experimental Protocols

The binding affinity data presented in this guide are primarily determined using radioligand binding assays. Below is a detailed, generalized protocol for a competitive radioligand binding assay for the sigma-1 receptor.

Materials and Reagents
  • Membrane Preparation: Guinea pig liver membranes or membranes from cells expressing the sigma-1 receptor (e.g., HEK293 cells).[3][9]

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.[3][9][10]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[11]

  • Non-specific Binding Ligand: Haloperidol (10 µM) or another structurally distinct sigma-1 ligand.[3][10]

  • Test Compounds: this compound analogs dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: 96-well glass fiber filter plates (e.g., GF/B or GF/C) and a cell harvester.[11][12]

  • Scintillation Cocktail and Counter. [10]

Procedure
  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0).[11][12]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer to a final protein concentration of approximately 0.4 mg/mL.[3][10] The optimal protein concentration should be determined empirically.[3]

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd, e.g., 3-15 nM), and the membrane preparation.[1][9][10]

    • Non-specific Binding (NSB) Wells: Add assay buffer, [³H]-(+)-pentazocine, a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol), and the membrane preparation.[10]

    • Competition Binding Wells: Add assay buffer, [³H]-(+)-pentazocine, varying concentrations of the test compound (this compound analogs), and the membrane preparation. A series of half-log dilutions of the test compound is typically used.[9]

  • Incubation:

    • Incubate the 96-well plate for 90-120 minutes at 37°C or for a duration sufficient to reach equilibrium.[1][3] Some protocols may specify different incubation times and temperatures.[10]

  • Filtration and Washing:

    • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a cell harvester.[10][12] This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.[10][12]

  • Radioactivity Measurement:

    • Dry the filter plate.[10]

    • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.[10]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in NSB wells) from the total binding (CPM in total binding wells).

    • Determine the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. This is typically done using non-linear regression analysis of the competition curve (e.g., sigmoidal dose-response).[10]

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.[10]

Signaling Pathway and Experimental Workflow

The sigma-1 receptor is a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[10] It plays a crucial role in modulating calcium signaling. The following diagrams illustrate the sigma-1 receptor signaling pathway and the general workflow of a competitive radioligand binding assay.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol BiP BiP Sigma1_BiP Sigma-1 Receptor-BiP Complex Sigma1_Active Active Sigma-1 Receptor Sigma1_BiP->Sigma1_Active Dissociates from BiP Agonist Agonist Ligand Agonist->Sigma1_BiP Binds IP3R IP3 Receptor Sigma1_Active->IP3R Interacts with Ca_release Ca²⁺ Release IP3R->Ca_release Modulates Downstream Downstream Signaling Ca_release->Downstream

Caption: Sigma-1 Receptor Signaling Pathway.

Binding_Assay_Workflow A Prepare Membrane Homogenate B Set up 96-well Plate (Total, Non-specific, Competition) A->B E Incubate to Reach Equilibrium B->E C Add Radioligand ([³H]-(+)-pentazocine) C->B D Add Test Compounds (Analogs) D->B F Rapid Filtration (Separate Bound/Free) E->F G Wash Filters F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis (IC50 -> Ki) H->I

Caption: Competitive Radioligand Binding Assay Workflow.

References

Selectivity Profile of Difluorophenoxy Piperidine Analogs at Dopamine Receptor Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity profile of novel difluorophenoxy piperidine compounds against the five dopamine receptor subtypes (D1, D2, D3, D4, and D5). The data presented is derived from in vitro radioligand binding assays, offering insights into the affinity and selectivity of these compounds. This information is critical for researchers engaged in the development of selective dopaminergic agents for various neurological and psychiatric disorders.

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Ki, in nM) of two notable compounds from a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives. Compound 14a is highlighted for its exceptional potency and selectivity for the D4 receptor, while compound 9k , a 3,4-difluorophenoxy analog, is also presented. A lower Ki value indicates a higher binding affinity.

CompoundD1 (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)D5 (Ki, nM)
Compound 14a >1000>1000>10000.3 >1000
Compound 9k Not ReportedNot ReportedNot Reported2.7 Not Reported

Data for compound 14a indicates over 2000-fold selectivity for the D4 receptor compared to D1, D2, D3, and D5 receptors[1][2][3]. Data for compound 9k is from the same series of experiments[1][3].

Experimental Protocols

The binding affinities presented were determined using competitive radioligand binding assays. Below is a detailed methodology representative of the experimental protocols employed.

1. Membrane Preparation:

  • Crude membrane preparations were obtained from cell lines (e.g., HEK293) stably expressing human recombinant dopamine D1, D2, D3, D4, or D5 receptors.

  • Cells were harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate was centrifuged at high speed to pellet the membranes, which were then washed and resuspended in the assay buffer.

2. Radioligand Binding Assay:

  • The assays were performed in 96-well plates in a final volume of 250 µL.

  • Each well contained the receptor membrane preparation, a specific radioligand (e.g., [³H]N-methylspiperone for D4 receptors), and varying concentrations of the unlabeled test compound (e.g., Compound 14a or 9k).

  • Non-specific binding was determined in the presence of a high concentration of a known non-specific ligand (e.g., 10 µM haloperidol).

  • The plates were incubated for 60-120 minutes at room temperature to reach equilibrium.

3. Data Acquisition and Analysis:

  • The binding reaction was terminated by rapid vacuum filtration through glass fiber filters, separating the bound from the free radioligand.

  • The filters were washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity trapped on the filters was quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) was determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (HEK293 expressing DRDs) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation & Washing homogenization->centrifugation membrane_prep Receptor Membrane Preparation centrifugation->membrane_prep assay_setup Assay Plate Setup (Membranes, Radioligand, Test Compound) membrane_prep->assay_setup incubation Incubation (60-120 min, RT) assay_setup->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50_calc IC50 Determination counting->ic50_calc ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc

Caption: Workflow for determining dopamine receptor binding affinity.

dopamine_signaling cluster_d1_like D1-like Receptors (D1, D5) cluster_d2_like D2-like Receptors (D2, D3, D4) d1 D1 / D5 gs Gαs/olf d1->gs ac_stim Adenylate Cyclase (Stimulation) gs->ac_stim camp_increase ↑ cAMP ac_stim->camp_increase pka Protein Kinase A camp_increase->pka d2 D2 / D3 / D4 gi Gαi/o d2->gi ac_inhib Adenylate Cyclase (Inhibition) gi->ac_inhib camp_decrease ↓ cAMP ac_inhib->camp_decrease Dopamine Dopamine Dopamine->d1 binds Dopamine->d2 binds

Caption: Simplified dopamine receptor signaling pathways.

References

Comparative Biological Characterization of Novel 4-(2,4-Difluorophenoxy)piperidine Derivatives as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological and physicochemical properties of a series of novel 4-(2,4-difluorophenoxy)piperidine derivatives. The data presented herein is primarily based on the findings from the study "Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds," which highlights their potential as selective antagonists for the dopamine D4 receptor (D4R), a promising target for the treatment of neuropsychiatric disorders such as Parkinson's disease.[1][2]

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the frontal cortex, limbic system, and basal ganglia.[1][3] Its unique distribution and function have implicated it in various neurological and psychiatric conditions. Consequently, the development of selective D4 receptor antagonists is of significant interest in drug discovery. The this compound scaffold has emerged as a promising starting point for the design of such antagonists. This guide offers a comparative overview of the structure-activity relationships (SAR) and key properties of several derivatives based on this scaffold.

Comparative Analysis of this compound Derivatives

The following tables summarize the in vitro binding affinities for the human dopamine D4 receptor (hD4R), as well as key physicochemical and drug-likeness parameters for a selection of this compound derivatives. The data illustrates the impact of various substitutions on the piperidine and phenoxy moieties on the overall profile of the compounds.

Table 1: In Vitro Dopamine D4 Receptor Binding Affinity and Physicochemical Properties of Selected Derivatives
Compound IDR Group (Substitution on Piperidine Nitrogen)Ki (nM) for hD4RcLogPLigand Efficiency (LipE)CNS MPO Score
9k 1-imidazo[1,5-a]pyridine2.73.1>5>5.0
9m 1-imidazo[1,5-a]pyridine21<3.1>5>5.0
9n 2-imidazo[1,2-a]pyridine46.8<3.1>5>5.0
9p 2-imidazo[1,2-a]pyridine73<3.1>5>5.0
9t 5-N-methylbenzimidazole3.8<3.1>5>5.0
9v 5-N-methylbenzimidazole8.9<3.1>5>5.0
9y 5-N-methylbenzimidazole4.8>3.1>4.7<4.0
9z 5-N-methylbenzimidazole11.8>3.1>4.7<4.0
9cc 6-chloro-2-imidazo[1,2-b]pyridazine2.62.0-2.7>5>4.5
9dd 6-chloro-2-imidazo[1,2-b]pyridazine5.52.0-2.7>5>4.5
14a (Structure not fully disclosed)0.3---

Data extracted from "Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds".[1][2]

Key Observations from the Data:

  • The 1-imidazo[1,5-a]pyridine and 6-chloro-2-imidazo[1,2-b]pyridazine substitutions on the piperidine nitrogen generally resulted in compounds with high binding affinity (low nM Ki values).[1][2]

  • Specifically, compounds 9k and 9cc demonstrated potent D4 receptor antagonism with Ki values of 2.7 nM and 2.6 nM, respectively.[1]

  • Many of the synthesized compounds, particularly those with cyano-containing phenoxy groups, exhibited favorable physicochemical properties, including lower cLogP values (<3.1) and high CNS Multi-Parameter Optimization (MPO) scores (>5.0), suggesting good potential for central nervous system penetration.[1][2]

  • Compound 14a was identified as having exceptional binding affinity (Ki = 0.3 nM) and remarkable selectivity (>2000-fold) over other dopamine receptor subtypes (D1, D2, D3, and D5).[1][4] However, this series of compounds was noted to have poor microsomal stability and high plasma protein binding.[1][4]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the compared derivatives generally follows a multi-step process. A representative workflow is outlined below.

G cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Deprotection & Derivatization cluster_3 Final Product Boc-protected piperidine Boc-protected piperidine Mesylation Mesylation Boc-protected piperidine->Mesylation MsCl, Et3N Phenol derivative Phenol derivative Nucleophilic Substitution Nucleophilic Substitution Mesylation->Nucleophilic Substitution Phenol, Base Boc Deprotection Boc Deprotection Nucleophilic Substitution->Boc Deprotection TFA or HCl N-Alkylation/Arylation N-Alkylation/Arylation Boc Deprotection->N-Alkylation/Arylation R-X, Base Final Derivative Final Derivative N-Alkylation/Arylation->Final Derivative

Synthetic workflow for this compound derivatives.

Detailed Methodologies:

  • Mesylation of Hydroxymethylpiperidine: The commercially available tert-butyl protected hydroxymethylpiperidine is treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (Et3N) to convert the hydroxyl group into a good leaving group (mesylate).

  • Nucleophilic Substitution with Phenol: The mesylated intermediate is then reacted with the desired substituted phenol in the presence of a base (e.g., Cs2CO3 or K2CO3) to form the ether linkage.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is removed using a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • N-Alkylation/Arylation: The deprotected piperidine is then reacted with a suitable alkyl or aryl halide (R-X) in the presence of a base to introduce the desired substituent on the nitrogen atom, yielding the final derivative.[1][2]

Dopamine D4 Receptor Binding Assay

The binding affinity of the compounds for the human dopamine D4 receptor was determined using a competitive radioligand binding assay.

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor (hD4R).

  • Radioligand: [3H]N-methylspiperone.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: 10 µM haloperidol or another suitable competitor.

  • Test Compounds: Serial dilutions of the this compound derivatives.

  • Instrumentation: Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, the hD4R-expressing cell membranes are incubated with various concentrations of the test compound and a fixed concentration of [3H]N-methylspiperone.

  • Equilibration: The mixture is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway

Dopamine D4 receptors are G protein-coupled receptors that primarily couple to the Gi/o family of G proteins. As antagonists, the this compound derivatives block the binding of endogenous dopamine to the D4 receptor, thereby inhibiting its downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Intracellular D4R Dopamine D4 Receptor G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Phosphorylates Dopamine Dopamine Dopamine->D4R Activates Antagonist 4-(2,4-Difluorophenoxy) piperidine Derivative Antagonist->D4R Blocks

Dopamine D4 receptor antagonist signaling pathway.

Pathway Description:

  • Dopamine Binding and Receptor Activation: Under normal physiological conditions, dopamine binds to and activates the D4 receptor.

  • G Protein Activation: The activated D4 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the inhibitory G protein (Gi/o).

  • Inhibition of Adenylyl Cyclase: The activated Gi/o protein dissociates, and its α-subunit inhibits the activity of adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA) and subsequent alterations in the phosphorylation of various downstream targets, ultimately modulating neuronal excitability and gene expression.

  • Antagonist Action: The this compound derivatives act as antagonists by competitively binding to the D4 receptor, thereby preventing dopamine from binding and initiating this signaling cascade.

Conclusion

The this compound scaffold represents a promising foundation for the development of potent and selective dopamine D4 receptor antagonists. The structure-activity relationship studies have demonstrated that modifications to the substituent on the piperidine nitrogen and the phenoxy ring can significantly influence binding affinity and physicochemical properties. Several derivatives have been identified with high potency and favorable drug-like characteristics, warranting further investigation for their therapeutic potential in CNS disorders. However, challenges such as metabolic stability and plasma protein binding need to be addressed in future optimization efforts. This guide provides a valuable comparative resource for researchers engaged in the discovery and development of novel D4 receptor modulators.

References

A Comparative Guide to the Synthesis and Utility of 4-(2,4-Difluorophenoxy)piperidine and 4-(2,4-difluorobenzoyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate biological activity of the target molecule. Among the vast array of available synthons, piperidine scaffolds functionalized with difluorophenyl moieties are of significant interest due to their prevalence in a multitude of bioactive compounds. This guide provides an in-depth, objective comparison of two such key intermediates: 4-(2,4-Difluorophenoxy)piperidine and 4-(2,4-difluorobenzoyl)piperidine. We will delve into their synthetic routes, supported by experimental data, and compare their chemical reactivity and performance in common synthetic transformations.

Introduction to the Building Blocks

Both this compound and 4-(2,4-difluorobenzoyl)piperidine share a common piperidine core and a 2,4-difluorophenyl group, yet they differ in the crucial linker between these two moieties: an ether versus a ketone. This seemingly subtle distinction has significant implications for their synthesis, stability, and reactivity in subsequent chemical modifications.

Chemical Structures:

CompoundStructure
This compound
alt text
4-(2,4-difluorobenzoyl)piperidine
alt text

Synthesis and Experimental Protocols

The synthetic accessibility of a building block is a primary consideration for its practical application. Here, we compare the common synthetic strategies for both compounds, providing detailed experimental protocols for key reactions.

Synthesis of 4-(2,4-difluorobenzoyl)piperidine Hydrochloride

This compound is commonly synthesized via a Friedel-Crafts acylation reaction.

Reaction Scheme:

cluster_0 Friedel-Crafts Acylation Reactant1 Piperidine-4-carbonyl chloride hydrochloride Reaction + Reactant1->Reaction Reactant2 1,3-Difluorobenzene Reactant2->Reaction Catalyst AlCl₃ Catalyst->Reaction Solvent Solvent (e.g., CH₂Cl₂, DCE, TCE) Solvent->Reaction Product 4-(2,4-difluorobenzoyl)piperidine hydrochloride Reaction->Product cluster_1 Williamson Ether Synthesis (Conceptual) ReactantA N-Boc-4-hydroxypiperidine Reaction_Ether + ReactantA->Reaction_Ether Base Base (e.g., NaH) Base->Reaction_Ether ReactantB 1-Bromo-2,4-difluorobenzene ReactantB->Reaction_Ether Solvent_Ether Anhydrous Solvent (e.g., DMF, THF) Solvent_Ether->Reaction_Ether Intermediate N-Boc-4-(2,4-difluorophenoxy)piperidine Deprotection Acidic Deprotection (e.g., HCl in Dioxane) Intermediate->Deprotection Product_Ether This compound Deprotection->Product_Ether Reaction_Ether->Intermediate cluster_reactivity Linker Reactivity Comparison Ether Ether Linkage (C-O-C) Ether_Props Chemically Robust Resistant to Nucleophiles Stable Linker Ether->Ether_Props leads to Ketone Ketone Linkage (C=O) Ketone_Props Susceptible to Nucleophiles Can be Reduced Forms Oximes/Imines Ketone->Ketone_Props leads to

A Comparative Guide to the Efficacy of Fluorinated Piperidine Scaffolds in CNS Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into piperidine scaffolds has become a cornerstone of modern medicinal chemistry, particularly for central nervous system (CNS) targets. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative overview of the efficacy of various fluorinated piperidine scaffolds against key CNS targets, supported by experimental data and detailed protocols.

Quantitative Efficacy Comparison

The following tables summarize the in vitro binding affinities (K_i_) or inhibitory concentrations (IC_50_) of several series of fluorinated piperidine and related piperazine analogs against the Dopamine D2 receptor, the Serotonin Transporter (SERT), and Muscarinic Acetylcholine M1 receptor.

Dopamine D2/D3 Receptor Affinities

Fluorinated N-arylpiperazine derivatives have been extensively studied for their affinity towards dopamine D2 and D3 receptors. The data below highlights the impact of fluorine substitution on binding affinity and selectivity.

Compound IDStructure (Scaffold: N-Arylpiperazine)D2 K_i_ (nM)D3 K_i_ (nM)D3 vs D2 Selectivity
6a 4-(Thiophen-3-yl)benzamide N-(2-fluorophenyl)piperazine>15000.2>7500
6b 4-(Thiophen-3-yl)benzamide N-(3-fluorophenyl)piperazine1411.4101
6c 4-(Thiophen-3-yl)benzamide N-(4-fluorophenyl)piperazine2562.0128
7a 4-(Thiazol-4-yl)benzamide N-(2-fluorophenyl)piperazine>150014.3>105
7b 4-(Thiazol-4-yl)benzamide N-(3-fluorophenyl)piperazine1832.573
7c 4-(Thiazol-4-yl)benzamide N-(4-fluorophenyl)piperazine3583.2112
Data sourced from a study on substituted N-phenylpiperazine analogs.[1]
Serotonin Transporter (SERT) Affinities

The following data for 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives demonstrates their affinity for the serotonin transporter.

Compound IDRK_i_ (nM)
1 H2
2 4-F400
3 2-Cl10
4 4-Cl8
Data represents the affinity of synthesised piperidinic compounds for the SERT, evaluated by displacement of [3H]-paroxetine binding.[2]
Muscarinic Acetylcholine M1 Receptor Affinities

Data for fluorinated piperidines at the M1 receptor is limited in publicly available comparative studies. The table below presents data for a series of pethidine analogs, which contain a piperidine core, to provide some insight into structure-activity relationships at this target.

Compound IDStructure (Scaffold: Pethidine Analog)M1 K_i_ (µM)
6b Mono-methoxy substituted analog0.67
7a Di-methoxy substituted amide analog3.8
7b Mono-methoxy substituted amide analog2.9
Data from a study on pethidine analogs' binding affinity for M1, M3, and M5 human mAChRs.[3][4]

Experimental Protocols

Detailed methodologies for the key experimental assays are provided below.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol outlines a standard procedure for determining the binding affinity of test compounds to the dopamine D2 receptor.

1. Membrane Preparation:

  • CHO cell membranes stably expressing the human dopamine D2L receptor are used.

  • Membranes are suspended in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

2. Assay Procedure:

  • In a 96-well plate, incubate the cell membrane preparation with a specific radioligand (e.g., [³H]-spiperone at a final concentration of 0.5 nM) and various concentrations of the test compound.[5]

  • Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM spiperone).[5]

  • The incubation is carried out at room temperature for 60 minutes.[5]

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

  • The filters are washed with ice-cold buffer.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The IC_50_ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined from concentration-response curves.

  • The K_i_ values are calculated from the IC_50_ values using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[5]

SERT Radioligand Binding Assay

This protocol describes a method for assessing the affinity of compounds for the serotonin transporter.

1. Membrane Preparation:

  • Membranes from HEK293 cells stably transfected with the human SERT receptor are used.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • Membranes are incubated with a specific radioligand (e.g., [³H]-Citalopram) and a range of concentrations of the test compound.

  • Non-specific binding is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine).

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through a glass fiber filter plate.

  • The filters are washed with an ice-cold wash buffer.

  • Scintillation fluid is added to the dried filters, and radioactivity is measured in a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • IC_50_ values are determined by fitting the data to a sigmoidal dose-response curve.

  • K_i_ values are calculated using the Cheng-Prusoff equation.

Muscarinic M1 Receptor Functional Assay (Calcium Flux)

This protocol outlines a cell-based functional assay to measure the effect of compounds on M1 receptor activation.

1. Cell Culture and Preparation:

  • CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor are used.

  • Cells are plated in 96-well plates and grown to confluence.

2. Calcium Indicator Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

3. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader.

  • Test compounds (as potential antagonists) are added to the wells, followed by a fixed concentration of a known M1 agonist (e.g., carbachol).

  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

4. Data Analysis:

  • The response to the agonist in the presence of different concentrations of the antagonist is measured.

  • IC_50_ values are determined by plotting the antagonist concentration against the inhibition of the agonist response.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Dopamine_D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylate Cyclase cAMP cAMP AC->cAMP conversion of ATP to G_protein->AC inhibits Dopamine Dopamine Dopamine->D2R binds PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response phosphorylates targets

Dopamine D2 Receptor Signaling Pathway

SERT_Mechanism cluster_membrane Presynaptic Neuron Membrane SERT Serotonin Transporter (SERT) Serotonin_int Serotonin (intracellular) SERT->Serotonin_int cotransport Na_int Na+ (intracellular) SERT->Na_int cotransport Cl_int Cl- (intracellular) SERT->Cl_int cotransport Serotonin_ext Serotonin (extracellular) Serotonin_ext->SERT Na_ext Na+ (extracellular) Na_ext->SERT Cl_ext Cl- (extracellular) Cl_ext->SERT

Serotonin Transporter (SERT) Mechanism

M1_Receptor_Signaling_Pathway cluster_membrane Cell Membrane M1R Muscarinic M1 Receptor G_protein Gq/11 Protein M1R->G_protein activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes G_protein->PLC activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Acetylcholine Acetylcholine Acetylcholine->M1R binds Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Muscarinic M1 Receptor Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Radioligand - Test Compounds - Buffers incubation Incubate Membranes, Radioligand, and Test Compound prep_reagents->incubation prep_membranes Prepare Cell Membranes Expressing Target Receptor prep_membranes->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity of Bound Ligand filtration->counting calc_binding Calculate Specific Binding counting->calc_binding det_ic50 Determine IC50 from Dose-Response Curve calc_binding->det_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation det_ic50->calc_ki

Radioligand Binding Assay Workflow

References

Comparative Analysis of 4-(2,4-Difluorophenoxy)piperidine Based Compounds and Their Analogs: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity and selectivity of compounds based on the 4-(2,4-difluorophenoxy)piperidine scaffold and its structural analogs. The information is targeted towards researchers, scientists, and professionals in drug development, offering objective experimental data to inform discovery and lead optimization efforts. The following sections detail the binding affinities of these compounds against various receptors, the experimental methods used to obtain this data, and visualizations of relevant biological pathways and experimental workflows.

Performance Comparison and Cross-Reactivity Data

The selectivity of drug candidates is a critical factor in minimizing off-target effects and ensuring a favorable safety profile. The following table summarizes the binding affinities (Ki, in nM) of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs, which share a core structure with this compound, against a panel of dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound IDScaffold MoietyD4 Receptor Ki (nM)D1 Receptor Ki (nM)D2 Receptor Ki (nM)D3 Receptor Ki (nM)D5 Receptor Ki (nM)Selectivity (D4 vs. others)
7a p-fluoro140-320>10,000>10,000>10,000>10,000>31-71 fold
7b 3,4-difluoro140-320>10,000>10,000>10,000>10,000>31-71 fold
7c 4-fluoro-3-methyl140-320>10,000>10,000>10,000>10,000>31-71 fold
9j 4-cyanophenoxy1.7>10,000>10,000>10,000>10,000>5882 fold
9k 3,4-difluorophenoxy2.7>10,000>10,000>10,000>10,000>3703 fold
9l 4-fluoro-3-methylphenoxy6.5>10,000>10,000>10,000>10,000>1538 fold
14a Not specified in detail0.3>10,000>10,000>10,000>10,000>33,333 fold

Data synthesized from studies on 4,4-difluoro-3-(phenoxymethyl)piperidine analogs.[1][2]

The data reveals that while initial compounds with simple fluoro substitutions (7a, 7b, 7c) displayed modest affinity for the D4 receptor, modifications to the phenoxy ring, such as the introduction of a cyano group (9j) or specific di-fluoro substitutions (9k), dramatically increased affinity and selectivity.[1][2] Compound 14a emerged as a highly potent and selective D4 receptor antagonist, with a Ki of 0.3 nM and over 2000-fold selectivity against other tested dopamine receptor subtypes.[1][2] These findings underscore the significant impact of subtle structural changes on the binding profile of this class of compounds.

Experimental Protocols

The data presented in this guide was generated using standard and well-validated experimental techniques in pharmacology and drug discovery. The primary methods employed are radioligand binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[3][4][5][6][7] These assays are highly sensitive and provide quantitative data on the binding interaction.[6]

Objective: To determine the binding affinity (Ki) of test compounds for a target receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissues through homogenization and centrifugation.[8] The protein concentration of the membrane preparation is determined.[8]

  • Assay Setup: A competitive binding assay is established in a multi-well plate format.[4][8] Each well contains:

    • A fixed concentration of a radiolabeled ligand known to bind to the target receptor.

    • Varying concentrations of the unlabeled test compound.

    • The prepared cell membranes.

    • A suitable binding buffer to maintain physiological conditions.[6]

  • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.[4][8]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[4][8]

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.[6][8]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[8] The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8]

Functional Assays (e.g., cAMP Measurement)

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.[9][10][11] For G-protein coupled receptors (GPCRs), changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP), are commonly measured.[10][12]

Objective: To assess the functional activity of a test compound at a GPCR.

General Protocol:

  • Cell Culture and Transfection: Cells expressing the target GPCR are cultured. For receptors that couple to Gs or Gi, intracellular cAMP levels are a relevant readout.[11][12]

  • Compound Treatment: The cells are treated with varying concentrations of the test compound.

  • Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of available commercial kits, often based on competitive immunoassays or reporter gene assays.[12]

  • Data Analysis: The effect of the compound on cAMP levels is plotted against its concentration. For agonists, a dose-dependent increase (for Gs-coupled receptors) or decrease (for Gi-coupled receptors) in cAMP is observed. For antagonists, the ability of the compound to block the effect of a known agonist is measured.

Visualizations

The following diagrams illustrate a typical GPCR signaling pathway and the workflow of a radioligand binding assay.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate Components in Assay Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Scintillation_Counting Measure Radioactivity Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow of a competitive radioligand binding assay.

References

Comparative Analysis of Plasma Protein Binding in Phenoxy-Piperidine and Analogous Piperidine Series

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the plasma protein binding (PPB) characteristics of selected compounds within the broader piperidine series, with a focus on bridged piperidine analogues that serve as valuable surrogates for understanding structure-binding relationships applicable to phenoxy-piperidine derivatives. The extent of plasma protein binding is a critical parameter in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profile. Only the unbound fraction of a drug is typically available to interact with its therapeutic target and exert a pharmacological effect.[1]

Quantitative Comparison of Plasma Protein Binding

The following table summarizes the in vitro plasma protein binding for a selection of bridged piperidine analogues in human, mouse, and rat plasma. These compounds, while not all strictly phenoxy-piperidines, feature the core piperidine moiety and provide insight into how structural modifications impact PPB across different species. The data is extracted from studies on P2Y14R antagonists.[2][3][4] All compounds listed exhibited high plasma protein binding.[2][4]

Compound IDHuman Plasma Binding (%)Mouse Plasma Binding (%)Rat Plasma Binding (%)
15 >99>99>99
23 >99>99>99
42 >99>99>99
141 >99>99>99
145 >99>99>99

Experimental Protocols

The determination of the fraction of a drug that binds to plasma proteins is a crucial step in preclinical development.[1] The "gold standard" method for this assessment is equilibrium dialysis, often performed using a Rapid Equilibrium Dialysis (RED) device for higher throughput.[5]

Protocol: In Vitro Plasma Protein Binding Assay using Rapid Equilibrium Dialysis (RED)

This protocol outlines the key steps for determining the percentage of plasma protein binding for a test compound.

1. Materials and Reagents:

  • Test compounds

  • Control compounds (e.g., Warfarin for high binding, Atenolol for low binding)

  • Pooled plasma (human, rat, mouse) from at least 3 donors

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Acetonitrile or other suitable organic solvent for protein precipitation

  • Thermo Scientific Pierce Rapid Equilibrium Dialysis (RED) Device inserts (8K or 12K MWCO) and base plate[6][7]

  • Incubator shaker

  • LC-MS/MS system for analysis[8]

2. Preparation of Solutions:

  • Test and Control Compound Stock Solutions: Prepare 10 mM stock solutions of test and control compounds in DMSO.

  • Spiked Plasma: Prepare a working solution of the test compound (e.g., 200 µM) in DMSO.[8] Spike this into the plasma to achieve a final concentration of typically 1-10 µM.[5][8] The final DMSO concentration in the plasma should be kept low (e.g., ≤0.1%) to avoid effects on protein binding.

3. Equilibrium Dialysis Procedure:

  • Device Setup: Place the RED device inserts into the wells of the Teflon base plate.[8]

  • Sample Loading: Add the spiked plasma (e.g., 200-300 µL) into the sample chamber of the insert (often marked with a red ring).[8][9]

  • Buffer Loading: Add a larger volume of PBS (pH 7.4) (e.g., 350-500 µL) to the adjacent buffer chamber.[8][9]

  • Incubation: Seal the unit with an adhesive sealing tape and incubate at 37°C for a predetermined time (typically 4-6 hours) with continuous shaking (e.g., 100-300 RPM) to facilitate equilibrium.[8][9][10] The exact time should be established in preliminary experiments to ensure equilibrium is reached.[10]

4. Sample Analysis:

  • Sample Harvesting: After incubation, remove equal volume aliquots (e.g., 50-100 µL) from both the plasma and buffer chambers.[9][11]

  • Matrix Matching: To ensure comparable analytical performance, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.[8][11]

  • Protein Precipitation: Add a protein precipitation agent (e.g., 3-4 volumes of cold acetonitrile containing an internal standard) to all samples to precipitate proteins and release the compound.[7]

  • Quantification: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the compound in both the plasma and buffer fractions.[5][10]

5. Data Calculation:

  • Fraction Unbound (fu): fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

  • Percent Bound (%): % Bound = (1 - fu) * 100

Visualizations

The following diagrams illustrate the experimental workflow for the plasma protein binding assay and the signaling pathway of the P2Y14 receptor, a target for some of the analyzed piperidine derivatives.

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis (RED Device) cluster_analysis Analysis cluster_calc Calculation prep_plasma Spike Test Compound into Plasma load_plasma Load Spiked Plasma (Sample Chamber) prep_plasma->load_plasma prep_buffer Prepare PBS (pH 7.4) load_buffer Load PBS (Buffer Chamber) prep_buffer->load_buffer incubate Incubate at 37°C with Shaking (4h) load_plasma->incubate load_buffer->incubate harvest Harvest Aliquots from Both Chambers incubate->harvest matrix_match Matrix Match Samples harvest->matrix_match precipitate Protein Precipitation matrix_match->precipitate lcms Quantify by LC-MS/MS precipitate->lcms calculate Calculate Fraction Unbound (fu) & % Bound lcms->calculate

Caption: Workflow for determining plasma protein binding using a Rapid Equilibrium Dialysis (RED) device.

P2Y14R_Signaling UDP_Glucose UDP-Glucose (Agonist) P2Y14R P2Y14 Receptor UDP_Glucose->P2Y14R Binds G_protein Gi/o Protein P2Y14R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits RhoA RhoA Activation G_protein->RhoA Activates cAMP ↓ cAMP AC->cAMP Chemotaxis Neutrophil Chemotaxis RhoA->Chemotaxis Leads to

Caption: Simplified signaling pathway of the P2Y14 receptor, a target for piperidine-based antagonists.

References

Safety Operating Guide

Proper Disposal of 4-(2,4-Difluorophenoxy)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides essential safety and logistical information for the proper disposal of 4-(2,4-Difluorophenoxy)piperidine and its hydrochloride salt, focusing on procedural guidance.

Hazard Profile and Safety Precautions

This compound and its salts are research chemicals that require careful handling. Based on available safety data, these compounds are generally classified with the following hazards:

  • Harmful if swallowed [1][2]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

Before beginning any disposal procedure, it is mandatory to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Disposal
Eye/Face Protection
Skin Protection
Respiratory Protection

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers, contaminated materials (e.g., pipette tips, absorbent pads), and expired stock, as hazardous chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Containerization:

  • Place solid waste into a dedicated, sealable, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.

  • For solutions, use a sealable, leak-proof container.

  • The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the immediate area.

  • For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[1]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[3]

  • Avoid creating dust.[2]

  • Decontaminate the spill area with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated.[4]

4. Final Disposal:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

  • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Contact your institution's EHS office to coordinate this.

  • Waste material must be disposed of in accordance with national and local regulations.[5]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type ppe->identify_waste solid_waste Solid Waste (Expired Chemical, Contaminated Labware) identify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions) identify_waste->liquid_waste Liquid spill_material Spill Material identify_waste->spill_material Spill containerize_solid Place in Labeled, Sealed Solid Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled, Sealed Liquid Waste Container liquid_waste->containerize_liquid absorb_spill Absorb Spill with Inert Material spill_material->absorb_spill store Store in Designated Hazardous Waste Area containerize_solid->store containerize_liquid->store collect_spill Collect Absorbed Material into Hazardous Waste Container absorb_spill->collect_spill collect_spill->store contact_ehs Contact EHS for Pickup by Licensed Disposal Company store->contact_ehs end End of Disposal Process contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 4-(2,4-Difluorophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-(2,4-Difluorophenoxy)piperidine. The following procedures for handling, storage, and disposal are designed to minimize risk and ensure a safe laboratory environment.

Chemical Identifier:

  • IUPAC Name: this compound hydrochloride

  • CAS Number: 1171775-66-8[1]

  • Physical Form: White to Yellow Solid[1]

Hazard Summary:

This compound hydrochloride is classified as a hazardous substance. All personnel must be fully aware of the potential risks before handling.

Hazard StatementDescription
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1][2]
H319Causes serious eye irritation.[1][2]
H335May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles or Face ShieldMust be worn at all times in the laboratory. A face shield provides an additional layer of protection against splashes and aerosols.[3][4]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Gloves should be changed frequently and immediately if contaminated.[3]
Lab Coat or GownA disposable, long-sleeved gown that closes in the back is required to prevent contamination of personal clothing.
Shoe CoversDisposable shoe covers should be worn to prevent the tracking of contaminants out of the laboratory.[3]
Respiratory Protection N95 Respirator or HigherA properly fit-tested N95 respirator is the minimum requirement, especially when handling the powdered form.[3][4]

Below is a diagram illustrating the decision-making process for selecting the appropriate PPE.

PPE_Selection_Workflow PPE Selection for Handling this compound cluster_assessment Hazard Assessment cluster_ppe PPE Requirements cluster_action Operational Protocol Start Start: Handling Required AssessSolid Handling Solid Form? Start->AssessSolid AssessLiquid Handling Solution? AssessSolid->AssessLiquid No SolidPPE Enhanced PPE for Solids: - N95 Respirator - Double Nitrile Gloves - Disposable Gown - Face Shield - Shoe Covers AssessSolid->SolidPPE Yes BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves (Single Pair) - Lab Coat AssessLiquid->BasePPE No (e.g., handling sealed container) SolutionPPE Enhanced PPE for Solutions: - Chemical Splash Goggles - Double Nitrile Gloves - Impermeable Apron over Lab Coat - Work in Fume Hood AssessLiquid->SolutionPPE Yes Proceed Proceed with Caution BasePPE->Proceed SolidPPE->Proceed SolutionPPE->Proceed

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to these protocols is critical to minimize exposure risk.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.[5][6]

  • Designate a specific area for handling the compound to prevent cross-contamination.

2. Donning PPE:

  • Gown: Put on the disposable gown, ensuring it is securely tied at the back.

  • Respirator: Perform a fit-check for your N95 respirator.

  • Eye Protection: Put on safety goggles or a face shield.[3]

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown. Don a second pair of gloves over the first.[3]

3. Handling the Compound:

  • Weighing (Solid): When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to minimize dust inhalation. Avoid creating dust.[7][8]

  • Preparing Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid all personal contact, including inhalation.[7][8] Do not eat, drink, or smoke in the handling area.[5][7]

4. Doffing PPE (in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.[3]

  • Gown and Inner Gloves: Remove the gown by untying it and rolling it down from the shoulders, turning it inside out. As the gown is being removed, peel off the inner pair of gloves simultaneously, so they are contained within the gown.[3]

  • Shoe Covers: Sit down and remove shoe covers without touching the contaminated exterior.[3]

  • Eye Protection: Remove safety goggles or a face shield from the back.[3]

  • Respirator: Remove the respirator without touching the front.[3]

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[3][7]

Storage and Disposal Plans

Proper storage and disposal are crucial to maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9]

  • The recommended storage condition is at room temperature under an inert atmosphere.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[10]

Disposal:

  • All disposable PPE and materials contaminated with this compound should be considered hazardous waste.

  • Collect all chemical waste in a suitable, labeled, and sealed container.

  • Dispose of hazardous waste through a licensed hazardous waste management company in accordance with local, state, and federal regulations.[6] Do not empty into drains.[6]

The logical flow for the disposal of contaminated materials is outlined below.

Disposal_Workflow Disposal Plan for Contaminated Materials cluster_waste_generation Waste Generation cluster_waste_segregation Waste Segregation & Collection cluster_final_disposal Final Disposal Start Start: Contaminated Material Sharps Contaminated Sharps? Start->Sharps Liquids Liquid Waste? Sharps->Liquids No SharpsContainer Place in Puncture-Resistant Sharps Container Sharps->SharpsContainer Yes Solids Solid Waste (PPE, etc.)? Liquids->Solids No LiquidContainer Collect in Labeled, Sealed Liquid Waste Container Liquids->LiquidContainer Yes SolidContainer Place in Labeled, Sealed Hazardous Waste Bag/Container Solids->SolidContainer Yes LicensedDisposal Dispose via Licensed Hazardous Waste Vendor SharpsContainer->LicensedDisposal LiquidContainer->LicensedDisposal SolidContainer->LicensedDisposal

Caption: Disposal workflow for materials contaminated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.